molecular formula C12H15NO3 B1318162 2-(Cyclohexyloxy)nicotinic acid CAS No. 68359-02-4

2-(Cyclohexyloxy)nicotinic acid

Cat. No.: B1318162
CAS No.: 68359-02-4
M. Wt: 221.25 g/mol
InChI Key: DTAUTMCCLAWIDK-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)nicotinic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclohexyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAUTMCCLAWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588636
Record name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68359-02-4
Record name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of the synthesis of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid with potential applications in medicinal chemistry and drug development. We delve into the strategic selection of synthetic routes, focusing on the copper-catalyzed Ullmann condensation as the primary method. This document offers a mechanistic exploration of the reaction, a complete step-by-step experimental protocol, and methods for product characterization and purification. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary expertise to replicate and optimize this synthesis.

Introduction: The Significance of Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology and medicine.[1] In pharmacological doses, it effectively modulates lipid profiles, notably by increasing high-density lipoprotein (HDL) cholesterol, which has been linked to a reduction in cardiovascular events.[2][3] The therapeutic potential of nicotinic acid has spurred extensive research into its derivatives to enhance efficacy, improve the side-effect profile (such as the characteristic flushing), and explore new pharmacological activities.[4][5]

The synthesis of analogs like this compound involves modifying the core pyridine ring, in this case, by introducing a bulky, lipophilic cyclohexyloxy group at the 2-position. This modification can significantly alter the molecule's physicochemical properties, such as its solubility, membrane permeability, and interaction with biological targets. The primary synthetic challenge lies in forming the aryl-ether bond between the electron-deficient pyridine ring and the secondary alcohol, cyclohexanol. This guide focuses on a robust and well-established method to achieve this transformation.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the ether linkage. This C-O bond formation is the key strategic step. The most logical precursors are an activated nicotinic acid derivative at the 2-position and cyclohexanol.

The pyridine ring is inherently electron-deficient, but this is often insufficient for direct nucleophilic aromatic substitution (SNAr) with an alcohol. However, the presence of a good leaving group, such as a halogen, at the 2-position significantly activates the ring for substitution. Therefore, 2-chloronicotinic acid is an ideal starting material.[6][7] The reaction with cyclohexanol can then be facilitated by a catalyst. The copper-catalyzed Ullmann condensation is a classic and highly effective method for forming such aryl-ether bonds.[8][9]

Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation is a copper-promoted cross-coupling reaction ideal for synthesizing aryl ethers from aryl halides and alcohols.[8] Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[8] However, modern advancements, particularly the use of ligands, have led to milder and more efficient catalytic systems.[10][11]

Reaction Mechanism

The reaction proceeds via a copper(I) catalytic cycle. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves the following steps:

  • Nucleophile Activation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), cyclohexanol is deprotonated to form the more nucleophilic cyclohexoxide anion.

  • Catalyst Activation: The cyclohexoxide coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I) alkoxide species.

  • Oxidative Addition: The aryl halide, 2-chloronicotinic acid, undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired product, this compound, is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The use of high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is common as they help to solubilize the reactants and facilitate the reaction at elevated temperatures.[8]

Visualization of the Synthetic Pathway

The overall transformation is illustrated in the workflow below.

G cluster_reactants Starting Materials cluster_product Final Product SM1 2-Chloronicotinic Acid Reagents CuI (catalyst) K₂CO₃ (base) DMF (solvent) Heat (e.g., 120-140 °C) SM1->Reagents SM2 Cyclohexanol SM2->Reagents Product This compound Reagents->Product Ullmann Condensation

Caption: Overall synthetic route via Ullmann condensation.

Visualization of the Catalytic Cycle

The mechanistic steps involving the copper catalyst are detailed in the following cycle.

Ullmann_Cycle CuI Cu(I) Catalyst Cu_Alkoxide Copper(I) Cyclohexoxide Cu_III Cu(III) Intermediate Product This compound Cyclohexanol Cyclohexanol + Base Cyclohexanol->CuI Coordination ArylHalide 2-Chloronicotinic Acid

Caption: Proposed catalytic cycle for the Ullmann ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Ullmann-type reactions.[12][13] Researchers should perform their own risk assessment before commencing.

Materials and Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • Cyclohexanol (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid, anhydrous potassium carbonate, and copper(I) iodide.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe, followed by cyclohexanol.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl (aq) and stir until the solids dissolve.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

ParameterExpected Value / Method
Appearance White to off-white solid
Yield 65-85% (post-purification)
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to cyclohexyl and pyridine protons.
¹³C NMR Peaks corresponding to all unique carbons.
Mass Spectrometry (ESI) [M+H]⁺ or [M-H]⁻ corresponding to C₁₂H₁₅NO₃.
FT-IR C=O stretch (acid), C-O-C stretch (ether).

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction may be due to wet reagents or solvent. Ensure all materials are anhydrous. The reaction temperature may need to be optimized. If the yield remains low, consider using a more reactive copper source or adding a ligand like N,N-dimethylglycine or L-proline, which can facilitate the reaction at lower temperatures.[11]

  • Side Products: A potential side reaction is the decarboxylation of the nicotinic acid moiety at high temperatures. Running the reaction at the lowest effective temperature is crucial. Another possible byproduct is dicyclohexyl ether from the self-condensation of cyclohexanol.[14]

  • Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended purification method.

Conclusion

The synthesis of this compound is reliably achieved through a copper-catalyzed Ullmann condensation. This method provides a direct and efficient route to this novel nicotinic acid derivative from commercially available starting materials.[6][15] The protocol is robust, but careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. The successful synthesis of this and similar analogs opens avenues for further investigation into their pharmacological properties, contributing to the ongoing development of new therapeutics based on the nicotinic acid scaffold.

References

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ghanbari, M. M., & Yarhorhosseini, M. (2018). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]

  • Hassan, Z., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Correia, G., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Li, J., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]

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  • PrepChem. Synthesis of 2-ethylhexyl nicotinate. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Retrieved from [Link]

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  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

  • D'Andrea, P., & Pedone, C. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Retrieved from [Link]

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  • Das, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Retrieved from [Link]

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  • California State University, Sacramento. Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Retrieved from [Link]

  • Li, X., et al. (2021). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical properties of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile for researchers, scientists, and drug development professionals. The insights herein are grounded in the well-documented chemistry of nicotinic acid and related heterocyclic compounds.

Molecular Structure and Physicochemical Properties

This compound incorporates a pyridine-3-carboxylic acid core, with a cyclohexyl ether linkage at the 2-position. This substitution is anticipated to significantly influence its physicochemical properties compared to the parent nicotinic acid molecule, primarily by increasing its lipophilicity.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of nicotinic acid and the contribution of the cyclohexyloxy group.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₂H₁₅NO₃Based on the constituent atoms: 6 carbons in the pyridine ring, 6 carbons in the cyclohexyl group, 1 nitrogen, 3 oxygens, and associated hydrogens.
Molecular Weight 221.25 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidNicotinic acid and many of its derivatives are white crystalline solids.[1][2]
Melting Point 100-120 °CExpected to be lower than nicotinic acid (237 °C) due to the disruption of the crystal lattice by the bulky, non-planar cyclohexyloxy group.
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.The large, non-polar cyclohexyl group will decrease aqueous solubility compared to nicotinic acid. Solubility in polar aprotic solvents is anticipated.
pKa ~4.5 - 5.0The acidity of the carboxylic acid is expected to be slightly lower (higher pKa) than nicotinic acid (pKa ~4.85) due to the electron-donating nature of the ether oxygen.[3][4][5]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming aryl ethers. The most plausible and widely applicable methods are the Williamson ether synthesis and the Ullmann condensation.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7] In this context, the synthesis would involve the reaction of a 2-halonicotinic acid derivative with cyclohexanol.

Williamson Ether Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SNAr) cluster_2 Step 3: Hydrolysis Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH - H₂ (gas) Base Strong Base (e.g., NaH) Chloronicotinic_ester Ethyl 2-chloronicotinate Product_ester Ethyl 2-(cyclohexyloxy)nicotinate Chloronicotinic_ester->Product_ester + Sodium Cyclohexoxide in DMSO/THF Product_ester_hydrolysis Ethyl 2-(cyclohexyloxy)nicotinate Final_Product This compound Product_ester_hydrolysis->Final_Product + NaOH (aq), then H₃O⁺

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol:

  • Esterification of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is first converted to its ethyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.[8][9]

  • Formation of Sodium Cyclohexoxide: In a separate flask, sodium hydride is carefully added to a solution of cyclohexanol in an anhydrous aprotic solvent like THF or DMSO to form the sodium cyclohexoxide nucleophile.[10][11]

  • Nucleophilic Aromatic Substitution: The solution of ethyl 2-chloronicotinate is added to the freshly prepared sodium cyclohexoxide. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the chloride. The pyridine ring is activated towards nucleophilic attack at the 2-position.[12]

  • Hydrolysis: The resulting ethyl 2-(cyclohexyloxy)nicotinate is then hydrolyzed to the final carboxylic acid product using aqueous sodium hydroxide, followed by acidification.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from aryl halides and alcohols.[13][14] This method is particularly useful for less reactive aryl halides.

Ullmann Condensation Reactants 2-Chloronicotinic Acid + Cyclohexanol Product This compound Reactants->Product Catalyst CuI, Ligand (e.g., DMCDA) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Reaction_Conditions Heat Reaction_Conditions->Product

Caption: Overview of the Ullmann Condensation approach.

Experimental Protocol:

  • To a reaction vessel, add 2-chloronicotinic acid, cyclohexanol, a copper(I) iodide catalyst, a suitable ligand (like trans-N,N'-dimethylcyclohexane-1,2-diamine), and a base such as potassium carbonate.[15]

  • Add a high-boiling point solvent like toluene or DMF.

  • Heat the mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the mixture is worked up by partitioning between an organic solvent and water, followed by acidification of the aqueous layer to precipitate the product.

  • The crude product is then purified as described previously.

Predicted Spectral Properties

The structural features of this compound will give rise to a characteristic spectral fingerprint.

¹H NMR Spectroscopy
  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

  • Cyclohexyl Protons: A broad multiplet in the aliphatic region (δ 1.2-2.0 ppm) for the ten methylene protons of the cyclohexyl ring. A distinct signal for the methine proton attached to the ether oxygen (H-1') is expected to be further downfield (δ 4.5-5.0 ppm) due to the deshielding effect of the oxygen.

  • Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Pyridine Carbons: Six signals corresponding to the carbons of the pyridine ring, with the carbon bearing the carboxylic acid and the carbon attached to the ether oxygen appearing at lower field.

  • Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl ring, with the carbon attached to the ether oxygen being the most downfield.

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.[16]

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[17]

  • C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ for the aryl ether C-O stretching and another around 1050-1150 cm⁻¹ for the alkyl ether C-O stretching.

  • Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the aromatic region.[2]

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (221.25 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the cyclohexyloxy group, or fragmentation of the cyclohexyl ring.[18][19][20] A prominent fragment corresponding to the loss of cyclohexene (M-82) via a McLafferty-type rearrangement is also possible.

Chemical Reactivity

The reactivity of this compound is governed by its three main functional components: the carboxylic acid, the ether linkage, and the pyridine ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

  • Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. It is generally resistant to electrophilic substitution unless under forcing conditions.

Potential Biological and Pharmacological Relevance

Nicotinic acid and its derivatives have a wide range of biological activities.[21][22] They are known to be involved in lipid metabolism and have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.[23][24]

The introduction of a cyclohexyloxy group increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially modulate its interaction with biological targets. It is plausible that this compound could exhibit modified activity at nicotinic acid receptors or possess novel pharmacological properties. Further research would be required to explore its potential as a therapeutic agent.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. The proposed synthetic routes are based on well-established and reliable organic reactions. The predicted physicochemical and spectral data offer a solid foundation for the identification and characterization of this compound. The discussion of its reactivity and potential biological relevance should guide future research and development efforts in the fields of medicinal chemistry and materials science.

References

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A Guide to the Structural Elucidation of 2-(Cyclohexyloxy)nicotinic Acid: A Multi-technique Spectroscopic and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-(Cyclohexyloxy)nicotinic acid, a representative small molecule incorporating both aromatic and aliphatic moieties. We will navigate a logical, multi-technique workflow, beginning with foundational mass spectrometry for molecular formula determination, progressing through infrared spectroscopy for functional group identification, and culminating in a comprehensive 1D and 2D nuclear magnetic resonance (NMR) analysis to establish precise atomic connectivity. The experimental data is further corroborated by computational predictions, showcasing a modern, integrated approach to structure validation. This document is intended for researchers, chemists, and analytical scientists engaged in the synthesis and characterization of new molecular entities.

Introduction: The Rationale for a Rigorous Elucidation Workflow

This compound represents a class of substituted pyridine carboxylic acids. Derivatives of nicotinic acid are of significant interest in medicinal chemistry, with applications ranging from lipid-lowering agents to vasodilators.[1][2] The introduction of a cyclohexyloxy group at the 2-position modifies the molecule's lipophilicity and steric profile, potentially influencing its biological activity and pharmacokinetic properties.

Before any pharmacological or further developmental studies can be undertaken, the chemical structure must be confirmed with absolute certainty. An incorrect structural assignment can invalidate subsequent biological data and lead to significant wasted resources. The workflow presented herein is designed to be a self-validating system, where each analytical technique provides a layer of evidence that, when combined, converges on a single, unambiguous structure.

The logical progression of this analysis is paramount. We first determine what we have at the elemental level (molecular formula), then identify the types of chemical bonds present (functional groups), and finally, assemble the complete puzzle of atomic connectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Confirmation & Validation MS Mass Spectrometry (Molecular Formula) FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Environments) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Computational Computational Chemistry (DFT-based NMR Prediction) NMR_2D->Computational Final_Structure Final Elucidated Structure Computational->Final_Structure

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry (MS)

Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which severely constrains the possible elemental compositions.

Expected Results: For this compound (C₁₂H₁₅NO₃), the exact neutral mass is 221.1052 g/mol . An ESI-HRMS experiment in positive ion mode would be expected to detect the protonated molecule [M+H]⁺ at m/z 222.1125.

Fragmentation Pattern: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would provide structural clues. The energetically unstable molecular ion will break apart in predictable ways.[3] Key fragmentation pathways for this structure include:

  • Loss of the cyclohexyl radical: Cleavage of the ether C-O bond, resulting in a fragment corresponding to the 2-hydroxynicotinic acid cation.

  • Loss of the carboxylic acid group: A characteristic fragmentation for carboxylic acids is the loss of COOH (45 Da).[4]

  • Loss of cyclohexene: A common pathway for cyclohexyl ethers is the elimination of cyclohexene (82 Da) via a McLafferty-type rearrangement, leaving a 2-hydroxynicotinic acid radical cation.

Table 1: Predicted Mass Spectrometry Data

Fragment Ion Predicted m/z Description
[C₁₂H₁₅NO₃]⁺ (M⁺) 221.1 Molecular Ion
[C₆H₅NO₃]⁺ 139.0 Loss of cyclohexyl radical (•C₆H₁₁)
[C₁₁H₁₄NO]⁺ 176.1 Loss of carboxylic acid radical (•COOH)
[C₆H₅NO₂]⁺ 123.0 Subsequent loss of oxygen from m/z 139

| [C₆H₁₀]⁺ | 82.1 | Cyclohexene cation |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Expected Results: The FTIR spectrum provides clear evidence for the key structural components: the carboxylic acid, the ether linkage, and the aromatic pyridine ring.[5][6][7]

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~3070 C-H stretch (sp²) Aromatic Ring
2940, 2860 C-H stretch (sp³) Cyclohexyl Group
~1710 C=O stretch Carboxylic Acid (dimer)
~1600, ~1470 C=C / C=N stretch Pyridine Ring
~1250 C-O stretch (asymmetric) Aryl-Alkyl Ether

| ~1050 | C-O stretch (symmetric) | Aryl-Alkyl Ether |

The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption confirms the acid, while the distinct C-O ether stretches and the combination of aromatic and aliphatic C-H stretches are all consistent with the proposed structure.

Connectivity Mapping via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, we can map out the entire carbon-hydrogen framework.[8]

¹H NMR Spectroscopy (Proton NMR)

Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

Predicted Spectrum (500 MHz, CDCl₃):

  • δ 8.25 (dd, 1H, J=4.9, 1.9 Hz, H6): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is coupled to H5 (a larger meta coupling) and H4 (a smaller para coupling).

  • δ 8.15 (dd, 1H, J=7.5, 1.9 Hz, H4): This proton is coupled to H5 (a larger ortho coupling) and H6 (a smaller para coupling).

  • δ 7.10 (dd, 1H, J=7.5, 4.9 Hz, H5): This proton is coupled to both H4 and H6.

  • δ 5.40 (m, 1H, H1'): This is the single proton on the cyclohexyl ring directly attached to the oxygen (CH-O). It is highly deshielded by the oxygen and appears as a complex multiplet due to coupling with the adjacent CH₂ protons.

  • δ 1.20 - 2.00 (m, 10H, H2'-H6'): The remaining ten protons of the cyclohexyl ring appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The broadness is due to complex spin-spin coupling and potential conformational averaging.

  • δ 12.5 (br s, 1H, COOH): The carboxylic acid proton is typically very broad and downfield, and its position can be highly dependent on concentration and solvent.

¹³C NMR and DEPT Spectroscopy

Causality: The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C{¹H} Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ) Carbon Assignment DEPT-135 Phase
~168.0 C7 (COOH) No Signal
~162.0 C2 (C-O) No Signal
~152.0 C6 (CH) Positive
~140.0 C4 (CH) Positive
~122.0 C3 (C-COOH) No Signal
~118.0 C5 (CH) Positive
~78.0 C1' (CH-O) Positive
~31.5 C2'/C6' (CH₂) Negative
~25.5 C4' (CH₂) Negative

| ~23.5 | C3'/C5' (CH₂) | Negative |

The DEPT-135 experiment is crucial here. It would show four positive signals (4x CH), three negative signals (3x CH₂), and confirm the three quaternary carbons (C2, C3, C7) by their absence.

2D NMR: Assembling the Fragments

While 1D NMR suggests the presence of the required fragments (a 1,2,3-trisubstituted pyridine ring and a monosubstituted cyclohexane), 2D NMR is required to prove their connectivity.[9][10]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][12]

  • Pyridine Spin System: A cross-peak between the signals at δ 8.15 (H4) and δ 7.10 (H5), and another between δ 7.10 (H5) and δ 8.25 (H6) would confirm their adjacency on the ring.

  • Cyclohexyl Spin System: A complex network of cross-peaks would be observed in the δ 1.2-2.0 region, connecting all the adjacent protons on the aliphatic ring. Crucially, the CH-O proton at δ 5.40 (H1') would show a cross-peak to the protons of the C2' and C6' methylenes.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[11]

  • It would show a correlation between δ 8.25 (H6) and the carbon at ~152.0 ppm (C6).

  • It would correlate δ 8.15 (H4) with ~140.0 ppm (C4).

  • It would correlate δ 7.10 (H5) with ~118.0 ppm (C5).

  • It would definitively link the downfield methine proton at δ 5.40 (H1') to the ether-linked carbon at ~78.0 ppm (C1').

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons. This experiment will unequivocally link the cyclohexyl ring to the pyridine ring.

Caption: Key HMBC correlations confirming connectivity.

Key Expected HMBC Correlations:

  • H1' (δ 5.40) → C2 (~162.0 ppm): This is the most critical correlation. It shows a 3-bond coupling from the proton on the cyclohexyl ring's C1' to the C2 of the pyridine ring, proving the ether linkage at the 2-position.

  • H4 (δ 8.15) → C2, C3, C5: These correlations help confirm the assignments around the pyridine ring.

  • H6 (δ 8.25) → C2, C5: Further confirms the pyridine ring structure.

Computational Validation

Causality: As a final layer of validation, quantum chemical methods can be used to predict the NMR spectrum of a proposed structure.[13] If the predicted spectrum closely matches the experimental data, it provides strong confidence in the structural assignment.[14]

Methodology:

  • Perform a conformational search to find the lowest energy conformer of this compound.

  • Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[15]

  • Calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, often with a functional optimized for NMR prediction like WP04, and an appropriate solvent model (e.g., PCM for chloroform).[15][16]

  • Compare the calculated ¹H and ¹³C chemical shifts to the experimental values. A high correlation coefficient (R²) and low mean absolute error (MAE) between the experimental and computed data strongly support the proposed structure.[17]

Conclusion

The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques.

  • HRMS established the molecular formula as C₁₂H₁₅NO₃.

  • FTIR confirmed the presence of a carboxylic acid, an aryl-alkyl ether, a pyridine ring, and a cyclohexyl group.

  • 1D NMR (¹H, ¹³C, DEPT) provided the inventory of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY and HSQC) established the connectivity within the pyridine and cyclohexyl fragments independently.

  • HMBC provided the definitive link, showing a clear correlation between the cyclohexyl C1'-proton and the pyridine C2-carbon, confirming the position of the ether linkage.

  • Computational analysis serves as a final verification, ensuring the experimental data is consistent with the theoretically predicted properties of the molecule.

This multi-faceted approach, where each piece of data corroborates the others, provides an unassailable confirmation of the structure, enabling further research and development to proceed with confidence.

Appendix: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a ~1 mg/mL solution of the sample in methanol.

  • Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer at a flow rate of 5 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Use a known internal standard for mass calibration to ensure high mass accuracy (< 5 ppm).

FTIR Spectroscopy:

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

  • Perform a background scan prior to sample analysis.

NMR Spectroscopy:

  • Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire all spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • COSY, HSQC, HMBC: Acquire using standard Bruker pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.3, hmbcgplpndqf), optimizing acquisition and processing parameters according to standard procedures.

References

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  • EPIC. (n.d.). Supplementary data.
  • ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.
  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
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  • OChem Lounge. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenoxynicotinic acid. PubChem. Retrieved from [Link]

  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
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  • Stachel, S. J., et al. (2002). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. PMC. Retrieved from [Link]

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  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]

  • Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. SciSpace. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

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Spectroscopic Characterization of 2-(Cyclohexyloxy)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the expected spectroscopic data for 2-(Cyclohexyloxy)nicotinic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on foundational spectroscopic principles and comparative data from analogous structures, particularly the parent molecule, nicotinic acid. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and its Spectroscopic Implications

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a cyclohexyloxy group at the 2-position of the pyridine ring. This substitution significantly influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation, which is the basis of all spectroscopic techniques. Understanding the interplay between the aromatic pyridine ring, the carboxylic acid functionality, and the bulky, aliphatic cyclohexyl group is paramount to interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the cyclohexyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-48.2 - 8.4dd~8, ~2
H-57.3 - 7.5dd~8, ~5
H-68.6 - 8.8dd~5, ~2
O-CH (Cyclohexyl)4.8 - 5.0m-
CH₂ (Cyclohexyl)1.2 - 2.0m-
COOH10.0 - 13.0br s-
  • Aromatic Region: The protons on the pyridine ring (H-4, H-5, H-6) are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact positions are influenced by the opposing electronic effects of the electron-donating cyclohexyloxy group and the electron-withdrawing carboxylic acid group.[1]

  • Aliphatic Region: The protons of the cyclohexyl group will be found in the upfield region. The methine proton attached to the oxygen (O-CH) will be the most downfield of this group due to the deshielding effect of the oxygen atom. The remaining methylene protons will appear as a complex multiplet.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, the position and broadness of which can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 170
C-2 (Pyridine)160 - 165
C-3 (Pyridine)120 - 125
C-4 (Pyridine)138 - 142
C-5 (Pyridine)115 - 120
C-6 (Pyridine)150 - 155
O-CH (Cyclohexyl)75 - 80
CH₂ (Cyclohexyl)23 - 35
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts dictated by the attached functional groups. C-2 and C-6, being adjacent to the electronegative nitrogen and oxygen, will be the most downfield among the ring carbons.

  • Aliphatic Carbons: The cyclohexyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton and carbon signals, respectively.

cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolution & Filtration) B Instrument Setup (Tuning & Shimming) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT) B->C D 2D NMR Acquisition (COSY, HSQC) C->D E Data Processing & Analysis D->E F Structural Elucidation E->F

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, the ether linkage, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=C, C=N (Aromatic Ring)1450 - 1600Medium
C-O (Ether)1050 - 1150Strong
  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch of a carboxylic acid, which is due to hydrogen bonding.[2][3]

  • C=O Stretch: A sharp, strong absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[2][4]

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the cyclohexyl group (below 3000 cm⁻¹).[2]

  • C-O Stretch: The C-O stretching vibration of the ether linkage will appear as a strong band in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For this compound (C₁₂H₁₅NO₃), the expected monoisotopic mass is approximately 221.1052 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 221.

  • Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 222.[5][6]

Predicted Fragmentation Pattern

The fragmentation of this compound will likely proceed through several key pathways:

  • Loss of the Cyclohexyloxy Radical: Cleavage of the C-O bond between the pyridine ring and the cyclohexyloxy group could lead to a fragment corresponding to the nicotinic acid radical cation.

  • Loss of Cyclohexene: A common fragmentation pathway for cyclohexyl ethers is the loss of cyclohexene (C₆H₁₀, mass = 82) via a McLafferty-type rearrangement, resulting in a fragment corresponding to 2-hydroxynicotinic acid.

  • Decarboxylation: Loss of CO₂ (mass = 44) from the molecular ion or subsequent fragments is also a plausible fragmentation pathway.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation A [M+H]⁺ m/z = 222 B Loss of Cyclohexene (m/z = 140) A->B C Loss of CO₂ (m/z = 178) A->C D Loss of Cyclohexyloxy radical (m/z = 122) A->D

Caption: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • The solvent should be compatible with the chosen ionization method.

  • Instrument Setup (ESI-MS):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the protonated molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to obtain fragmentation data, which is invaluable for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently identify and elucidate the structure of this and related molecules. The provided protocols emphasize the importance of methodical and self-validating experimental design to ensure data integrity and trustworthiness. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and extensive data from related compounds, offering a reliable starting point for any investigation into this class of molecules.

References

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • ACS Publications. (n.d.). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • PubMed. (2011). Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid from Plasma by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

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Solubility Profile of 2-(Cyclohexyloxy)nicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and formulation feasibility.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), often leading to inadequate bioavailability, variable therapeutic outcomes, and challenges in developing suitable dosage forms.[3] More than 40% of NCEs are reported to be practically insoluble in water, making solubility assessment a critical early-stage activity in the drug development pipeline.[1][3] This technical guide provides a comprehensive overview of the solubility of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and proven experimental methodologies to provide a robust framework for its solubility characterization.

This document will delve into the predicted solubility behavior of this compound based on its molecular structure, outline a detailed protocol for its experimental solubility determination, and discuss the implications of its solubility profile for formulation development.

Molecular Structure and Predicted Solubility Behavior of this compound

The solubility of a compound is intrinsically linked to its molecular structure.[2][3] By examining the structure of this compound and comparing it to its parent compound, nicotinic acid, we can infer its likely solubility characteristics.

Structure of this compound:

Nicotinic acid itself is a white crystalline powder with moderate water solubility (18 g/L).[4] The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with water molecules.

The key structural modification in this compound is the introduction of a bulky, nonpolar cyclohexyloxy group at the 2-position of the pyridine ring. This substitution is expected to have a significant impact on the molecule's overall polarity and, consequently, its solubility.

Predicted Effects of the Cyclohexyloxy Group:

  • Decreased Aqueous Solubility: The large, hydrophobic cyclohexyl ring will significantly increase the lipophilicity of the molecule. This will disrupt the favorable interactions with water molecules, leading to a predicted decrease in aqueous solubility compared to nicotinic acid. Carboxylic acids with longer carbon chains generally exhibit lower water solubility.[5]

  • Increased Solubility in Organic Solvents: Conversely, the increased lipophilicity will likely enhance the solubility of this compound in nonpolar and moderately polar organic solvents such as ethanol, acetone, and diethyl ether.[5]

  • pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound will be highly dependent on the pH of the medium. In acidic solutions (low pH), the carboxylic acid group will be protonated and the molecule will be less soluble. As the pH increases, the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and will exhibit significantly higher aqueous solubility.

The following diagram illustrates the relationship between the chemical structure and the predicted solubility of this compound.

G cluster_molecule This compound cluster_properties Physicochemical Properties cluster_solubility Predicted Solubility Structure Pyridine Ring + Carboxylic Acid + Cyclohexyloxy Group Polarity Polarity Structure->Polarity Influences Lipophilicity Lipophilicity Structure->Lipophilicity Influences H-Bonding H-Bonding Structure->H-Bonding Influences pH_Dependence pH-Dependent Structure->pH_Dependence Carboxylic Acid Group Aqueous_Solubility Low Aqueous Solubility Polarity->Aqueous_Solubility Decreases Lipophilicity->Aqueous_Solubility Decreases Organic_Solubility High Organic Solubility Lipophilicity->Organic_Solubility Increases H-Bonding->Aqueous_Solubility Decreases (steric hindrance)

Caption: Predicted relationship between the structure of this compound and its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive solubility data for this compound, an experimental approach is necessary. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[6]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Solvent Systems: Prepare the desired solvents and buffer solutions. For aqueous solubility, it is recommended to use buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[7]

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.[9]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a syringe filter.[10] Filtration is a common method, but care must be taken to avoid adsorption of the compound onto the filter membrane.[10]

  • Sample Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the equilibrated samples.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

G start Start prep_solvent Prepare Solvents (e.g., Water, Buffers, Organic Solvents) start->prep_solvent weigh_compound Weigh Excess This compound prep_solvent->weigh_compound add_solvent Add Known Volume of Solvent to Vials weigh_compound->add_solvent equilibrate Equilibrate in Shaker (Constant Temperature, 24-72h) add_solvent->equilibrate separate Phase Separation (Centrifugation or Filtration) equilibrate->separate analyze Analyze Supernatant (HPLC or UV-Vis) separate->analyze quantify Quantify Concentration (Using Calibration Curve) analyze->quantify report Report Solubility Data quantify->report

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various pH values.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent SystempHSolubility (mg/mL)
Deionized Water~4.5[Experimental Value]
0.1 M HCl1.2[Experimental Value]
Phosphate Buffer4.5[Experimental Value]
Phosphate Buffer6.8[Experimental Value]
Phosphate Buffer7.4[Experimental Value]
Ethanol-[Experimental Value]
Methanol-[Experimental Value]
Acetone-[Experimental Value]
Acetonitrile-[Experimental Value]
Dimethyl Sulfoxide (DMSO)-[Experimental Value]

Interpretation of Results:

The obtained data will provide critical insights into the biopharmaceutical properties of this compound.

  • Aqueous Solubility and Biopharmaceutical Classification System (BCS): The aqueous solubility at the lowest point in the pH 1.2-6.8 range will determine its BCS classification (along with permeability data).[7] Low aqueous solubility may classify it as a BCS Class II or IV compound, indicating potential challenges with oral absorption.

  • pH-Solubility Profile: A significant increase in solubility with increasing pH will confirm the acidic nature of the compound and suggest that formulation strategies involving pH modification (e.g., use of buffered solutions or co-administration with alkalizing agents) could enhance its dissolution and absorption.

  • Solubility in Organic Solvents: This data is crucial for selecting appropriate solvents for analytical method development, purification processes, and the formulation of non-aqueous dosage forms. High solubility in solvents like ethanol or DMSO is common for lipophilic compounds.[11]

Conclusion and Future Directions

While publicly available solubility data for this compound is scarce, a systematic approach combining structural analysis and experimental determination can provide the necessary information for its successful development. The addition of the cyclohexyloxy group is predicted to decrease its aqueous solubility and increase its solubility in organic solvents compared to nicotinic acid. The shake-flask method provides a reliable means to experimentally determine its solubility profile. The resulting data will be instrumental in guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and effective drug product. Further studies could involve the use of computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the solubility of other related derivatives and guide the design of molecules with optimized physicochemical properties.[1][12][6]

References

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An In-depth Technical Guide to the In Silico Prediction of 2-(Cyclohexyloxy)nicotinic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of viable therapeutic candidates.[1][2] This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of the physicochemical and pharmacokinetic properties of 2-(Cyclohexyloxy)nicotinic acid, a novel derivative of nicotinic acid. By leveraging a suite of computational tools and established methodologies, we will construct a detailed profile of this compound, encompassing its fundamental physicochemical characteristics, adherence to drug-likeness principles, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to the computational evaluation of new molecular entities.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles.[2] In silico prediction methods have emerged as indispensable tools in modern medicinal chemistry, offering a rapid and cost-effective means to evaluate the potential of a compound before committing to costly and time-consuming laboratory synthesis and in vivo testing.[1][3][4] By creating a detailed computational profile, researchers can make more informed decisions, prioritize promising candidates, and identify potential liabilities early in the discovery process.[5][6]

This compound is a derivative of nicotinic acid (niacin), a well-known lipid-lowering agent that has been in clinical use for decades.[7][8][9] Nicotinic acid and its analogues have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11][12] The introduction of a cyclohexyloxy group at the 2-position of the pyridine ring is a novel structural modification. This guide will systematically predict how this modification influences the molecule's overall properties.

Foundational Physicochemical Property Prediction

A molecule's fundamental physicochemical properties are the bedrock of its pharmacokinetic behavior, influencing everything from solubility and permeability to metabolic stability.[13][14]

Key Physicochemical Descriptors

We will predict the following key descriptors for this compound:

  • Molecular Weight (MW): A primary determinant of size and a key component of drug-likeness rules.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which critically influences membrane permeability and solubility.[13]

  • pKa (Acid Dissociation Constant): Determines the ionization state of the molecule at physiological pH, impacting solubility, absorption, and receptor binding.

  • Aqueous Solubility (logS): The intrinsic solubility of the neutral species in water, a crucial factor for oral bioavailability.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

Workflow for Physicochemical Property Prediction

The following workflow outlines the steps for predicting these properties using readily available computational tools.

Caption: Workflow for Physicochemical Property Prediction.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties obtained from a consensus of leading computational platforms.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight235.27 g/mol Within the desirable range for small molecule drugs.
logP2.85Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability.
pKa (acidic)4.5The carboxylic acid will be predominantly ionized at physiological pH 7.4, which will enhance aqueous solubility.
Aqueous Solubility (logS)-3.5Predicted to have moderate aqueous solubility.
TPSA49.6 ŲSuggests good potential for oral absorption and cell membrane permeability.

Drug-Likeness and Lead-Likeness Evaluation

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known orally bioavailable drugs.[15][16] Lipinski's Rule of Five is a widely adopted set of guidelines for this purpose.[17][18][19][20]

Lipinski's Rule of Five

An orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

  • A molecular weight under 500 Daltons.[18]

  • A logP not greater than 5.[13][17]

Assessment of this compound against Lipinski's Rule
Lipinski's Rule ParameterPredicted Value for this compoundViolation?
Hydrogen Bond Donors1No
Hydrogen Bond Acceptors3No
Molecular Weight235.27 g/mol No
logP2.85No

Comprehensive ADMET Profiling

A detailed ADMET profile provides a holistic view of a compound's potential journey through the body.[5] We will utilize a combination of predictive models to assess each aspect of ADMET.

ADMET Prediction Workflow

Caption: Workflow for Comprehensive ADMET Profiling.

Predicted ADMET Properties of this compound

The following table presents a summary of the predicted ADMET properties.

ADMET ParameterPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Caco-2 PermeabilityModerateSuggests good passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoReduced likelihood of efflux-mediated resistance.
Distribution
BBB PermeabilityLowThe compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action, but the free fraction available for therapeutic effect will be lower.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions with substrates of this major metabolic enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions with substrates of this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be a substrate for this renal transporter.
Toxicity
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityLow riskPredicted to have a low probability of causing liver injury.

Potential Biological Target Analysis: Molecular Docking and QSAR

Given that this compound is a derivative of nicotinic acid, a plausible biological target is the nicotinic acid receptor, GPR109A.[8] We can use molecular docking to predict the binding mode and affinity of our compound to this receptor. Furthermore, by analyzing Quantitative Structure-Activity Relationship (QSAR) models of known nicotinic acid derivatives, we can infer the potential impact of the cyclohexyloxy substitution.[21][22][23][24][25]

Molecular Docking Workflow

Caption: Workflow for Molecular Docking Analysis.

QSAR Considerations

QSAR studies on nicotinic acid analogs often highlight the importance of steric and electronic factors in modulating receptor affinity.[22][23][24][25] The introduction of the bulky, lipophilic cyclohexyloxy group at the 2-position is likely to have a significant impact on the binding affinity and selectivity for GPR109A and potentially other off-target proteins.

Conclusion and Future Directions

The in silico analysis of this compound reveals a compound with a promising drug-like profile. It adheres to Lipinski's Rule of Five and exhibits favorable predicted ADMET properties, including high intestinal absorption, low potential for major drug-drug interactions, and a good safety profile. The moderate lipophilicity and aqueous solubility suggest a well-balanced molecule.

While these computational predictions are highly encouraging, they must be validated through experimental studies. The next logical steps would involve the chemical synthesis of this compound, followed by in vitro characterization of its physicochemical properties and biological activity. Should the experimental data align with the in silico predictions, this compound would represent a promising lead for further optimization and preclinical development. This guide serves as a testament to the power of computational chemistry in modern drug discovery, enabling a data-driven and resource-efficient approach to the identification of novel therapeutic agents.[1][4][26]

References

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literature review of 2-(Cyclohexyloxy)nicotinic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Cyclohexyloxy)nicotinic Acid and its Analogs: Synthesis, SAR, and Therapeutic Horizons

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with a long-established role in human health.[1][2] Beyond its vitamin function as a precursor to the coenzymes NAD and NADP, pharmacological doses of nicotinic acid have been utilized for decades as a potent agent for managing dyslipidemia.[3][4][5] It effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while uniquely and significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4] However, the clinical utility of nicotinic acid is often hampered by a prominent, acute side effect: cutaneous vasodilation, commonly known as flushing.[3][5]

This limitation has spurred extensive research into the development of analogs and derivatives designed to retain the beneficial lipid-modifying properties of nicotinic acid while minimizing or eliminating the flushing response. The discovery of the specific G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) as the primary molecular target for nicotinic acid has revolutionized this field, providing a clear mechanistic framework for rational drug design.[5][6]

This technical guide focuses on a promising class of these derivatives: This compound and its analogs . By substituting the pyridine ring at the 2-position, researchers aim to modulate receptor interaction, downstream signaling, and pharmacokinetic properties. We will explore the synthesis, structure-activity relationships (SAR), and pharmacological profile of these compounds, providing researchers and drug development professionals with a comprehensive overview of their scientific foundation and therapeutic potential.

The GPR109A Receptor: The Central Mediator of Action

Understanding the therapeutic effects and side effects of nicotinic acid and its analogs requires a firm grasp of their interaction with the GPR109A receptor.

Mechanism of Lipid Modification: GPR109A is highly expressed in adipocytes (fat cells).[4] The binding of an agonist like nicotinic acid to GPR109A initiates a signaling cascade through an inhibitory G-protein (Gi). This activation of the Gi protein leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels causes the inactivation of hormone-sensitive lipase, a key enzyme responsible for breaking down stored triglycerides into free fatty acids. This anti-lipolytic effect reduces the flux of free fatty acids to the liver, thereby decreasing the liver's synthesis of triglycerides and their subsequent packaging into VLDL and LDL particles.[4][6]

Mechanism of Cutaneous Flushing: The flushing effect is also mediated by GPR109A, but through a distinct pathway in different cell types. In epidermal Langerhans cells and keratinocytes, GPR109A activation leads to the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins then act on nearby dermal blood vessels, causing vasodilation and the characteristic sensation of heat and redness.

The challenge in designing superior nicotinic acid analogs lies in separating these two effects: maximizing the anti-lipolytic signaling in adipocytes while minimizing the prostaglandin-mediated signaling in skin cells.

GPR109A_Signaling cluster_0 Adipocyte cluster_1 Epidermal Cell (e.g., Langerhans) NA Nicotinic Acid Analog Receptor_A GPR109A NA->Receptor_A Binds Gi_A Gi Protein Receptor_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A Reduces HSL_A Hormone-Sensitive Lipase cAMP_A->HSL_A Inhibits Lipolysis ↓ Lipolysis (↓ Free Fatty Acids) HSL_A->Lipolysis Reduces NA_B Nicotinic Acid Analog Receptor_B GPR109A NA_B->Receptor_B Binds G_B G-Protein Receptor_B->G_B Activates PLA2 Phospholipase A2 G_B->PLA2 Activates PG ↑ Prostaglandins (PGD2, PGE2) PLA2->PG Produces Flush Vasodilation (Flushing) PG->Flush Causes

Caption: GPR109A signaling pathways in different cell types.

Synthesis of 2-Substituted Nicotinic Acid Analogs

The synthesis of this compound and related analogs typically starts from an activated pyridine ring, most commonly 2-chloronicotinic acid. This precursor is readily available and susceptible to nucleophilic aromatic substitution at the 2-position.

A general and environmentally conscious approach involves the reaction of 2-chloronicotinic acid with a variety of nucleophiles, such as anilines or alcohols.[7][8] Solvent-free methods using a mild catalyst like boric acid have proven effective, offering high yields and operational simplicity, which are significant advantages in pharmaceutical manufacturing.[7]

Synthesis_Workflow start 2-Chloronicotinic Acid conditions Reaction Conditions - Catalyst (e.g., Boric Acid) - Heat (e.g., 120°C) - Solvent-free start->conditions nucleophile Nucleophile (e.g., Cyclohexanol, R-OH) nucleophile->conditions product This compound (or other 2-substituted analog) conditions->product Nucleophilic Aromatic Substitution workup Workup & Purification (e.g., Crystallization) product->workup SAR_Logic cluster_0 Position 2 Substituent cluster_1 Position 3 Carboxylic Acid Core Nicotinic Acid Core Mod2 Modification: - Increase lipophilicity (e.g., cyclohexyl) - Increase bulk (e.g., adamantyl) Core->Mod2 Mod3 Modification: - Convert to ester or amide Core->Mod3 Effect2 Effect: - Potentially increased receptor affinity - Altered signaling bias (lipid vs. flush) Mod2->Effect2 Effect3 Effect: - Loss of key ionic interaction - Greatly reduced or abolished activity Mod3->Effect3

Sources

An In-depth Technical Guide to 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid (Niacin, Vitamin B3). While specific experimental data for this particular analogue is limited in publicly accessible literature, this document synthesizes established principles of medicinal chemistry and pharmacology related to nicotinic acid and its derivatives to present a scientifically grounded resource. This guide covers the compound's identification, proposed synthesis, physicochemical characteristics, a hypothesized mechanism of action based on its parent molecule, and potential applications in drug discovery and development. The information herein is intended to serve as a foundational resource for researchers and professionals in the pharmaceutical and biomedical fields.

Compound Identification and Physicochemical Properties

1.1. Chemical Identifiers

IdentifierValue
IUPAC Name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
CAS Number 68359-02-4
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol

1.2. Physicochemical Properties (Predicted)

Due to the scarcity of direct experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value/Information
Appearance White to off-white crystalline powder
Melting Point Not available. Likely higher than cyclohexanol (-25 °C) and potentially in the range of other solid nicotinic acid derivatives.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5, similar to nicotinic acid.
LogP The cyclohexyloxy group will significantly increase lipophilicity compared to nicotinic acid. The predicted LogP is likely to be in the range of 2-3.

Synthesis and Characterization

2.1. Proposed Synthesis Workflow: Ullmann Condensation

This proposed synthesis involves the copper-catalyzed reaction between 2-chloronicotinic acid and cyclohexanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloronicotinic Acid G This compound A->G B Cyclohexanol B->G C Copper Catalyst (e.g., CuI) C->G D Base (e.g., K2CO3) D->G E High-Boiling Point Solvent (e.g., DMF, NMP) E->G F Elevated Temperature F->G

Caption: Proposed Ullmann condensation for the synthesis of this compound.

2.2. Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • Cyclohexanol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add 2-chloronicotinic acid (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Add cyclohexanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

2.3. Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid and ether linkages.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Pharmacological Profile (Hypothesized)

The pharmacological activity of this compound is anticipated to be related to that of its parent compound, nicotinic acid. Nicotinic acid is a well-known lipid-lowering agent and a ligand for the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂).[3][4]

3.1. Proposed Mechanism of Action

It is hypothesized that this compound acts as an agonist at the GPR109A receptor. The binding of the carboxylic acid moiety to the receptor is crucial for its activity. The cyclohexyloxy group at the 2-position will likely influence the compound's potency, selectivity, and pharmacokinetic properties.

G A This compound B GPR109A Receptor (Adipocytes) A->B C Inhibition of Adenylyl Cyclase B->C D Decreased cAMP Levels C->D E Reduced Hormone-Sensitive Lipase Activity D->E F Decreased Triglyceride Lipolysis E->F G Reduced Free Fatty Acid Release to Liver F->G H Decreased Hepatic VLDL and LDL Synthesis G->H

Caption: Hypothesized signaling pathway for the anti-lipolytic effect of this compound.

3.2. Potential Therapeutic Applications

Given its structural similarity to nicotinic acid, this compound could be investigated for the following therapeutic applications:

  • Dyslipidemia: As a lipid-lowering agent to reduce triglycerides and LDL cholesterol, and potentially increase HDL cholesterol.

  • Atherosclerosis: By modifying lipid profiles, it could have a role in the management of atherosclerosis.

  • Other GPR109A-mediated conditions: Research into GPR109A has expanded to include its role in inflammation and immunology, suggesting broader potential applications for its agonists.

The introduction of the bulky, lipophilic cyclohexyloxy group may alter the drug's properties in several ways:

  • Increased Potency: The substituent may enhance binding to the GPR109A receptor.

  • Modified Pharmacokinetics: The increased lipophilicity could affect absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer half-life.

  • Reduced "Flushing" Effect: A common side effect of nicotinic acid is cutaneous flushing, mediated by prostaglandins. Modifications to the core structure could potentially reduce this effect by altering interactions with receptors in the skin.

Future Directions and Research

The therapeutic potential of this compound remains to be elucidated through rigorous preclinical and clinical studies. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and publication of a validated, scalable synthetic route and comprehensive characterization of the compound.

  • In Vitro Pharmacological Profiling: Determination of binding affinity and functional activity at the GPR109A receptor and other relevant targets.

  • In Vivo Efficacy Studies: Evaluation of lipid-lowering effects and other potential therapeutic benefits in relevant animal models.

  • Pharmacokinetic and Toxicological Assessment: A thorough investigation of the compound's ADME and safety profile.

Conclusion

This compound represents an intriguing derivative of nicotinic acid with the potential for modified pharmacological properties. While specific data is currently lacking, this guide provides a foundational framework for its synthesis, characterization, and hypothesized mechanism of action based on established scientific principles. Further research is warranted to fully explore the therapeutic potential of this compound in dyslipidemia and other GPR109A-mediated diseases.

References

  • Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 5(4), 52-57.
  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 445-483.
  • Wikipedia contributors. (2024, January 13). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Shehawy, A. A. (2021). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Organic Chemistry, 25(16), 1896-1916.
  • Gille, A., Bodor, E. T., Kehraus, S., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
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  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
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  • Sinthupoom, N., & Prachayasittikul, V. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Current medicinal chemistry, 23(23), 2463-2487.
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  • Gille, A., Bodor, E. T., Kehraus, S., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-63.
  • Orlińska, B., & Zawadzki, M. (2022).
  • Meyer, F. J. (2007). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 151(5), 573-577.
  • Gille, A., Bodor, E. T., Kehraus, S., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8), S20-S26.
  • Das, B., Reddy, M. R., & Saidi, R. (2007). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 1(1), 1-6.
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Sources

thermal stability and degradation of 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(Cyclohexyloxy)nicotinic acid

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. In the absence of specific, publicly available experimental data for this compound, this document outlines a robust, scientifically-grounded approach based on first principles and data from analogous structures, particularly the parent compound, nicotinic acid. We present detailed, field-proven protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies as mandated by international regulatory guidelines.[1][2] Furthermore, we hypothesize potential degradation pathways and provide a complete methodology for the development of a stability-indicating high-performance liquid chromatography (HPLC) method. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals tasked with the chemical and physical characterization of this and similar novel chemical entities.

Introduction: The Imperative of Stability Analysis

This compound is a derivative of nicotinic acid (Niacin, Vitamin B3), a well-known therapeutic agent used in the management of dyslipidemia.[3] The introduction of a cyclohexyloxy group at the 2-position of the pyridine ring fundamentally alters the molecule's physicochemical properties, including its lipophilicity, steric profile, and, critically, its stability. Understanding the thermal stability and degradation behavior of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of rational drug development.[4] It informs decisions on manufacturing process controls, formulation design, packaging, storage conditions, and shelf-life determination.[1]

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating the intrinsic stability of a molecule.[1][4] They help identify potential degradation products, establish degradation pathways, and are indispensable for developing and validating stability-indicating analytical methods capable of reliably separating the intact API from its impurities.[2][4] This guide provides the strategic and practical framework for conducting such an investigation for this compound.

Prospective Thermal Analysis: Unveiling the Intrinsic Profile

Thermal analysis techniques like TGA and DSC provide direct insight into the material's response to heat, revealing phase transitions and decomposition events.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, quantifying its thermal stability.[7] For this compound, TGA can identify the onset temperature of decomposition and reveal the sequence of fragmentation events.

  • Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum crucible.[7]

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere, preventing oxidative degradation.

  • Thermal Program: Equilibrate the sample at 30 °C. Initiate heating from 30 °C to 600 °C at a constant ramp rate of 10 °C/min.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.

Based on the known thermal behavior of nicotinic acid, which exhibits sublimation and melting before decomposition, and considering the additional cyclohexyloxy moiety, a multi-stage decomposition is anticipated.[8][9]

Temperature Range (°C)Mass Loss (%)Postulated Event
220 - 280~45%Stage 1: Initial fragmentation, likely cleavage of the ether bond and loss of the cyclohexene group (C₆H₁₀) via an elimination reaction, or loss of the entire cyclohexyloxy radical.
280 - 350~20%Stage 2: Decarboxylation of the nicotinic acid backbone, resulting in the loss of CO₂.
> 350~35%Stage 3: Complete fragmentation and volatilization of the remaining pyridine ring structure.

Note: This data is predictive and serves as an illustrative example. Actual results must be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] It is the definitive technique for determining melting point, identifying polymorphic transitions, and assessing purity.[5]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[11]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain a continuous purge of inert gas (nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to a temperature above the final melting event (e.g., 250 °C) at a controlled rate of 10 °C/min.[12]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, phase transitions) and exothermic (crystallization, decomposition) events. The melting point is typically reported as the onset or peak of the melting endotherm.

Nicotinic acid has a sharp melting point around 236 °C.[9] The larger, more flexible this compound molecule may exhibit a lower melting point due to less efficient crystal packing. A sharp endothermic peak is expected, and its shape and temperature can provide an initial indication of purity. The absence of other thermal events prior to melting would suggest the sample is a single, stable crystalline form under these conditions.

Forced Degradation: Probing Molecular Liabilities

Forced degradation studies are the core of stability investigation, designed to intentionally degrade the API to identify its degradation products and pathways.[2] A target degradation of 10-20% is generally considered optimal to ensure the formation of primary degradants without overly complex secondary reactions.[2]

Hypothesized Degradation Pathways

The structure of this compound presents several chemically labile sites susceptible to degradation under stress conditions. The ether linkage and the carboxylic acid functional group are primary points of interest.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound h1 2-Hydroxynicotinic acid parent->h1 Ether Cleavage h2 Cyclohexanol parent->h2 Ether Cleavage t1 2-Cyclohexyloxypyridine parent->t1 Decarboxylation o1 N-oxide derivatives parent->o1 N-oxidation o2 Ring-hydroxylated species parent->o2 C-H oxidation

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocols for Forced Degradation
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[13]

  • Stress Condition: Reflux the solutions at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours).[13] Monitor the reaction periodically by HPLC.

  • Neutralization: After the stress period, cool the samples to room temperature and neutralize them (acidic sample with NaOH, basic sample with HCl) before dilution for HPLC analysis.

  • Causality: Acid-catalyzed hydrolysis is expected to cleave the ether bond, a common pathway for ethers. Base-catalyzed hydrolysis could also promote this cleavage, although ester hydrolysis is typically more facile.[14]

  • Sample Preparation: Prepare a solution of the API (1 mg/mL) in a suitable solvent (e.g., water/acetonitrile) and add 3% hydrogen peroxide.

  • Stress Condition: Store the solution at room temperature for 24 hours, protected from light.[15]

  • Analysis: Monitor the sample by HPLC at various time points.

  • Causality: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The cyclohexyl ring also contains C-H bonds that could be oxidized to hydroxyl or carbonyl groups.[16]

  • Sample Preparation: Place the solid API in a controlled-temperature oven. For solution-state thermal stress, prepare a solution in a suitable solvent (e.g., water).[15]

  • Stress Condition: Expose the sample to a high temperature (e.g., 80 °C) for an extended period (e.g., 72 hours).[1]

  • Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution sample directly.

  • Causality: High temperatures provide the energy to overcome activation barriers for reactions like decarboxylation and elimination reactions, potentially leading to the loss of CO₂ and the formation of cyclohexene from the cyclohexyloxy group.

Stability-Indicating Method Development (HPLC)

A validated stability-indicating HPLC method is required to separate and quantify the parent API in the presence of its degradation products.[13][15]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev1 Select Column & Mobile Phase dev2 Optimize Gradient & Flow Rate dev1->dev2 dev3 Select Wavelength dev2->dev3 val1 Specificity (using stressed samples) dev3->val1 Optimized Method val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 final Final Stability-Indicating Method val5->final Validated Method

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a robust, versatile column, such as a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or a 20 mM phosphate buffer in water. The pH should be adjusted to control the ionization of the carboxylic acid (pKa of nicotinic acid is ~4.85). A pH around 2.5-3.0 is a good starting point.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution. For nicotinic acid, detection is often performed around 260-265 nm.[13][17] A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) with a flow rate of 1.0 mL/min to elute the parent compound and all degradation products.

  • Optimization: Inject a mixture of the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks with good peak shape and a reasonable run time.

  • Validation: Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[18]

Conclusion and Recommendations

This guide provides a comprehensive, prospective analysis of the . While direct experimental data is not yet published, the methodologies and hypothesized pathways presented here form a complete strategy for the full characterization of this molecule.

Key Recommendations:

  • The primary points of molecular liability are predicted to be the ether linkage (susceptible to hydrolysis) and the carboxylic acid group (susceptible to thermal decarboxylation).

  • Initial handling and storage should be under controlled room temperature, protected from light and humidity, pending formal stability data.

  • The development of a robust, validated stability-indicating HPLC method is paramount and should be prioritized early in the development process. The protocols outlined herein provide a clear path for this critical activity.

By systematically applying these principles and protocols, researchers can build a comprehensive stability profile for this compound, ensuring the development of a safe, effective, and stable drug product.

References

  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). International Journal of PharmTech Research. Retrieved January 17, 2026.
  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 17, 2026.
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 17, 2026.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026.
  • Lewis, E. A., & Trewhella, J. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Retrieved January 17, 2026.
  • Thermogravimetric Analysis (TGA). (n.d.).
  • DSC curves with heating/cooling rates of 40, 60, and 80 °C/min (note...). (n.d.).
  • Cho, Y., Zhang, Y., & Christensen, T. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved January 17, 2026.
  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (2025, August 6).
  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. (2025, August 6).
  • Gupta, K. R., & Wadodkar, S. G. (2016, November 24). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved January 17, 2026.
  • Szczech, S. (2023, August 11). Differential Scanning Calorimetry Calibration and Heat Capacity. OSTI.GOV. Retrieved January 17, 2026.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI. Retrieved January 17, 2026.
  • A TG–DTA study of the sublimation of nicotinic acid. (2025, August 5).
  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (n.d.). African Journal of Biomedical Research. Retrieved January 17, 2026.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Journal of Pharmaceutical Sciences. Retrieved January 17, 2026.
  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Googleapis.com. Retrieved January 17, 2026.
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  • In-depth Technical Guide: Thermogravimetric Analysis of N-Cyclohexyl-2-aminobenzenesulfonamide. (n.d.). Benchchem. Retrieved January 17, 2026.
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Methodological & Application

experimental protocol for using 2-(Cyclohexyloxy)nicotinic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(Cyclohexyloxy)nicotinic Acid

This compound is a synthetic agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor 1 (NIACR1).[1] HCA2 is a G protein-coupled receptor (GPCR) that has garnered significant attention in drug discovery due to its pivotal role in regulating metabolic and inflammatory processes.[2] Endogenous ligands for this receptor include the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate, positioning HCA2 as a critical sensor of metabolic state.[1] Pharmacological activation of HCA2 by nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades.[3] this compound, as a structural analog of nicotinic acid, offers a valuable tool for researchers to dissect the nuanced signaling pathways of HCA2 and explore its therapeutic potential in a variety of disease models, including metabolic disorders, inflammatory conditions, and neurodegenerative diseases.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for using this compound in cell culture. The detailed methodologies herein are designed to ensure scientific integrity and provide a framework for robust and reproducible in vitro studies.

The Mechanistic Cornerstone: HCA2 Signaling Pathways

Activation of HCA2 by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway is central to many of the receptor's physiological effects.

Beyond the canonical Gαi-cAMP pathway, HCA2 activation can also trigger other signaling cascades, including the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This anti-inflammatory arm of HCA2 signaling is of particular interest for its therapeutic implications in chronic inflammatory diseases.

Experimental_Workflow start Start cell_seeding Seed HCA2-expressing cells start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation prepare_solutions Prepare working solutions (compound and vehicle) overnight_incubation->prepare_solutions cell_treatment Treat cells prepare_solutions->cell_treatment incubation Incubate for desired time cell_treatment->incubation downstream_assay Perform downstream assay (e.g., cAMP, NF-κB) incubation->downstream_assay data_analysis Analyze and interpret data downstream_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays.

Protocol 3: cAMP Accumulation Assay

Rationale: This assay directly measures the activation of the Gαi-coupled HCA2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production. [4]Forskolin is an activator of adenylyl cyclase, and an HCA2 agonist will counteract its effect.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the cAMP assay kit)

Procedure:

  • Co-treatment with Forskolin: During the treatment step in Protocol 2, co-incubate the cells with a concentration of forskolin that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line).

  • Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using the assay kit's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 4: NF-κB Activation Assay (Immunofluorescence)

Rationale: This protocol assesses the anti-inflammatory potential of this compound by measuring the nuclear translocation of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent (e.g., LPS or TNF-α), NF-κB translocates to the nucleus. An HCA2 agonist is expected to inhibit this translocation. [5] Materials:

  • Immune cells (e.g., RAW 264.7 macrophages)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS for 30-60 minutes). Include an unstimulated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise manner.

Table 2: Representative Data for this compound Activity

AssayCell LineKey ParameterExpected Outcome with this compound
cAMP Accumulation HCA2-expressing HEK293EC₅₀ (nM)Dose-dependent decrease in forskolin-stimulated cAMP levels
NF-κB Translocation RAW 264.7 MacrophagesIC₅₀ (µM)Inhibition of LPS-induced nuclear translocation of NF-κB p65

Conclusion: A Versatile Tool for HCA2 Research

These application notes provide a robust framework for the in vitro investigation of this compound. The detailed protocols for compound preparation, cell treatment, and functional assays will enable researchers to explore the therapeutic potential of activating the HCA2 receptor. By understanding the underlying signaling mechanisms and employing these validated experimental procedures, the scientific community can further elucidate the role of HCA2 in health and disease, paving the way for novel therapeutic interventions.

References

  • ResearchGate. (n.d.). HCA2 triggers different downstream signaling pathway in different cell... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic procedure of the microwell NFκB-DNA binding assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural insights into the human niacin receptor HCA2-Gi signalling complex. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (n.d.). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

Sources

Application Note: Characterizing 2-(Cyclohexyloxy)nicotinic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The discovery and characterization of novel enzyme inhibitors are foundational to the development of new therapeutics.[1] The nicotinic acid scaffold, a derivative of pyridine, is a recognized pharmacophore present in various biologically active molecules and drugs.[2][3] Derivatives of nicotinic acid have shown a range of biological activities, including the inhibition of enzymes such as α-amylase, α-glucosidase, and Cytochrome P450 enzymes.[4][5] This application note outlines a comprehensive, multi-stage workflow for the investigation of 2-(Cyclohexyloxy)nicotinic acid , a compound with limited published biological data, as a potential enzyme inhibitor.

This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals. The workflow begins with hypothesis generation and in silico screening, progresses to in vitro biochemical assays for potency and mechanism of action determination, and culminates in cell-based assays to assess cellular activity and cytotoxicity.[6][7]

Hypothetical Target & Rationale

Given the structural similarity of the nicotinic acid core to nicotinamide adenine dinucleotide (NAD), a critical coenzyme for many dehydrogenases, a plausible hypothesis is that this compound may act as an inhibitor of an NAD(P)-dependent dehydrogenase.[8][9] The cyclohexyloxy substituent could confer unique binding properties, potentially enhancing affinity or selectivity for the target enzyme's active site or an allosteric site.

Stage 1: Initial Screening and Potency Determination

The primary objective of this stage is to ascertain whether this compound exhibits inhibitory activity against a selected target enzyme and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).[1][10]

Protocol 1: IC50 Determination via Biochemical Assay

This protocol describes a generalized method for determining the IC50 value using a 96-well plate format, which is adaptable for various enzymes that have a measurable activity (e.g., through absorbance, fluorescence, or luminescence).[11]

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (stock solution in DMSO)

  • Assay Buffer (optimized for the target enzyme)

  • 96-well microplates (e.g., clear for colorimetric, black for fluorescence)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in assay buffer to create a range of concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.[11]

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted compound to the test wells.

    • Add 10 µL of assay buffer with the same final DMSO concentration to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Enzyme Addition: Add 20 µL of the target enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add 20 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance at a specific wavelength) kinetically over a set period (e.g., 15-30 minutes) or as an endpoint reading after a fixed incubation time. The reaction should be within the linear range.[12]

  • Data Analysis:

    • Subtract the background reading (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of 'no inhibitor' well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[11]

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[13]

Data Presentation: Hypothetical IC50 Data
This compound [µM]% Inhibition (Mean ± SD, n=3)
0.014.8 ± 1.5
0.112.3 ± 2.1
149.5 ± 3.8
1088.2 ± 2.4
10097.6 ± 1.1
IC50 (µM) ~1.05

Stage 2: Mechanism of Action (MoA) Studies

Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme.[7] These kinetic studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[14]

Workflow for Characterizing Enzyme Inhibition

G Figure 1: Workflow for Enzyme Inhibitor Characterization cluster_0 Start cluster_1 Biochemical Characterization cluster_2 Cellular Validation cluster_3 Outcome Start Novel Compound: This compound IC50 IC50 Determination (Protocol 1) Start->IC50 Initial Screening MoA Mechanism of Action (Protocol 2) IC50->MoA Potent Hit Selectivity Selectivity Profiling (vs. Related Enzymes) MoA->Selectivity MoA Determined CellPotency Cell-Based Potency Assay Selectivity->CellPotency Selective Hit Cytotoxicity Cytotoxicity Assay (Protocol 3) CellPotency->Cytotoxicity Cellular Activity Outcome Characterized Lead Compound Cytotoxicity->Outcome Favorable Therapeutic Window

Caption: General workflow for screening and characterizing a novel enzyme inhibitor.

Protocol 2: Determining Inhibition Mechanism via Michaelis-Menten Kinetics

This protocol involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.[15][16]

Procedure:

  • Assay Setup: Prepare multiple sets of reactions in a 96-well plate. Each set will correspond to a fixed concentration of this compound (e.g., 0 µM, 0.5x IC50, 1x IC50, and 2x IC50).

  • Substrate Titration: Within each set, vary the substrate concentration across a wide range (e.g., from 0.1x Km to 10x Km of the substrate).[7]

  • Reaction and Measurement: Follow steps 3-6 from Protocol 1 to initiate and measure the enzymatic reaction for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (maximum velocity) and Km (Michaelis constant, the substrate concentration at half Vmax).[17][18]

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the mechanism.[15]

      • Competitive Inhibition: Vmax remains unchanged, Km increases. Lines intersect on the y-axis.

      • Non-competitive Inhibition: Vmax decreases, Km remains unchanged. Lines intersect on the x-axis.[4]

      • Uncompetitive Inhibition: Both Vmax and Km decrease proportionally. Lines are parallel.

      • Mixed Inhibition: Both Vmax and Km change, but not proportionally. Lines intersect in the second or third quadrant.

Visualizing Inhibition Mechanisms

G Figure 2: Lineweaver-Burk Plots for Inhibition Types cluster_C Competitive cluster_NC Non-competitive cluster_U Uncompetitive Competitive Competitive Non-competitive Non-competitive Uncompetitive Uncompetitive C_plot NC_plot U_plot

Caption: Representative Lineweaver-Burk plots illustrating different inhibition mechanisms.

Stage 3: Cellular Activity and Cytotoxicity Assessment

Biochemical activity does not always translate to cellular efficacy. Cell-based assays are essential to confirm that the compound can cross the cell membrane, engage its target in a physiological context, and to determine its therapeutic window by assessing cytotoxicity.[19][20]

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.[21]

Materials:

  • Adherent cell line relevant to the therapeutic area

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[21]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells for a period relevant to the desired therapeutic effect (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[21]

  • Measurement: Measure the absorbance at a wavelength of ~570 nm (with a reference wavelength of ~630 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

A large ratio between the CC50 and the cellular IC50 (determined in a separate cell-based functional assay) indicates a favorable therapeutic window.[22]

Conclusion

This application note provides a structured, three-stage approach to systematically evaluate this compound as a potential enzyme inhibitor. By following these protocols, researchers can efficiently determine the compound's inhibitory potency, elucidate its mechanism of action, and assess its activity and safety profile in a cellular context. This rigorous characterization is a critical step in the journey of transforming a novel chemical entity into a validated lead compound for drug discovery.

References

  • Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available at: [Link]

  • Barreca, D., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(9), 1474-1481. Available at: [Link]

  • Wikipedia. Michaelis–Menten kinetics. Available at: [Link]

  • DavidsonX - D001x - Medicinal Chemistry. IC50 Determination. edX. Available at: [Link]

  • MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. Available at: [Link]

  • Khan Academy. Basics of enzyme kinetics graphs. Available at: [Link]

  • Aryal, S. (2022). The Michaelis–Menten Model. Microbe Notes. Available at: [Link]

  • American Chemical Society Publications. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Books. Targeting Enzymes for Pharmaceutical Development: Methods and Protocols.
  • Wikipedia. IC50. Available at: [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Available at: [Link]

  • ResearchGate. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Available at: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available at: [Link]

  • JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Minor, L. K. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 4, 78-86. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available at: [Link]

  • Szymańska, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1709. Available at: [Link]

  • ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]

  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. In Vitamin and Mineral Safety 3rd Edition. Available at: [Link]

  • He, Y., et al. (2016). Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells. International Immunopharmacology, 40, 211-218. Available at: [Link]

  • Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International, 178, 105772. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(3), 1163-1173. Available at: [Link]

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • ResearchGate. Testing the efficacy of two forms of vitamin B3 on CSC propagation. Available at: [Link]

  • PubChem. Nicotinic Acid. Available at: [Link]

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A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-(Cyclohexyloxy)nicotinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Advanced Bioanalytical Solutions

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(Cyclohexyloxy)nicotinic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. The method has been fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] The described workflow is suitable for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a derivative of nicotinic acid (also known as niacin or Vitamin B3). Nicotinic acid and its derivatives are crucial in cellular metabolism, primarily as precursors to the coenzymes NAD and NADP.[6][7] Given their physiological importance and therapeutic potential, the accurate quantification of these compounds in biological matrices is essential for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Traditional analytical methods for nicotinic acid derivatives include HPLC with UV detection.[8][9] However, these methods can lack the sensitivity and selectivity required for low-concentration bioanalysis in complex matrices like plasma.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its superior sensitivity, specificity, and wide dynamic range.[10][11][12] This note details a method optimized for this compound, providing researchers with a reliable tool for preclinical and clinical sample analysis.

Principle of the Method

The method leverages the high selectivity of reverse-phase liquid chromatography for separation and the high sensitivity of tandem mass spectrometry for detection. Plasma samples are first treated with an organic solvent to precipitate abundant proteins, which would otherwise interfere with the analysis.[13] The resulting supernatant, containing the analyte of interest and an internal standard (IS), is injected into the LC-MS/MS system. The analyte and IS are separated from endogenous plasma components on a C18 analytical column. Detection is performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[11][14]

Materials and Instrumentation

Item Description
Analyte This compound (MW: 221.25 g/mol )
Internal Standard (IS) This compound-d11 (deuterated)
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water
Plasma Human Plasma (K2-EDTA)
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
MS System Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source
Analytical Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Labware 1.5 mL microcentrifuge tubes, 96-well collection plates, precision pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

The protein precipitation workflow is a simple and effective method for removing the majority of interfering proteins from plasma samples.[15] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.[15]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma Sample add_is 2. Add 150 µL of IS (100 ng/mL in ACN) plasma->add_is Precipitation & IS addition vortex 3. Vortex Mix (1 minute) add_is->vortex Ensure complete mixing centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Pellet proteins supernatant 5. Transfer Supernatant to 96-well plate centrifuge->supernatant Isolate analyte inject 6. Inject into LC-MS/MS System supernatant->inject G cluster_core Core Performance Characteristics cluster_matrix Matrix & Sample Handling Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity, Range & LLOQ Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Sources

Application Notes and Protocols: Characterizing 2-(Cyclohexyloxy)nicotinic Acid In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 2-(Cyclohexyloxy)nicotinic acid, a structural analog of nicotinic acid. Given its structure, the primary molecular target is hypothesized to be the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This guide delves into the core mechanisms of GPR109A signaling and presents detailed, field-proven protocols for a suite of assays essential for determining the compound's potency, affinity, and functional selectivity. The methodologies are designed for researchers in pharmacology and drug development to robustly evaluate the compound's profile as a potential therapeutic agent.

Introduction: The Scientific Rationale

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for dyslipidemia; however, its clinical utility is often limited by a prominent side effect: cutaneous flushing. This physiological response is mediated by its receptor, GPR109A. This compound, by modifying the core nicotinic acid structure with a bulky cyclohexyloxy group, represents a rational design strategy aimed at altering the pharmacological properties of the parent molecule. The objective of such modification is often to discover novel agonists or antagonists with improved therapeutic windows, potentially separating the desired metabolic effects from the flushing response.

GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and neutrophils. Its activation initiates a dual signaling cascade:

  • Gαi-Mediated Pathway: The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This cascade is largely responsible for the anti-lipolytic effects observed in adipocytes.

  • β-Arrestin-Mediated Pathway: Ligand binding also promotes the recruitment of β-arrestin proteins to the receptor. This pathway is critical for receptor desensitization and internalization, and importantly, has been implicated in mediating the prostaglandin D2 (PGD2) release from skin cells that causes the characteristic flushing side effect.

The potential for a ligand to preferentially activate one pathway over the other is known as "biased agonism." A key goal in characterizing this compound is to determine if it exhibits bias towards the Gαi pathway, which would predict a favorable therapeutic profile with reduced flushing. This guide provides the necessary tools to dissect this pharmacological profile.

GPR109A Signaling Pathways

Understanding the downstream consequences of receptor activation is fundamental to designing and interpreting functional assays. The diagram below illustrates the divergent signaling initiated by a GPR109A agonist.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor_Inactive GPR109A (Inactive) Receptor_Active GPR109A (Active) Receptor_Inactive->Receptor_Active Conformational Change G_Protein Gαiβγ Receptor_Active->G_Protein Activation Beta_Arrestin β-Arrestin Receptor_Active->Beta_Arrestin Recruitment G_Protein_Active Gαi-GTP + Gβγ G_Protein->G_Protein_Active GTP/GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response_Gi Anti-lipolytic Effect (e.g., in Adipocytes) cAMP->Response_Gi ↓ Leads to Beta_Arrestin_Recruited Recruited β-Arrestin Beta_Arrestin->Beta_Arrestin_Recruited Response_Arrestin Flushing Pathway (e.g., Prostaglandin Release) Beta_Arrestin_Recruited->Response_Arrestin Initiates Ligand This compound Ligand->Receptor_Inactive Binding

Caption: GPR109A dual signaling cascade upon agonist binding.

Core Experimental Protocols

The following protocols provide a framework for a comprehensive in vitro evaluation. It is critical to use a cell line with robust GPR109A expression, either endogenous (e.g., differentiated THP-1 macrophages) or recombinant (e.g., CHO-K1 or HEK293 cells stably expressing human GPR109A).

Protocol 1: Gαi Functional Assay - cAMP Measurement

This assay quantifies the functional consequence of Gαi activation by measuring the inhibition of adenylyl cyclase activity. A direct measurement of falling cAMP levels can be challenging; therefore, the standard method involves stimulating cells with forskolin (a potent adenylyl cyclase activator) and measuring the ability of the GPR109A agonist to inhibit this stimulated cAMP production.

Workflow Diagram:

cAMP_Workflow A 1. Seed GPR109A-expressing cells in 96-well plate B 2. Pre-incubate with This compound (Dose-Response) A->B C 3. Stimulate with Forskolin (to elevate cAMP) B->C D 4. Lyse cells and stop reaction C->D E 5. Measure cAMP levels (e.g., HTRF, ELISA) D->E F 6. Data Analysis: Calculate IC50 E->F

Caption: Workflow for the GPR109A cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A) into a 96-well cell culture plate at a density of 20,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA) to create a concentration range from 1 nM to 100 µM. Include a known agonist like nicotinic acid as a positive control.

  • Pre-incubation: Aspirate the culture medium from the cells and wash once with assay buffer. Add 50 µL of the diluted compound solutions to the respective wells. Incubate for 15 minutes at 37°C.

    • Scientific Rationale: This pre-incubation step allows the test compound to bind to the receptor and initiate G-protein coupling prior to the stimulation of adenylyl cyclase.

  • Stimulation: Prepare a 2X forskolin solution in assay buffer (final concentration typically 5-10 µM). Add 50 µL of this solution to all wells (except for negative controls) and incubate for 30 minutes at 37°C.

    • Scientific Rationale: Forskolin directly activates adenylyl cyclase, leading to a large and measurable increase in intracellular cAMP. The inhibitory effect of the Gi-coupled GPR109A is measured against this elevated baseline.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit, following the manufacturer's instructions.

  • Data Analysis: Convert the raw data (e.g., HTRF ratio) to cAMP concentrations. Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to a maximal concentration of a potent agonist or a basal (no forskolin) control. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin-2 to the activated GPR109A receptor. Several commercial platforms exist, often utilizing enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET). The following protocol is based on the enzyme fragment complementation principle.

Workflow Diagram:

BArr_Workflow A 1. Seed engineered cells (GPR109A-PK, βArr-EA) B 2. Add 2-(Cyclohexyloxy)nicotinic acid (Dose-Response) C 3. Incubate (e.g., 90 min, 37°C) to allow recruitment D 4. Add detection reagents (Substrate) E 5. Read chemiluminescent signal F 6. Data Analysis: Calculate EC50

Caption: Workflow for a β-arrestin enzyme fragment complementation assay.

Step-by-Step Methodology:

  • Cell Culture: Use a commercially available cell line co-expressing GPR109A fused to a small enzyme fragment (ProLink™, PK) and β-arrestin-2 fused to the larger, complementing enzyme acceptor (EA). Seed these cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound as described in Protocol 1. Add the compounds directly to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

    • Scientific Rationale: This incubation period allows for ligand binding, receptor activation, and the subsequent translocation and binding of the β-arrestin-EA fusion protein to the receptor-PK fusion protein. This proximity allows the two enzyme fragments to complement, forming an active β-galactosidase enzyme.

  • Detection: Add the detection reagent mixture, containing the chemiluminescent substrate, to all wells according to the manufacturer's protocol. Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data (0% activation for vehicle control, 100% for a saturating concentration of a known β-arrestin recruiting agonist). Plot the normalized response against the log concentration of the test compound and fit to a four-parameter logistic model to determine the EC50 value.

Data Interpretation and Analysis

The primary output of these assays will be potency values (IC50 for cAMP, EC50 for β-arrestin). These values allow for a quantitative comparison of this compound's activity against known standards like nicotinic acid.

Table 1: Hypothetical Pharmacological Data

CompoundcAMP Inhibition (IC50)β-Arrestin Recruitment (EC50)Bias Factor*
Nicotinic Acid (Reference)1.2 µM3.5 µM1 (Reference)
This compound 0.8 µM 15.0 µM 6.5 (Gαi-biased)
Control Compound X2.0 µM1.8 µM0.3 (β-arrestin-biased)

*Bias Factor calculated using a simplified model: (IC50 cAMP / EC50 β-arrestin) for Test Compound / (IC50 cAMP / EC50 β-arrestin) for Reference. A value > 1 indicates Gαi bias.

Interpretation:

In this hypothetical example, this compound is more potent in the Gαi-mediated cAMP pathway and significantly less potent in the β-arrestin pathway compared to nicotinic acid. The calculated bias factor of 6.5 suggests a strong preference for the Gαi signaling cascade. This profile would make it a high-priority candidate for further investigation, as it predicts a potential for strong therapeutic efficacy with a reduced risk of flushing side effects.

Conclusion

The protocols outlined in this application note provide a robust and logical framework for the initial in vitro characterization of this compound. By systematically quantifying its activity in both the canonical Gαi pathway and the β-arrestin pathway, researchers can effectively determine its potency and functional selectivity. This information is crucial for making informed decisions in the drug discovery pipeline and for prioritizing compounds with the highest potential for a superior clinical profile.

References

  • Title: GPR109A as a Therapeutic Target for Niacin in the Treatment of Dyslipidemia and Atherosclerosis Source: Journal of Clinical Investigation URL: [Link]

  • Title: β-Arrestin-2-Dependent Activation of ERK1/2 by the G Protein-Coupled Receptor GPR109A Source: Journal of Biological Chemistry URL: [Link]

  • Title: The Nicotinic Acid Receptor GPR109A (HCA2) in Immune Cells Source: Frontiers in Immunology URL: [Link]

animal models for testing the efficacy of 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preclinical Evaluation of 2-(Cyclohexyloxy)nicotinic Acid: Validated Animal Models for Efficacy Testing in Dyslipidemia and Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Scientific Context

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent for treating dyslipidemia. Its broad-spectrum efficacy includes reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), while significantly increasing high-density lipoprotein cholesterol (HDL-C)[1][2][3][4]. This compound, as a structural analog, is hypothesized to leverage similar pharmacological pathways to modulate lipid metabolism, offering the potential for an improved therapeutic profile, such as enhanced potency or reduced side effects (e.g., flushing).

This guide provides a comprehensive framework for the preclinical efficacy testing of this compound. It outlines validated animal models and detailed protocols designed to rigorously assess the compound's potential as a novel treatment for dyslipidemia and its primary complication, atherosclerosis. The experimental designs described herein are structured to yield robust, translatable data essential for advancing a novel chemical entity through the drug development pipeline.

Part 1: Presumed Mechanism of Action

The therapeutic effects of nicotinic acid are multifaceted, primarily targeting hepatic lipid and lipoprotein metabolism[2][5]. This compound is presumed to share these mechanisms.

  • Inhibition of Hepatic Triglyceride Synthesis: The primary mechanism involves the direct, non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in the liver[2][5]. This reduction in available triglycerides leads to two key downstream effects:

    • Reduced VLDL and LDL Secretion: With less triglyceride available for packaging, the assembly and secretion of very-low-density lipoproteins (VLDL) are diminished. This, in turn, reduces the plasma pool of LDL, as VLDL particles are the precursors to LDL.

    • Enhanced ApoB Degradation: The reduced lipidation of apolipoprotein B (ApoB), the core structural protein of VLDL and LDL, leads to its accelerated intracellular degradation[2].

  • Modulation of HDL Metabolism: Nicotinic acid increases HDL-C levels primarily by reducing the catabolism (breakdown) of apolipoprotein A-I (ApoA-I), the main protein component of HDL particles[2]. This extends the circulating half-life of HDL, enhancing its capacity for reverse cholesterol transport.

  • Receptor-Mediated Effects: While initially thought to be central to its lipid-lowering effects, the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂) on adipocytes, which transiently reduces free fatty acid (FFA) mobilization, is now considered a minor contributor to the overall lipid efficacy[6][7]. However, GPR109A activation in skin Langerhans cells is responsible for the common flushing side effect[2]. Evaluating the activity of this compound at this receptor is crucial for its side effect profile.

Nicotinic_Acid_MOA cluster_liver Hepatocyte (Liver Cell) cluster_plasma Plasma NA This compound DGAT2 DGAT2 Enzyme NA->DGAT2 Inhibits ApoB_Deg ApoB Degradation NA->ApoB_Deg Promotes (indirectly) ApoAI_Cat ApoA-I Catabolism NA->ApoAI_Cat Inhibits TG_Synth Triglyceride (TG) Synthesis DGAT2->TG_Synth Catalyzes VLDL_Sec VLDL/LDL Secretion TG_Synth->VLDL_Sec Required for VLDL_LDL ↓ VLDL & LDL VLDL_Sec->VLDL_LDL HDL ↑ HDL

Caption: Experimental workflow for the rat dyslipidemia model.

Step-by-Step Methodology:

  • Acclimatization (1 week): House rats under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Baseline Measurement: After acclimatization, fast animals overnight (12-14 hours) and collect a baseline blood sample from the tail vein for lipid analysis.

  • Group Allocation: Randomly assign animals (n=8-10 per group) to the experimental groups outlined in the workflow diagram.

  • Induction and Treatment (6-8 weeks):

    • Switch the diet for Groups 2-5 to the High-Fat Diet. Group 1 remains on standard chow.

    • Prepare fresh dosing solutions daily. Administer the test compound, positive control, or vehicle via oral gavage once daily.

    • Monitor body weight and food consumption weekly. Observe animals daily for any signs of toxicity.

  • Endpoint Sample Collection:

    • At the end of the treatment period, fast animals overnight.

    • Anesthetize the animals and collect a terminal blood sample via cardiac puncture into EDTA-coated tubes.

    • Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Perfuse the liver with saline and collect a portion for histopathology (fix in 10% neutral buffered formalin) and another portion to be snap-frozen for biochemical analysis.

  • Biochemical and Histological Analysis:

    • Use commercial enzymatic kits to measure plasma concentrations of Total Cholesterol (TC), Triglycerides (TG), and HDL-C.

    • Calculate LDL-C using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).

    • Measure plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver toxicity.

    • Perform H&E staining on liver sections to assess for steatosis (fatty liver).

Data Presentation:

Diet CompositionComponentAmount
Control Diet Standard Rodent Chow100%
High-Fat Diet Standard Chow74%
Lard/Animal Fat15%
Cholesterol1%
Cholic Acid0.5%
Sucrose9.5%

Note: The exact composition can be sourced from commercial diet suppliers.

Dosing RegimenGroupTreatmentDose (mg/kg)Route
1Normal ControlVehicle-Oral Gavage
2HFD ControlVehicle-Oral Gavage
3Positive ControlNicotinic Acid100Oral Gavage
4Test Cmpd (Low)This compoundTBDOral Gavage
5Test Cmpd (High)This compoundTBDOral Gavage

Note: Doses for the test compound should be determined from prior pharmacokinetic and tolerability studies.

Protocol 2: Atherosclerosis Progression in ApoE-/- Mice

Objective: To evaluate the long-term efficacy of this compound in reducing the development of atherosclerotic plaques.

Materials:

  • Male ApoE-/- mice on a C57BL/6J background (6-8 weeks old)

  • Western-type Diet (high fat, high cholesterol)

  • Test Compound, Vehicle, and Positive Control (as in Protocol 1)

  • Aortic perfusion and dissection tools

  • Oil Red O stain

  • Microscope with imaging software

Step-by-Step Methodology:

  • Acclimatization and Diet Induction (4 weeks):

    • Acclimatize ApoE-/- mice for one week on a standard chow diet.

    • Switch all mice to a Western-type diet (e.g., 21% fat, 0.15% cholesterol) and continue for 4 weeks to allow for initial plaque development.

  • Group Allocation and Treatment (12-16 weeks):

    • Randomize mice (n=10-15 per group) into treatment arms: Vehicle Control, Positive Control (e.g., Nicotinic Acid or a statin), and Test Compound groups.

    • Administer treatments daily via oral gavage while continuing the Western-type diet.

    • Monitor body weight weekly.

  • Endpoint Tissue Harvest:

    • Perform a whole-body perfusion via the left ventricle with cold PBS, followed by 4% paraformaldehyde.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Atherosclerotic Plaque Analysis:

    • En Face Analysis: Carefully remove adventitial tissue from the aorta. Cut the aorta longitudinally, open it, and pin it flat on a black wax dish. Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.

    • Quantification: Capture high-resolution images of the stained aortas. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (plaque) area. Express the plaque burden as a percentage of the total aortic area.

    • Aortic Root Histology (Optional but Recommended): Embed the aortic root in OCT medium and prepare serial cryosections. Stain sections with Oil Red O (for lipids), Masson's trichrome (for collagen), and specific antibodies (e.g., Mac-2 for macrophages) to characterize plaque composition and stability.

Data Presentation:

Endpoint ParameterMethod of AnalysisExpected Outcome with Efficacious Compound
Plasma LipidsEnzymatic Assays↓ TC, ↓ TG, ↓ LDL-C, ↑ HDL-C
Aortic Plaque BurdenEn face Oil Red O Staining↓ Percentage of plaque area
Plaque CompositionHistology & Immunohistochemistry↓ Macrophage content, ↑ Collagen content
Liver FunctionALT/AST AssaysNo significant elevation vs. control

Part 4: Scientific Integrity and Validation

  • Causality: The inclusion of a High-Fat Diet control group (Vehicle) is critical to confirm that any observed effects are due to the test compound and not a reversion of the diet-induced phenotype. A positive control (Nicotinic Acid) validates the model's responsiveness and provides a benchmark for the test compound's potency.

  • Self-Validation: Protocols must be self-validating. Baseline measurements ensure that all groups start with similar lipid profiles. Weekly body weight monitoring helps to ensure that efficacy is not merely a result of reduced food intake or general toxicity. Measuring liver enzymes (ALT, AST) is a mandatory safety check, given the known hepatotoxic potential of high-dose nicotinic acid.[8]

  • Authoritative Grounding: The models and methods described are standard in the fields of dyslipidemia and atherosclerosis research and are extensively documented in peer-reviewed literature.[9][10][11][12][13]

References

  • Vandekeere, S., Lox, M., & Van den Vlekkert, D. (2017). Animal models of atherosclerosis. PubMed. [Link]

  • Getz, G. S., & Reardon, C. A. (2012). Animal Models of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Fan, J., & Watanabe, T. (2017). Animal models of atherosclerosis. Spandidos Publications. [Link]

  • Zarize, A., et al. (2020). Animal models of human atherosclerosis: current progress. PMC - NIH. [Link]

  • Basak, M., & Duttaroy, A. K. (2020). Non-Mouse Models of Atherosclerosis: Approaches to Exploring the Translational Potential of New Therapies. MDPI. [Link]

  • Yetukuri, L., et al. (2016). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. PubMed. [Link]

  • Shilpa, S., & Shrinivasan, S. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]

  • Fang, L., et al. (2011). Zebrafish models of dyslipidemia: Relevance to atherosclerosis and angiogenesis. PMC - NIH. [Link]

  • Shilpa, S., & Shrinivasan, S. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. ResearchGate. [Link]

  • Lisha, V. (2019). HYPERCALORIC DIET MODELS IN RODENTS. The Indian Journal of Veterinary Sciences and Biotechnology. [Link]

  • de Oliveira, A. C., et al. (2005). Dietary Models for Inducing Hypercholesterolemia in Rats. SciELO. [Link]

  • Ching, S. M., et al. (2022). Anti-hyperlipidemic activity screening on induced hyperlipidemia in rats, anti-microbial activity determination and phytochemical screening of Morus Rubra. MedCrave online. [Link]

  • Pinheiro, F. M., et al. (2017). Modelling hypercholesterolaemia in rats using high cholesterol diet. PMC - NIH. [Link]

  • Ali, A. A., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. ResearchGate. [Link]

  • Mineur, Y. S., et al. (2011). α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties. SciSpace. [Link]

  • Callahan, P. M., et al. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC - PubMed Central. [Link]

  • Tuesta, L. M., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers Publishing Partnerships. [Link]

  • Jackson, K. J., et al. (2015). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Fassi, L., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Council for Responsible Nutrition. (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. CRNUSA.org. [Link]

  • Olesen, U. H., et al. (2010). A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. PubMed. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. [Link]

  • ClinicalTrials.gov. (2024). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]

  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. [Link]

  • Al-Ghazawi, A., et al. (2024). Vitamin B3. StatPearls - NCBI Bookshelf. [Link]

  • ClinicalTrials.gov. (2016). Early Phase Pre-Clinical and Initial Clinical Research on Epicatechin (Part 2). ClinicalTrials.gov. [Link]

  • EBSCO. (n.d.). Vitamin B3 (therapeutic uses). Research Starters. [Link]

  • Kulinowski, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. [Link]

Sources

Application Notes & Protocols: Formulation of 2-(Cyclohexyloxy)nicotinic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Cyclohexyloxy)nicotinic acid for in vivo studies. Recognizing the critical role of the delivery vehicle in determining a compound's pharmacokinetic profile, efficacy, and safety, this guide outlines a systematic, science-driven approach to formulation development. We will cover pre-formulation assessment, strategies for oral and parenteral administration, detailed experimental protocols, and essential quality control measures. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific study objectives.

Introduction: The Formulation Imperative

This compound is a derivative of nicotinic acid (Vitamin B3).[1][2] Like its parent compound, its acidic nature, conferred by the carboxylic acid group on the pyridine ring, is a key determinant of its physicochemical properties.[2] The addition of a bulky, lipophilic cyclohexyloxy group significantly alters these properties compared to nicotinic acid, likely decreasing aqueous solubility and increasing its potential to cross biological membranes.

In preclinical in vivo research, the formulation is not merely a vehicle; it is an integral component of the experiment. An inappropriate formulation can lead to:

  • Poor or erratic drug absorption, resulting in low bioavailability and inconclusive efficacy data.

  • Vehicle-induced toxicity or physiological stress, confounding safety assessments.[3]

  • Lack of dose uniformity and stability, compromising the reproducibility and validity of the study.[4][5]

This guide, therefore, presents a logical workflow, beginning with understanding the molecule's intrinsic properties and progressing to rational formulation design and validation.

Pre-Formulation Assessment: Know Your Molecule

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential. While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure—a nicotinic acid core (pKa ~4.8)[1][2] and a cyclohexyloxy substituent.

Rationale: The goal of this stage is to identify potential challenges, such as poor solubility, which will dictate the formulation strategy. Over 70% of new chemical entities suffer from poor aqueous solubility, making this a primary hurdle in drug development.[6]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Formulation
Chemical Structure Nicotinic acid with a cyclohexyloxy group at the 2-position.The carboxylic acid offers a handle for pH-dependent solubilization. The cyclohexyloxy group increases lipophilicity.
Molecular Weight ~221.25 g/mol [7]Low molecular weight is generally favorable for absorption.
Aqueous Solubility Low. The lipophilic cyclohexyl group will likely dominate, making it poorly soluble in neutral water.A simple aqueous solution is unlikely. Strategies like pH adjustment, co-solvents, or suspensions will be required.[8][9]
pKa (acid dissociation constant) ~4.0 - 5.0 (Predicted, based on nicotinic acid's pKa of ~4.85[1][2]).The compound will be ionized (more soluble) at pH > pKa and non-ionized (less soluble) at pH < pKa. This is the most critical property to exploit for solubilization.[9]
LogP (Octanol-Water Partition Coefficient) High (Predicted).Indicates good membrane permeability but poor aqueous solubility (BCS Class II predicted).[6]
Stability Likely stable, but should be confirmed.Stability studies are required to ensure the compound does not degrade in the chosen vehicle under study conditions.[4][10]
Formulation Strategy Decision Workflow

Based on the pre-formulation assessment, a decision tree can guide the selection of an appropriate formulation strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Route Selection cluster_2 Phase 3: Oral Formulation Options cluster_3 Phase 4: Parenteral Formulation Options start Start: API Properties (Low Aqueous Solubility, Acidic pKa) route Select Route of Administration start->route oral Oral (Gavage) route->oral Non-sterile required parenteral Parenteral (IV, IP) route->parenteral Sterile, isotonic required ph_adjust pH-Adjusted Solution (Target pH > 6.0) oral->ph_adjust Soluble at physiol. pH? suspension Aqueous Suspension (e.g., 0.5% HPMC) oral->suspension Insoluble? cosolvent Co-solvent/Lipid System oral->cosolvent High dose or poor stability? iv_ph pH-Adjusted Saline (Target pH 7.4) parenteral->iv_ph Soluble at physiol. pH? iv_cyclo Solubilizer Solution (e.g., Cyclodextrin) parenteral->iv_cyclo Insoluble?

Caption: Formulation decision workflow for this compound.

Formulation Protocols for Oral Administration (Gavage)

Oral gavage is a common route for preclinical studies.[11][12] The goal is to create a homogenous liquid that can be accurately and reproducibly administered.

Protocol 3.1: Preparation of a pH-Adjusted Aqueous Solution

Rationale: This is the simplest approach and should be attempted first. By raising the pH of the vehicle above the compound's pKa, the carboxylic acid group deprotonates to its carboxylate salt form, which is significantly more water-soluble.[13] A target pH of 6.5-7.5 is generally well-tolerated for oral administration.

Materials:

  • This compound

  • Purified Water (e.g., Milli-Q®)

  • 1 N Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS) tablets or reagents

  • Calibrated pH meter, magnetic stirrer, and stir bar

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Determine Target Concentration: Calculate the required mass of the compound based on the desired dosing concentration (e.g., 10 mg/mL) and final volume.

  • Initial Slurry: Add ~80% of the final volume of Purified Water to a beaker with a magnetic stir bar. While stirring, slowly add the weighed compound to create a slurry.

  • pH Adjustment: Begin adding 1 N NaOH dropwise to the slurry. Monitor the pH continuously. As the pH rises above ~5.0, the compound should begin to dissolve.

  • Complete Solubilization: Continue adding NaOH until all solid material has dissolved and the solution is clear.

  • Final pH and Volume Adjustment: Adjust the final pH to the target range (e.g., 7.0 ± 0.2). Transfer the solution to a volumetric flask and add Purified Water to the final volume (q.s.).

  • Verification: Confirm the final pH. A visual inspection should show a clear, particle-free solution.

Protocol 3.2: Preparation of an Aqueous Suspension

Rationale: If the required dose concentration cannot be achieved in a solution, or if the compound is unstable at the required pH, a suspension is the next logical choice. A suspending agent, such as Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC), is used to increase the viscosity of the vehicle, preventing the rapid settling of drug particles and ensuring dose uniformity.[11][12][14] A 0.5% to 1% (w/v) concentration of HPMC is common.[11][15]

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC, e.g., Methocel™ E4M) or Sodium Carboxymethyl Cellulose (CMC)

  • Purified Water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer, stir bar, and overhead mixer (for larger volumes)

Step-by-Step Methodology:

  • Prepare the Vehicle (0.5% HPMC):

    • Heat approximately one-third of the required volume of Purified Water to 70-90°C.[16][17]

    • In a separate beaker, slowly sprinkle the HPMC powder into the hot water while stirring vigorously to disperse the polymer and prevent clumping.[16]

    • Add the remaining two-thirds of the water as cold water or ice to rapidly cool the mixture.

    • Continue stirring at a low speed until the HPMC is fully hydrated and the solution is clear and viscous. This may take several hours or can be left overnight at 4°C.[15]

  • Incorporate the API:

    • Weigh the required amount of this compound. If particles are large, gently triturate in a mortar and pestle to create a fine powder.

    • Slowly add the API powder to the prepared HPMC vehicle while stirring continuously.

    • Use a homogenizer or sonicator for a short period if necessary to ensure uniform dispersion.

  • Dose Administration: Stir the suspension continuously before and during dose administration to maintain homogeneity.

Formulation Protocols for Parenteral Administration (IV, IP)

Parenteral formulations have stringent requirements: they must be sterile, isotonic, and have a pH close to physiological levels (typically 7.4) to avoid pain, irritation, and hemolysis.[18][19][20]

Protocol 4.1: pH-Adjusted Isotonic Solution for Injection

Rationale: Similar to the oral solution, this method uses pH adjustment to solubilize the drug. However, the final formulation must be made isotonic using an agent like sodium chloride or dextrose and sterile-filtered.[20][21] The acceptable pH range for intravenous injection is broad (pH 2-11), but a pH close to 7.4 is always preferred to minimize injection site reactions.[19][20]

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • 0.9% Sodium Chloride for Injection (Normal Saline)

  • 0.1 N sterile NaOH and/or 0.1 N sterile HCl

  • Sterile 0.22 µm syringe filters

Step-by-Step Methodology:

  • Solubilization: In an aseptic environment (e.g., a laminar flow hood), add the API to ~80% of the final volume of WFI.

  • pH Adjustment: While stirring, add 0.1 N sterile NaOH dropwise until the API is fully dissolved. Check the pH. If necessary, back-titrate with 0.1 N sterile HCl to a target pH of 7.4 - 8.0.

  • Isotonicity and Final Volume: Add 0.9% Sodium Chloride for Injection to bring the solution to the final volume. This ensures the final formulation is roughly isotonic.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile vial.

  • Verification: The final product should be a clear, particle-free solution. A plasma precipitation test should be conducted to reduce the risk of embolism during in vivo studies.[19][20]

Protocol 4.2: Solubilization using a Modified Cyclodextrin

Rationale: If the compound cannot be solubilized at a physiological pH, or if it precipitates upon dilution in plasma, a solubilizing excipient is required. Modified cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®), are widely used in parenteral formulations.[22][23] They form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[24][25][26]

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection (WFI) or Sterile Saline

  • Magnetic stirrer, sterile filters, and vials

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: In an aseptic environment, prepare a 20-40% (w/v) solution of SBE-β-CD in WFI or Sterile Saline. Stir until fully dissolved.

  • Complexation: Slowly add the weighed API to the cyclodextrin solution while stirring.

  • Facilitate Dissolution: Continue stirring. Gentle warming (to 30-40°C) or sonication can be used to accelerate the formation of the inclusion complex and achieve a clear solution.

  • Cooling and pH Check: Allow the solution to cool to room temperature. Check the pH and adjust to ~7.4 if necessary using sterile acid/base.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile final container.

Quality Control and Stability Assessment

A formulation is only viable if its concentration is accurate and it remains stable for the duration of its preparation and use.[4][27] Stability testing is a crucial component of drug development that ensures the test system receives the correct dose.[4][28]

Table 2: QC and Stability Plan

TestPurposeMethodAcceptance Criteria
Appearance Check for clarity (solutions) or uniformity (suspensions).Visual inspection against a black and white background.Solution: Clear, free of particulates. Suspension: Uniform, easily re-suspendable.
pH Measurement Ensure pH is within the target range for solubility and tolerability.Calibrated pH meter.Within ± 0.5 units of target pH.
Concentration Verification (Potency) Confirm the final concentration of the API.HPLC-UV is the standard method.[27]90-110% of the target concentration.
Short-Term Stability Ensure the formulation is stable under bench-top/dosing conditions.Analyze concentration (HPLC) and appearance at T=0 and after a set time (e.g., 24h) at room temp.[27]Concentration remains within 90-110% of the initial value; no change in appearance.
Quality Control Workflow

G cluster_tests Analytical Tests cluster_results Decision Gate prep Formulation Prepared (T=0) sample_t0 Sample for T=0 Analysis prep->sample_t0 store Store Formulation (Bench-top, 24h) prep->store appearance Visual Appearance sample_t0->appearance ph pH Measurement sample_t0->ph hplc Concentration by HPLC sample_t0->hplc sample_t24 Sample for T=24h Analysis store->sample_t24 sample_t24->appearance sample_t24->hplc decision Compare T=0 and T=24h Results to Criteria appearance->decision hplc->decision pass Pass: Formulation is Stable and Accurate fail Fail: Reformulate or Reduce Use Window decision->pass Within Spec decision->fail Out of Spec

Caption: Quality control and short-term stability testing workflow.

Conclusion

The successful in vivo evaluation of this compound is fundamentally dependent on the development of an appropriate and well-characterized formulation. By systematically evaluating the compound's physicochemical properties, particularly its acidic nature and poor aqueous solubility, researchers can select a rational formulation strategy. The protocols provided for pH-adjusted solutions, aqueous suspensions, and cyclodextrin-based solutions offer robust starting points for both oral and parenteral routes. It is imperative that any chosen formulation undergoes rigorous quality control, including concentration verification and stability assessment, to ensure the integrity and reproducibility of preclinical data.

References

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  • Loftsson, T., & Brewster, M. E. (1989). The potential use of cyclodextrins in parenteral formulations. ResearchGate. [Link]

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  • Alloisio, M., & Azzolini, E. (2022). Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Journal of Pharmacology and Medical Chemistry. [Link]

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  • Singh, R., Kumar, D., & Sharma, V. D. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

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Application Notes & Protocols: Elucidating the Mechanism of Action of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Agonist for a Well-Established Target

2-(Cyclohexyloxy)nicotinic acid, a structural analog of nicotinic acid (niacin), is a potent agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or Niacin Receptor 1 (NIACR1).[1][2] This receptor is a key regulator of metabolic and inflammatory pathways, making it a compelling target for therapeutic intervention in dyslipidemia, atherosclerosis, and various inflammatory conditions.[1][3][4] Understanding the precise mechanism of action of novel agonists like this compound is paramount for advancing drug development efforts.

This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals to investigate the molecular and cellular effects of this compound. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data generation.

Molecular Target and Primary Signaling Pathway

The principal molecular target of this compound is the GPR109A receptor.[1][2] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells in the skin.[5][6][7] Upon ligand binding, GPR109A couples to an inhibitory G-protein (Gαi), initiating a signaling cascade that has significant physiological consequences.[5][8]

The canonical signaling pathway initiated by the activation of GPR109A by an agonist like this compound involves the following key steps:

  • Receptor Activation: The agonist binds to the extracellular domain of the GPR109A receptor.

  • G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.

  • Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit directly inhibits the activity of adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5]

  • Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately leading to the observed physiological effects.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound GPR109A GPR109A (HCA2) Agonist->GPR109A Binds G_protein Gαiβγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Inhibition of Lipolysis) PKA->Response Leads to

Caption: GPR109A signaling pathway upon agonist binding.

Key Physiological Effects and Investigational Assays

The activation of GPR109A by this compound elicits several well-characterized physiological responses. The following sections detail these effects and provide robust protocols for their investigation.

Anti-Lipolytic Effect in Adipocytes

One of the most prominent effects of GPR109A activation is the inhibition of lipolysis in adipocytes.[5][9][10] This leads to a reduction in the release of free fatty acids (FFAs) and glycerol into the circulation.[11][12] This effect is a cornerstone of the therapeutic potential of niacin and its analogs in treating dyslipidemia.[13][14]

Experimental Model: Differentiated 3T3-L1 adipocytes or primary adipocytes.

Protocol: In Vitro Lipolysis Assay

Objective: To quantify the inhibitory effect of this compound on stimulated lipolysis in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA

  • Isoproterenol (lipolysis-stimulating agent)

  • This compound

  • Free Fatty Acid (FFA) Quantification Kit

  • Glycerol Quantification Kit

  • 96-well microplate

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.

  • Pre-incubation: Gently wash the differentiated adipocytes with pre-warmed PBS. Add 1 mL of KRB buffer and incubate for 1 hour at 37°C to establish basal conditions.

  • Treatment: Remove the KRB buffer and add fresh KRB buffer containing various concentrations of this compound. Incubate for 30 minutes at 37°C.

  • Stimulation: Add isoproterenol to a final concentration of 10 µM to all wells except the basal control. Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant (KRB buffer) from each well for FFA and glycerol analysis.

  • Quantification: Measure the concentration of FFAs and glycerol in the supernatant using commercially available colorimetric assay kits, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of isoproterenol-stimulated FFA and glycerol release for each concentration of this compound.

  • Plot the percentage inhibition against the log concentration of the compound to determine the IC50 value.

Treatment GroupFFA Release (µM)Glycerol Release (µM)% Inhibition of Stimulated Lipolysis
Basal (Unstimulated)50 ± 520 ± 2N/A
Isoproterenol (10 µM)250 ± 20100 ± 80%
Isoproterenol + Compound (1 µM)180 ± 1570 ± 635%
Isoproterenol + Compound (10 µM)100 ± 1040 ± 475%
Isoproterenol + Compound (100 µM)60 ± 625 ± 395%
Note: Data are representative and should be generated empirically.
Anti-Inflammatory Effects in Immune Cells

GPR109A is expressed in various immune cells, and its activation has been shown to exert anti-inflammatory effects.[4][15][16] This includes the suppression of pro-inflammatory cytokine production in macrophages.[17]

Experimental Model: RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs).

Protocol: Cytokine Expression Analysis

Objective: To assess the effect of this compound on the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophages

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 4 hours for RNA analysis or 24 hours for protein analysis.

  • RNA Extraction and qPCR:

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to quantify the relative mRNA expression of TNF-α and IL-6, normalized to the housekeeping gene.

  • ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted TNF-α and IL-6 using specific ELISA kits.

Data Analysis:

  • Calculate the fold change in mRNA expression relative to the LPS-stimulated control.

  • Quantify the concentration of secreted cytokines and express it as a percentage of the LPS-stimulated control.

Macrophage_Assay_Workflow cluster_workflow Macrophage Anti-inflammatory Assay Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate4h Incubate 4h Stimulate->Incubate4h Incubate24h Incubate 24h Stimulate->Incubate24h RNA_Analysis RNA Extraction & qPCR (TNF-α, IL-6) Incubate4h->RNA_Analysis Protein_Analysis Supernatant Collection & ELISA (TNF-α, IL-6) Incubate24h->Protein_Analysis

Caption: Workflow for assessing anti-inflammatory effects.

Cutaneous Vasodilation (Flushing Response)

A well-known side effect of niacin and its agonists is cutaneous vasodilation, commonly known as flushing.[18][19][20][21] This is primarily mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, leading to the release of prostaglandins (e.g., PGD2 and PGE2) that cause blood vessel dilation.[3][22]

Investigational Approach: While directly measuring flushing in vitro is not feasible, the underlying mechanism can be investigated by measuring prostaglandin release from relevant skin cell types.

Experimental Model: Primary human keratinocytes or Langerhans cells.

Protocol: Prostaglandin Release Assay

Objective: To measure the release of PGE2 from keratinocytes upon stimulation with this compound.

Materials:

  • Primary human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound

  • PGE2 ELISA kit

Procedure:

  • Cell Culture: Culture primary human keratinocytes in appropriate media until they reach confluency.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for 1 hour at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

Data Analysis:

  • Quantify the concentration of PGE2 released at each concentration of the test compound.

  • Plot the PGE2 concentration against the log concentration of the compound to generate a dose-response curve.

Validation of GPR109A-Mediated Effects

To confirm that the observed effects of this compound are specifically mediated by GPR109A, it is crucial to perform validation experiments.

1. Receptor Knockout/Knockdown Models: Utilize cells or animal models where the GPR109A gene has been knocked out or its expression has been knocked down (e.g., using siRNA). The effects of the compound should be significantly attenuated or absent in these models compared to their wild-type counterparts.[23][24]

2. Pertussis Toxin Inhibition: Since GPR109A couples to Gαi, pre-treatment of cells with pertussis toxin, which ADP-ribosylates and inactivates Gαi proteins, should block the downstream signaling and physiological effects of the compound.[23]

Conclusion

The protocols and insights provided in this guide offer a robust framework for the detailed characterization of the mechanism of action of this compound. By systematically evaluating its effects on lipolysis, inflammation, and the signaling pathways that underpin these responses, researchers can gain a comprehensive understanding of its therapeutic potential and potential side-effect profile. Adherence to these self-validating experimental designs will ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process.

References

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2007). GPR109A, GPR109B and GPR81: a family of hydroxy-carboxylic acid receptors. Trends in pharmacological sciences, 28(5), 219–224.
  • Digby, J. E., Martinez, F., Jefferson, M., Ruparelia, N., Chai, J. T., Wamil, M., ... & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Fuccella, L. M., Goldaniga, G., Lovisolo, P., Maggi, E., Musatti, L., Mandelli, V., & Sirtori, C. R. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology & Therapeutics, 28(6), 790-795.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Lauring, B., Taggart, A. K., & Waters, M. G. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression.
  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American journal of physiology. Endocrinology and metabolism, 296(3), E549–E558.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of biological chemistry, 280(29), 26649–26652.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.
  • Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2003). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280.
  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Marshall, F. H. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. The Journal of biological chemistry, 278(11), 9869–9874.
  • Zandi-Nejad, K., Takakura, A., Jurewicz, M., Chandraker, A. K., Offermanns, S., Mount, D., & Abdi, R. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 27(11), 4366–4374.
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Application and Protocols for High-Throughput Screening of 2-(Cyclohexyloxy)nicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Cyclohexyloxy)nicotinic acid in high-throughput screening (HTS) campaigns. It delves into the molecular mechanisms of action, outlines detailed protocols for relevant HTS assays, and offers insights into data analysis and interpretation.

Introduction: The Therapeutic Potential of Targeting GPR109A

This compound is a potent and selective agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A has garnered significant attention as a therapeutic target due to its role in regulating metabolic and inflammatory processes.[1][2] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, and pharmacological agents such as nicotinic acid (niacin), leads to a cascade of intracellular events with significant physiological consequences.[1][2]

Historically, nicotinic acid has been utilized for its beneficial effects on lipid profiles, primarily its ability to reduce plasma triglycerides and raise high-density lipoprotein (HDL) cholesterol.[3][4][5] These effects are largely attributed to the GPR109A-mediated inhibition of lipolysis in adipocytes.[1][4][6] Beyond its metabolic role, GPR109A activation exhibits potent anti-inflammatory effects in various cell types, including adipocytes, immune cells, and colonocytes, by modulating pathways such as NF-κB signaling.[7][8][9][10][11] This dual functionality in metabolic and inflammatory control makes GPR109A an attractive target for drug discovery programs aimed at treating dyslipidemia, atherosclerosis, and inflammatory diseases.[5][7] this compound, as a specific GPR109A agonist, serves as an invaluable tool for interrogating these pathways and for the discovery of novel modulators with improved therapeutic profiles.

Mechanism of Action: GPR109A Signaling Pathways

GPR109A is a member of the Gi/o family of G protein-coupled receptors.[2][7] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates two primary signaling cascades:

  • Gαi-mediated Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][12] This reduction in cAMP is the primary mechanism behind the anti-lipolytic effect in adipocytes.[1][13]

  • β-Arrestin Recruitment: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR109A recruits β-arrestin proteins.[7][14] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling pathways, contributing to the anti-inflammatory effects.[7][15]

The choice of a high-throughput screening assay for GPR109A modulators will depend on which of these signaling arms is of greater therapeutic interest.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A G_protein Gi/o GPR109A->G_protein Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits Agonist This compound Agonist->GPR109A Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to Inflammation Anti-inflammatory Effects beta_Arrestin->Inflammation Mediates

GPR109A Signaling Cascade.

High-Throughput Screening Strategies

The selection of an appropriate HTS assay is critical for the successful identification of novel GPR109A modulators. Below are two primary strategies, each targeting a distinct branch of the GPR109A signaling pathway.

Strategy 1: cAMP Measurement for Identifying Agonists and Antagonists

Assays that measure changes in intracellular cAMP levels are a robust and direct method for quantifying the activation of Gi-coupled receptors like GPR109A.[16][17] A decrease in cAMP concentration upon treatment with a test compound indicates agonistic activity. Conversely, the ability of a compound to block the agonist-induced decrease in cAMP signifies antagonistic properties. Several commercial kits are available for HTS-compatible cAMP measurement, often employing principles like competitive immunoassays with fluorescent or luminescent readouts.[17][18][19][20]

This protocol is adapted for a 384-well plate format and is suitable for screening large compound libraries.

Materials:

  • HEK293 cells stably expressing human GPR109A (or other suitable host cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin (an adenylyl cyclase activator)

  • This compound (as a reference agonist)

  • Test compounds

  • HTRF-based cAMP assay kit (e.g., from Revvity, Cisbio)

  • 384-well white microplates

  • Multimode plate reader capable of HTRF detection

Procedure:

  • Cell Preparation:

    • Culture GPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (typically 2,000-10,000 cells/well).

  • Compound Plating:

    • Dispense test compounds and controls (reference agonist, antagonist, and vehicle) into the 384-well plate.

  • Cell Dispensing:

    • Add the cell suspension to each well of the compound plate.

  • Forskolin Stimulation (for antagonist screening):

    • For antagonist screening, add a pre-determined concentration of forskolin to all wells to stimulate cAMP production. This is followed by the addition of the reference agonist and test compounds.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • For agonist screening, normalize the data to the vehicle control (100% activity) and a saturating concentration of the reference agonist (0% activity).

  • For antagonist screening, normalize the data to the forskolin-stimulated control (100% activity) and the forskolin + reference agonist control (0% activity).

  • Plot concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Strategy 2: β-Arrestin Recruitment Assays for Biased Ligand Identification

β-arrestin recruitment assays offer an alternative and complementary approach to cAMP assays.[14][15][21] They are particularly valuable for identifying "biased" agonists, which preferentially activate one signaling pathway (e.g., β-arrestin) over another (e.g., G protein signaling).[7] This can be therapeutically advantageous, for instance, by separating the anti-inflammatory effects from the metabolic effects of GPR109A activation. Several HTS-compatible β-arrestin recruitment technologies exist, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), and Tango assays.[15][22][23]

This protocol is based on the DiscoverX PathHunter® technology and is suitable for HTS.

Materials:

  • Cells engineered to co-express GPR109A fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Assay buffer

  • This compound (as a reference agonist)

  • Test compounds

  • PathHunter detection reagents

  • 384-well white microplates

  • Luminescence plate reader

Procedure:

  • Cell Plating:

    • Plate the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition:

    • Add test compounds and controls to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C for 90 minutes.

  • Detection:

    • Add the PathHunter detection reagents.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control (0% activity) and a saturating concentration of the reference agonist (100% activity).

  • Plot concentration-response curves and determine EC50 values for agonists.

HTS Workflow and Data Interpretation

A typical HTS campaign for GPR109A modulators using this compound as a reference would follow a structured workflow.

HTS_Workflow Assay_Dev Assay Development & Optimization (e.g., cell density, reagent concentrations) Primary_Screen Primary Screen (Single concentration of test compounds) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation (Re-testing of initial hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (EC50/IC50 determination) Hit_Confirmation->Dose_Response Selectivity Selectivity & Orthogonal Assays (e.g., cAMP vs. β-arrestin) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

High-Throughput Screening Workflow.

Quantitative Data Summary:

ParameterThis compound (Typical Values)Test Compound (Example)
cAMP Assay
EC50 (agonist)10-100 nM50 nM
IC50 (antagonist)N/A200 nM
β-Arrestin Assay
EC50 (agonist)50-200 nM1 µM
Z'-factor > 0.5> 0.5

Note: The provided EC50/IC50 values are illustrative and may vary depending on the specific cell line and assay conditions.

Conclusion and Future Directions

This compound is a critical pharmacological tool for the high-throughput screening of novel GPR109A modulators. The choice between cAMP and β-arrestin-based assays will depend on the specific therapeutic goals of the drug discovery program. A thorough understanding of the GPR109A signaling pathways, coupled with robust and well-validated HTS protocols, will be instrumental in identifying the next generation of drugs targeting metabolic and inflammatory diseases. Future efforts may focus on developing more sophisticated assays to probe for biased agonism and allosteric modulation of GPR109A, potentially leading to therapeutics with enhanced efficacy and reduced side effects.

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Application Note: A Guide to the Preclinical Development of 2-(Cyclohexyloxy)nicotinic Acid-Functionalized Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Targeted drug delivery aims to enhance therapeutic efficacy while minimizing systemic toxicity by concentrating pharmaceutical agents at pathological sites.[1][2][3] This guide details the application of 2-(Cyclohexyloxy)nicotinic acid as a novel targeting ligand for nanocarrier systems. We hypothesize that the nicotinic acid moiety can selectively bind to receptors like the hydroxycarboxylic acid receptor 2 (HCAR2 or GPR109A), which is overexpressed in various cancer and immune cells, thereby facilitating receptor-mediated endocytosis.[4][5][6] The addition of the cyclohexyloxy group increases the ligand's lipophilicity, which is anticipated to improve its incorporation into lipid- or polymer-based nanocarriers and enhance formulation stability. This document provides a comprehensive framework, including the scientific rationale, synthesis and conjugation protocols, and methods for physicochemical and biological characterization, to guide researchers in the preclinical validation of this targeted delivery platform.

Scientific Rationale and Proposed Mechanism of Action

Nicotinic acid (niacin) is a well-known modulator of lipid metabolism, primarily acting through the G-protein coupled receptor HCAR2 (GPR109A).[4][6] Beyond its role in adipocytes, HCAR2 is expressed on various immune cells (e.g., macrophages, neutrophils) and has been identified in numerous cancer cell lines, including those of the breast, colon, and brain, making it an attractive target for selective drug delivery.[5][7] The activation of this receptor can trigger internalization, providing a direct pathway for delivering a therapeutic payload into the target cell.

The novel ligand, this compound, is designed to leverage this biological pathway. Its structure combines two key features:

  • Nicotinic Acid Headgroup: Serves as the targeting moiety to engage with HCAR2 on the cell surface.

  • Cyclohexyloxy Tail: A lipophilic group intended to anchor the ligand securely within the nanoparticle's matrix (e.g., the lipid bilayer of a liposome or the polymeric core of a PLGA nanoparticle) and improve the overall drug loading and stability of the formulation.

The proposed mechanism involves the circulation of the functionalized nanoparticles, selective binding to HCAR2-expressing cells, and subsequent cellular uptake via receptor-mediated endocytosis. Once internalized, the nanoparticle can release its encapsulated drug in response to the intracellular environment (e.g., lower pH in endosomes), leading to a concentrated therapeutic effect.

Targeting_Mechanism cluster_0 Systemic Circulation cluster_1 Target Cell Microenvironment cluster_2 Intracellular NP 2-CHO-NA Functionalized Nanoparticle (NP) Receptor HCAR2 Receptor NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Membrane Cell Membrane Drug Drug Release Endosome->Drug 3. Payload Release (pH-triggered)

Caption: Proposed mechanism for targeted drug delivery via HCAR2 receptor.

Synthesis and Bioconjugation Protocol

Synthesis of this compound

This protocol describes a plausible synthesis via nucleophilic aromatic substitution, adapted from established methods for similar derivatives.[8]

Materials:

  • 2-Chloronicotinic acid

  • Cyclohexanol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloronicotinic acid (1 eq.) in anhydrous DMF.

  • Add cyclohexanol (1.2 eq.) to the solution.

  • Slowly add potassium tert-butoxide (2.5 eq.) in portions while maintaining the temperature at 0°C with an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and quench by slowly adding water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Bioconjugation to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the synthesized ligand to a pre-formed, amine-functionalized nanoparticle (e.g., NH₂-PEG-PLGA NP) using EDC/NHS chemistry.[9][10]

Materials:

  • Amine-functionalized nanoparticles (1 mg/mL suspension)

  • This compound (Ligand)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS Buffer (1X, pH 7.4)

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Protocol:

  • Activate Carboxyl Group: In a microcentrifuge tube, dissolve the ligand (10-fold molar excess over surface amines) in MES buffer. Add EDC (5 eq. to ligand) and NHS (2 eq. to ligand). Vortex briefly and incubate for 30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction: Add the activated ligand solution to the amine-functionalized nanoparticle suspension (in MES or PBS buffer). Incubate for 2-4 hours at room temperature with gentle shaking.

  • Quenching & Purification: Quench any unreacted NHS-esters by adding a small amount of Tris buffer or hydroxylamine. Purify the functionalized nanoparticles from unreacted ligand and coupling agents by repeated centrifugation and resuspension in fresh PBS using centrifugal filter units.

  • Verification: Confirm successful conjugation using techniques like XPS (to detect the nitrogen of the nicotinic ring) or by quantifying the reduction of free amine groups on the surface (e.g., using a ninhydrin assay).

Bioconjugation_Workflow Ligand This compound (R-COOH) Activated Activated NHS-Ester (R-CO-NHS) Ligand->Activated 1. Activation (30 min) Reagents EDC + NHS in MES Buffer, pH 6.0 Reagents->Activated Conjugate Ligand-Conjugated NP (NP-NH-CO-R) Activated->Conjugate 2. Conjugation (2-4 hr) NP Amine-Functionalized NP (NP-NH2) NP->Conjugate Purify Purification via Centrifugal Filtration Conjugate->Purify 3. Quench & Purify

Caption: Workflow for EDC/NHS-mediated ligand conjugation.

Nanoparticle Formulation & Characterization

A robust and reproducible nanoparticle formulation is critical for successful drug delivery.[11][12] This section provides a protocol for formulating drug-loaded PLGA nanoparticles and the essential characterization methods.

Protocol: Formulation by Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Ligand-conjugated PLGA (if pre-functionalized) or a mixture of PLGA and an amine-PEG-PLGA copolymer for post-conjugation

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

Protocol:

  • Organic Phase: Dissolve PLGA (or polymer mixture) and the model drug in DCM to create the organic phase.

  • Aqueous Phase: Prepare the aqueous PVA solution.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator on ice. Sonication parameters (e.g., 40% amplitude, 2 minutes, pulse mode) must be optimized and kept consistent.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to nanoparticle hardening.

  • Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 20 min, 4°C). Discard the supernatant.

  • Washing: Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step three times to remove residual PVA and unencapsulated drug.

  • Final Product: Resuspend the final pellet in water or an appropriate buffer for storage or lyophilization.

Physicochemical Characterization

Thorough characterization ensures batch-to-batch consistency and predicts in vivo behavior.[13][14]

ParameterTechniquePurpose & RationaleTarget Value
Hydrodynamic Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size influences circulation time and tumor penetration (EPR effect). PDI measures the width of the size distribution; a lower value indicates uniformity.[15][16]80 - 200 nm PDI < 0.2
Surface Charge Zeta Potential MeasurementPredicts colloidal stability via electrostatic repulsion. A high absolute value prevents aggregation. It also influences interaction with cell membranes.[13][15]> |25| mV
Morphology Transmission Electron Microscopy (TEM)Visualizes the shape and surface of the nanoparticles and confirms size and lack of aggregation in the dried state.[16]Spherical, monodisperse
Encapsulation Efficiency (EE%) & Drug Loading (DL%) UV-Vis or HPLCQuantifies the amount of drug successfully encapsulated. EE% is the percentage of initial drug that is encapsulated. DL% is the weight percentage of the drug in the final nanoparticle.EE% > 70% DL% > 2%

Functional Assays: Stability and In Vitro Release

Protocol: Colloidal Stability Assessment

Rationale: Nanoparticles must remain stable in physiological conditions to prevent premature aggregation and clearance.[17][18][19] Method:

  • Disperse nanoparticles in relevant media (e.g., PBS pH 7.4, DMEM with 10% FBS).

  • Incubate at 37°C.

  • At specified time points (0, 1, 4, 12, 24, 48 hours), measure the particle size and PDI using DLS.

  • Success Criterion: Minimal change in size and PDI over the time course indicates good colloidal stability.

Protocol: In Vitro Drug Release Kinetics

Rationale: The release profile determines the drug's availability at the target site. A sustained release is often desirable for prolonged therapeutic effect.[20][21][22][23] The dialysis method is a common and reliable approach.[22][23]

Method:

  • Transfer a known amount of drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (e.g., 10 kDa MWCO).

  • Place the sealed bag into a larger volume of release buffer (e.g., 50 mL of PBS pH 7.4, or acetate buffer pH 5.5 to mimic endosomes) containing a surfactant like 0.1% Tween 80 to maintain sink conditions.

  • Place the entire setup on a magnetic stirrer at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 h), withdraw a sample (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer.

  • Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Assay setup Beaker with Release Buffer (pH 7.4 or 5.5) Magnetic Stirrer @ 37°C dialysis Dialysis Bag Nanoparticle Suspension Drug Molecules sampling Aliquot Sampling (HPLC/UV-Vis Analysis) dialysis->sampling Drug diffuses out over time

Caption: Diagram of an in vitro drug release assay using the dialysis method.

In Vitro Biological Validation

The ultimate goal is to demonstrate enhanced, targeted cellular interaction and therapeutic effect. These protocols validate the function of the this compound ligand.

Protocol: Cellular Uptake Assay

Rationale: To confirm that the ligand enhances nanoparticle internalization in receptor-positive cells.[24][25] This can be quantified using flow cytometry.[25][26]

Method:

  • Preparation: Synthesize nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6) or label the nanoparticle surface with a fluorophore (e.g., FITC).

  • Cell Culture: Seed HCAR2-positive (target) and HCAR2-negative (control) cells in 24-well plates and allow them to adhere overnight.

  • Incubation: Treat cells with targeted fluorescent NPs, non-targeted fluorescent NPs (without the ligand), and a free dye control at a fixed concentration for various time points (e.g., 1, 4, 12 hours) at 37°C.

  • Processing: Wash cells thoroughly with cold PBS to remove non-internalized particles. Detach the cells using trypsin.

  • Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in mean fluorescence intensity in the target cell line treated with targeted NPs compared to controls indicates successful receptor-mediated uptake.[26]

Protocol: Competitive Binding Assay

Rationale: To prove that the uptake is specifically mediated by the HCAR2 receptor.

Method:

  • Follow the Cellular Uptake Assay protocol.

  • Include an additional experimental group where the HCAR2-positive cells are pre-incubated with a high concentration of free this compound or niacin for 30-60 minutes before adding the targeted fluorescent nanoparticles.

  • Expected Outcome: The pre-incubation with free ligand should saturate the HCAR2 receptors, leading to a significant reduction in the uptake of the targeted nanoparticles, confirming the specific binding mechanism.

Protocol: In Vitro Cytotoxicity Assay

Rationale: To demonstrate that targeting enhances the therapeutic efficacy of the encapsulated drug.

Method:

  • Cell Culture: Seed HCAR2-positive and HCAR2-negative cells in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of:

    • Free drug

    • Drug-loaded targeted NPs

    • Drug-loaded non-targeted NPs

    • "Blank" targeted NPs (no drug)

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT or CCK-8 assay.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each formulation. A significantly lower IC₅₀ for the drug-loaded targeted NPs in HCAR2-positive cells compared to non-targeted NPs or free drug would demonstrate the benefit of the targeting strategy.

References

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Application Notes and Protocols for the Safety and Toxicity Assessment of 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Preclinical Safety Assessment

The development of novel chemical entities, such as 2-(Cyclohexyloxy)nicotinic acid, necessitates a rigorous evaluation of their safety and toxicological profile before they can be considered for further development. As a derivative of nicotinic acid, this compound may share some of its known biological activities and potential toxicities, such as hepatotoxicity at high doses.[1] However, the introduction of a cyclohexyloxy group can significantly alter its pharmacokinetic and pharmacodynamic properties, warranting a comprehensive and systematic investigation.

This guide provides a detailed framework for the preclinical safety and toxicity testing of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and strategic insights. Our approach is rooted in the principles of regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure the generation of robust and reliable data for informed decision-making.[2][3][4][5][6]

The core philosophy of this guide is a tiered, data-driven approach. We begin with a battery of in vitro assays to assess potential cytotoxic, genotoxic, and cardiotoxic liabilities. Positive or equivocal findings in these initial screens will trigger further investigation and guide the design of subsequent in vivo studies. This strategy not only adheres to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing but also conserves resources by identifying compounds with unfavorable safety profiles early in the development process.[3][7]

Part 1: In Vitro Toxicity Assessment

The initial phase of safety evaluation focuses on cell-based assays to identify potential hazards at the cellular level. These assays are typically high-throughput and require a small amount of the test compound.

Cytotoxicity Assessment

The first step is to determine the concentration range at which this compound exhibits cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays. A panel of cell lines, including a relevant target organ cell line (e.g., human hepatocytes like HepG2) and a non-target cell line (e.g., HEK293), should be utilized.

Key Assays for Cytotoxicity:

AssayPrincipleEndpointInterpretation
MTT Assay Measures the metabolic activity of viable cells by the reduction of tetrazolium salt (MTT) to formazan.[8][9]Colorimetric measurement of formazan concentration.A decrease in formazan production indicates reduced cell viability.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.[10][11]Colorimetric measurement of LDH activity in the culture medium.An increase in LDH in the medium signifies cell lysis and cytotoxicity.
Neutral Red Uptake Assay Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8]Colorimetric measurement of the extracted dye.A decrease in dye uptake suggests a loss of viable cells.
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which may lead to cancer or heritable defects. The standard initial screen for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.[12][13][14][15][16]

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.[12][14]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[12][13][15]

  • Treatment: Mix the test compound at various concentrations, the bacterial strain, and either the S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17][18][19][20] Therefore, early assessment of a compound's potential to block the hERG channel is a regulatory expectation.[17]

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[17][18]

  • Assay System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[18][20]

  • Electrophysiological Recording: Establish a whole-cell recording configuration and apply a specific voltage protocol to elicit hERG currents.[17]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition relative to the vehicle control and determine the IC₅₀ value.

cluster_invitro In Vitro Toxicity Workflow cluster_invivo In Vivo Progression Cytotoxicity Cytotoxicity Assays (MTT, LDH, Neutral Red) Decision1 Analyze Data (IC50, Mutagenicity) Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assay (Ames Test) Genotoxicity->Decision1 Cardiotoxicity Cardiotoxicity Assay (hERG) Cardiotoxicity->Decision1 Proceed Proceed to In Vivo Studies Decision1->Proceed Acceptable Profile Stop Stop/Redesign Compound Decision1->Stop Unacceptable Profile

Caption: Initial in vitro toxicity screening workflow.

Part 2: In Vivo Toxicity Assessment

If the in vitro data suggests an acceptable safety profile, the next step is to evaluate the toxicity of this compound in living organisms. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability for regulatory submissions.[21][22][23][24]

Acute Oral Toxicity Study

The initial in vivo study is typically an acute oral toxicity test to determine the short-term adverse effects of a single high dose and to estimate the median lethal dose (LD₅₀). The OECD provides several guidelines for this purpose, such as Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[25][26][27][28][29]

  • Animal Species: Use a single rodent species, typically female rats, as they are often slightly more sensitive.[26]

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and allow them to acclimatize for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available data, or a default of 175 mg/kg is used.

  • Observation: Observe the animal for signs of toxicity and mortality, with close attention during the first 4 hours and then daily for 14 days.

  • Sequential Dosing: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death). This process is continued until the stopping criteria are met.

  • Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD₅₀ Estimation: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.[29]

Repeated-Dose Toxicity Study

To assess the effects of longer-term exposure, a repeated-dose toxicity study is necessary. The duration of this study depends on the intended duration of clinical use. A 28-day study in two species (one rodent and one non-rodent) is common for early-phase clinical trials.[30][31]

  • Animal Species: Use both male and female rats.

  • Dose Groups: Include at least three dose levels (low, mid, and high) and a concurrent vehicle control group. The high dose should induce some toxicity but not significant mortality.

  • Dosing: Administer this compound daily via oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Observe daily for any signs of toxicity.

    • Body Weight and Food Consumption: Measure weekly.

    • Ophthalmology: Conduct examinations before and at the end of the study.

    • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Include satellite groups for blood sampling at various time points to assess systemic exposure to the compound.

  • Pathology:

    • Gross Necropsy: Perform a full necropsy on all animals.

    • Organ Weights: Weigh key organs.

    • Histopathology: Examine a comprehensive set of tissues from the control and high-dose groups. Target organs should also be examined in the lower-dose groups.

  • Data Analysis: Analyze the data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).[23]

cluster_invivo_flow In Vivo Toxicity Workflow cluster_decision Development Decision AcuteTox Acute Oral Toxicity (OECD 425) DoseRange Dose Range Finding Study (Optional) AcuteTox->DoseRange RepeatDose 28-Day Repeated-Dose Study (Rodent & Non-Rodent) DoseRange->RepeatDose SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatDose->SafetyPharm Decision2 Comprehensive Safety Profile (NOAEL, TK data) SafetyPharm->Decision2 IND IND-Enabling Studies Decision2->IND Favorable Profile RiskAssess Risk Assessment & Mitigation Decision2->RiskAssess Identified Risks

Caption: Tiered in vivo toxicity testing strategy.

Conclusion: Building a Robust Safety Profile

The safety and toxicity testing of a new chemical entity like this compound is a multi-faceted and iterative process. By following a structured, tiered approach that begins with in vitro screening and progresses to well-designed in vivo studies, researchers can efficiently and ethically build a comprehensive safety profile. The protocols and strategies outlined in this guide provide a robust framework for generating the necessary data to support the continued development of promising new therapeutic agents. Adherence to international guidelines and GLP standards is paramount to ensure the quality and regulatory acceptance of these critical safety studies.

References

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. Available at: [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]

  • OECD Acute Oral Toxicity Guidelines. Scribd. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

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  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. Available at: [Link]

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  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]

  • Toxicology Studies. Pacific BioLabs. Available at: [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

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  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. Available at: [Link]

  • Toxicity of nicotinic acid and some of its derivatives. PubMed. Available at: [Link]

  • In Vitro Toxicity Test Services. Creative Biolabs. Available at: [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. Available at: [Link]

  • Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. PubMed. Available at: [Link]

  • Nicotinic Acid (Niacin). Cambridge Commodities. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclohexyloxy)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols.

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions critical in the synthesis of many pharmaceutical compounds.[1][2][3] The primary route involves the reaction of 2-chloronicotinic acid with cyclohexanol in the presence of a suitable base. While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact the final yield and purity. This guide aims to provide a comprehensive resource to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of 2-chloronicotinic acid. What are the potential causes and how can I improve the yield?

A1: Low conversion is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Base Strength or Stoichiometry: The reaction requires a base to deprotonate the cyclohexanol, forming the more nucleophilic cyclohexoxide. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to poor conversion.

    • Solution: Ensure you are using a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK). Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.2 equivalents) can be beneficial to drive the reaction to completion.

  • Reaction Temperature and Time: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature. A typical starting point for this reaction is in the range of 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. However, be mindful that excessively high temperatures or prolonged reaction times can lead to side product formation.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt, leaving the anion more "naked" and reactive.[4][5]

    • Solution: Employ high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane. Ensure the solvent is anhydrous, as the presence of water can quench the strong base and hydrolyze the starting material.

  • Purity of Reagents: The purity of 2-chloronicotinic acid and cyclohexanol is paramount. Impurities can interfere with the reaction.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. 2-chloronicotinic acid can be recrystallized, and cyclohexanol can be distilled.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely causes and their solutions:

  • Hydrolysis of 2-chloronicotinic acid: In the presence of a strong base and any residual water, 2-chloronicotinic acid can be hydrolyzed to 2-hydroxynicotinic acid.[6]

    • Solution: Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation at elevated temperatures, especially in the presence of certain catalysts.[7][8][9][10] While less common under typical SNAr conditions, it is a possibility at very high temperatures.

    • Solution: Avoid excessive heating. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize decarboxylation.

  • Reaction with the Carboxylic Acid Moiety: The carboxylic acid group of 2-chloronicotinic acid can be deprotonated by the strong base, potentially leading to undesired reactions or affecting the solubility of the starting material.

    • Solution: While deprotonation of the carboxylic acid is expected and generally does not interfere with the SNAr reaction at the 2-position, using a large excess of base should be avoided.

Q3: I am having difficulty with the workup and purification of my product. What are some common issues and their solutions?

A3: Workup and purification can be challenging due to the amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid).

  • Emulsion Formation during Extraction: The product can act as a surfactant, leading to the formation of stable emulsions during aqueous workup.

    • Solution: After quenching the reaction, acidify the aqueous solution to a pH of approximately 3-4. This will protonate the pyridine nitrogen and ensure the product is in its carboxylic acid form, which is more soluble in organic solvents. Use a brine wash to help break up emulsions.

  • Difficulty in Removing the Solvent (e.g., DMSO/DMF): High-boiling polar aprotic solvents can be difficult to remove completely.

    • Solution: After the initial extraction, perform several washes with water to remove the bulk of the high-boiling solvent. If trace amounts remain, they can often be removed by co-evaporation with a lower-boiling solvent like toluene or by lyophilization if the product is a stable solid.

  • Product Purification: The crude product may still contain unreacted starting materials or side products.

    • Solution: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system can be found by screening various solvents (e.g., ethanol/water, acetone/water, ethyl acetate/hexanes). Column chromatography on silica gel can also be employed, but care must be taken as the acidic nature of the product can lead to streaking. A small amount of acetic acid in the eluent can sometimes improve the separation.

Frequently Asked Questions (FAQs)

Q: Can I use a weaker base like potassium carbonate (K₂CO₃)?

A: While K₂CO₃ can be used in some Williamson ether syntheses, it is generally not strong enough to efficiently deprotonate cyclohexanol for this SNAr reaction.[4][11][12][13] Stronger bases like NaH, KH, or t-BuOK are recommended for better yields.

Q: What is the optimal order of addition of reagents?

A: It is generally best to first dissolve the 2-chloronicotinic acid in the anhydrous solvent, then add the cyclohexanol. The strong base should be added portion-wise at a controlled temperature (e.g., 0 °C or room temperature) to manage any exotherm.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light (254 nm).

Q: Is it possible to use a different leaving group on the nicotinic acid ring?

A: Yes, other halogens like fluorine can be used. In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[5] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to be a self-validating system, with in-process checks to ensure optimal conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloronicotinic acid157.565.00 g31.7 mmol1.0
Cyclohexanol100.163.50 g (3.65 mL)34.9 mmol1.1
Sodium Hydride (60% dispersion in mineral oil)24.00 (NaH)1.40 g35.0 mmol1.1
Anhydrous N,N-Dimethylformamide (DMF)-50 mL--
Diethyl ether-For washing--
1 M Hydrochloric Acid-As needed--
Ethyl Acetate-For extraction--
Brine-For washing--

Procedure:

  • Preparation:

    • Under an inert atmosphere of nitrogen, add 2-chloronicotinic acid (5.00 g, 31.7 mmol) and anhydrous DMF (50 mL) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

    • Stir the mixture at room temperature until the 2-chloronicotinic acid is fully dissolved.

    • Add cyclohexanol (3.65 mL, 34.9 mmol) to the solution via syringe.

  • Reaction:

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion, 1.40 g, 35.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., mobile phase: 7:3 ethyl acetate/hexanes + 0.5% acetic acid). The reaction is complete when the 2-chloronicotinic acid spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water (50 mL) dropwise while cooling in an ice bath.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve 2-chloronicotinic acid in anhydrous DMF prep2 Add cyclohexanol prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add NaH portion-wise react1->react2 react3 Heat to 100 °C for 4-6h react2->react3 work1 Quench with water react3->work1 work2 Acidify to pH 3-4 work1->work2 work3 Extract with Ethyl Acetate work2->work3 work4 Wash and Dry work3->work4 purify1 Concentrate crude product work4->purify1 purify2 Recrystallize purify1->purify2 end end purify2->end Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_yield Low Yield Troubleshooting cluster_purity Side Product Troubleshooting start Low Yield or Side Products? q1 Check Base: Strength & Stoichiometry start->q1 Low Yield s1 Ensure Anhydrous Conditions (prevents hydrolysis) start->s1 Impure Product q2 Optimize Temperature & Time q1->q2 q3 Verify Solvent: Polar Aprotic & Anhydrous q2->q3 success success q3->success Improved Yield s2 Avoid Excessive Heat (prevents decarboxylation) s1->s2 s2->success Improved Purity

Caption: Logic diagram for troubleshooting common synthesis issues.

References

  • A method for the degradation of radioactive nicotinic acid - PMC - NIH. (n.d.).
  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization - ResearchGate. (n.d.).
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Patsnap Eureka. (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022-01-20).
  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents. (n.d.).
  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Pyridine : Decarboxylation of Niacin - YouTube. (2021-01-09).
  • CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-04).
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.).
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023-01-22).
  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (n.d.).
  • (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (2003-12-29).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • (12) United States Patent - Googleapis.com. (2005-12-15).
  • WO 2009/127546 A1 - Googleapis.com. (2009-10-22).
  • UNITED STATES PATENT OFFICE - Googleapis.com. (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (n.d.).
  • Synthesis of nicotinic compounds - US2409806A - Google Patents. (n.d.).
  • KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents. (n.d.).
  • EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (n.d.).
  • Classical two‐step mechanism for SNAr reactions. - ResearchGate. (n.d.).
  • US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents. (n.d.).
  • US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Cyclohexyloxy)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this molecule. Due to its unique structure, featuring a polar carboxylic acid and pyridine group paired with a non-polar cyclohexyloxy moiety, researchers often encounter specific challenges. This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both a diagnosis and a detailed solution.

Q1: My crude product is heavily contaminated with unreacted 2-hydroxynicotinic acid and cyclohexanol after synthesis. What is the most efficient initial purification step?

A1: This is a common issue stemming from incomplete reaction conversion. The most effective initial step is a liquid-liquid extraction that leverages the acidic properties of both the product and the key starting material.

Causality: Your desired product, this compound, and the starting material, 2-hydroxynicotinic acid, are both acidic. However, their solubilities in organic and aqueous phases can be manipulated by adjusting the pH. The unreacted cyclohexanol is a neutral, largely organic-soluble impurity. A carefully chosen basic wash can selectively remove the acidic compounds from the organic layer, but a more robust strategy involves a multi-step acid-base extraction.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Optional): If your reaction used a strong base that needs neutralization, perform a gentle wash with a dilute acid like 1M HCl to bring the pH to neutral. This step is primarily for process safety and to remove basic residues.

  • Bicarbonate Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid of your product is sufficiently acidic to be deprotonated by bicarbonate, transferring it to the aqueous layer as its sodium salt. The less acidic 2-hydroxynicotinic acid may also be partially extracted. Neutral impurities like cyclohexanol will remain in the organic layer.[1]

  • Separation & Re-acidification: Separate the aqueous layer containing your product salt. Slowly acidify it with cold 2M HCl until the pH is approximately 4-5. Your product, this compound, will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum.

This procedure effectively removes neutral and basic impurities. However, it may not efficiently separate the product from the unreacted 2-hydroxynicotinic acid starting material, which requires more refined techniques like recrystallization or chromatography.

Q2: I am trying to recrystallize my product, but it keeps "oiling out" and won't form crystals. What causes this and how can I resolve it?

A2: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is particularly common for molecules like this compound, which have both bulky, non-polar groups and polar, hydrogen-bonding moieties.

Causality: The primary causes are:

  • High Impurity Levels: Impurities disrupt the crystal lattice formation and can depress the melting point of the mixture below the temperature of the solution.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Excessive Supersaturation: Using too little solvent can lead to a state of high supersaturation where precipitation is too rapid for crystallization to occur.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out amorphously.[2]

Troubleshooting Workflow:

G start Product 'Oils Out' During Crystallization check_purity Assess Purity by TLC/HPLC start->check_purity impure Purity <90%? check_purity->impure pre_purify Perform Acid-Base Extraction or a Quick Filtration Through a Silica Plug impure->pre_purify Yes adjust_solvent Modify Crystallization Conditions impure->adjust_solvent No (Purity >90%) pre_purify->start Retry Crystallization sub_q1 Reduce Cooling Rate (e.g., insulate flask, allow to cool to RT overnight) adjust_solvent->sub_q1 sub_q2 Add More Solvent (to reduce supersaturation) adjust_solvent->sub_q2 sub_q3 Try a Two-Solvent System (e.g., dissolve in hot EtOH, add water dropwise until cloudy) adjust_solvent->sub_q3 sub_q4 Add a Seed Crystal adjust_solvent->sub_q4 success Crystals Form Successfully sub_q1->success sub_q2->success sub_q3->success sub_q4->success

Caption: Decision workflow for troubleshooting oiling out.

Q3: My purified material shows a persistent unknown impurity by HPLC. It has a very similar polarity to my product. What is it likely to be and how can I remove it?

A3: A persistent impurity with similar polarity often points to an isomer formed during synthesis. In the case of a Williamson ether synthesis, the most probable culprit is a C-alkylation byproduct.[3]

Causality: The phenoxide intermediate formed from 2-hydroxynicotinic acid is an ambident nucleophile. While O-alkylation is the desired pathway to form the ether, competitive C-alkylation can occur on the pyridine ring, leading to an isomeric product that is very difficult to separate by standard extraction or crystallization methods. Using polar aprotic solvents like DMF or acetonitrile during synthesis can help favor the desired O-alkylation.[3][4]

Solution: Preparative Chromatography When crystallization fails, preparative column chromatography is the most effective method for separating closely related isomers.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often superior for separating compounds with minor polarity differences.

  • Stationary Phase: C18-functionalized silica is the standard choice.

  • Mobile Phase Development:

    • Start with a solvent system like Acetonitrile/Water or Methanol/Water with a small amount of acid (0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and ensure sharp peaks.

    • Run an analytical HPLC gradient to determine the approximate elution composition.

    • Optimize the isocratic conditions for the best separation (resolution > 1.5) between your product and the impurity.

    • Scale up to a preparative column.

ParameterStarting Condition for Method Development
Column C18 Silica, 5-10 µm particle size
Mobile Phase A Deionized Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Detection UV at 217 nm and 264 nm[5][6]
Flow Rate 1.0 mL/min (analytical)
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a Williamson ether synthesis of this compound?

A1: The impurity profile is highly dependent on reaction conditions, but the following are most common.

ImpurityChemical OriginRecommended Removal Method
2-Hydroxynicotinic Acid Unreacted starting materialAcid-base extraction; Recrystallization
Cyclohexanol Formed from hydrolysis of the alkylating agent or as a starting materialAcid-base extraction (remains in organic layer)
Cyclohexene E2 elimination side reaction of the cyclohexyl halide[3][7]Volatile, removed during solvent evaporation; Chromatography
C-Alkylated Isomer Ambident nucleophile side reaction[3]Preparative HPLC
Starting Alkyl Halide Unreacted starting materialAqueous work-up and solvent evaporation
Q2: How can I best monitor the purification process at each stage?

A2: A multi-technique approach is essential for robust monitoring.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment during extractions and for tracking the progress of column chromatography. A typical mobile phase would be a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It is essential for determining the final purity of your compound and for detecting closely related impurities that may not resolve by TLC.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify unknown impurities if they are present in sufficient quantities (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying impurities by providing molecular weight information.

Q3: What are the recommended storage conditions for purified this compound?

A3: Based on its structure, the compound should be stable under standard laboratory conditions. However, for long-term storage and to maintain high purity, especially for pharmaceutical applications, the following conditions are recommended:

  • Temperature: Store at -20°C.[5]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent potential oxidative degradation of the pyridine ring or other sensitive moieties over time.

  • Light: Protect from light by storing in an amber vial. Nicotine, a related compound, is known to undergo degradation upon exposure to UV radiation.[10]

  • Moisture: Keep in a tightly sealed container with a desiccant, as moisture could potentially lead to slow hydrolysis of the ether linkage over extended periods.

Q4: My compound has poor solubility in common recrystallization solvents. What is a good strategy for solvent selection?

A4: The dual polarity of your molecule makes solvent selection challenging. A two-solvent recrystallization system is often the most effective approach.[11] The goal is to find one solvent ("solvent") in which the compound is soluble when hot, and a second solvent ("anti-solvent") in which it is insoluble but is fully miscible with the first.

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Select Solvents:

    • Good Solvents (for dissolving): Alcohols (Ethanol, Isopropanol), THF, Acetone.

    • Anti-Solvents (for precipitating): Water, Hexanes, Heptane.

  • Procedure: a. Dissolve your compound in the minimum amount of the hot "good solvent" (e.g., ethanol). b. While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). c. Add one or two drops of the "good solvent" back into the hot solution to redissolve the precipitate and make the solution clear again. d. Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration.

G workflow workflow sub_f1 Removes: Cyclohexanol, excess base/acid workflow:f1->sub_f1 Objective sub_f2 Removes: 2-Hydroxynicotinic Acid, baseline impurities workflow:f2->sub_f2 Objective sub_f3 Removes: Isomeric impurities workflow:f3->sub_f3 Objective

Caption: A typical multi-step purification workflow.

References
  • Gryglik, D., & Podeszwik, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Kodicek, E. K., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475-477. [Link]

  • Pearson Education. A small amount of another organic product is formed in a Williamson ether synthesis. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • Harris, S. A. (1950). U.S. Patent No. 2,496,114. U.S.
  • Carlson, G. H. (1962). U.S. Patent No. 3,037,987. U.S.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Zhang, Y., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(11), 4166-4172. [Link]

  • Singh, J., & Singh, J. (2008). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. [Link]

  • Capucci, C., et al. (2021). Communication: A Reversible Single Crystal to Single Crystal Phase Transition in a Nicotine Salt. Structural Dynamics, 8(1), 014301. [Link]

  • Reddit r/Chempros. (2019). Recrystallization with two solvents. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Pharmaffiliates. 2-(Cyclohexyloxy)isonicotinic acid. [Link]

  • Kumar, A., et al. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology. [Link]

  • Lonza AG. (1984). U.S. Patent No. 4,447,615. U.S.
  • Harris, S. A., & Folkers, K. (1950). U.S. Patent No. 2,496,114. U.S. Patent and Trademark Office. [Link]

  • Li, T., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Journal of Pharmaceutical Sciences, 107(5), 1363-1372. [Link]

  • Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 84. [Link]

  • Taylor, P., et al. (1996). Purification, characterization and crystallization in two crystal forms of bovine cyclophilin 40. Acta Crystallographica Section D: Biological Crystallography, 52(Pt 5), 1017-1020. [Link]

  • Allied Chemical & Dye Corporation. (1946). U.S. Patent No. 2,409,806. U.S.
  • Wahyuni, D., & Dwivedi, C. (2014). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 123-126. [Link]

  • Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 84. [Link]

  • Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal, 43(4), 467-470. [Link]

  • Grenda, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 635. [Link]

  • Chaudhry, I. A., & Watson, J. R. (1956). Determination of Nicotinic Acid in Pharmaceutical Products. Journal of the American Pharmaceutical Association, 45(5), 342-344. [Link]

  • European Union Reference Laboratory for Feed Additives. (2015). Evaluation on the analytical method - Niacin. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the derivatization of 2-(Cyclohexyloxy)nicotinic acid. This guide is intended for researchers, medicinal chemists, and analytical scientists who are working with this sterically hindered nicotinic acid derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with modifying this molecule. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.

I. Understanding the Challenges: The Impact of the 2-Cyclohexyloxy Group

The primary challenge in the derivatization of this compound stems from the bulky cyclohexyloxy group positioned ortho to the carboxylic acid. This steric hindrance can significantly impede the approach of reagents to the carboxyl group, leading to sluggish or incomplete reactions.[1][2][3] Furthermore, the electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylate, making activation more difficult compared to its benzoic acid counterparts.[4]

This guide will address the two most common derivatization goals:

  • Amide Bond Formation: Coupling with primary or secondary amines to generate novel bioactive compounds.

  • Esterification: Primarily for analytical purposes, such as preparing volatile derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

II. Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the likely causes?

A: Low yields in this specific amide coupling are most often due to a combination of factors related to steric hindrance. The primary issues to investigate are:

  • Incomplete Carboxylic Acid Activation: The bulky ortho-substituent hinders the formation of the activated intermediate (e.g., O-acylisourea with carbodiimides).[1]

  • Steric Clash with the Amine: The incoming amine may also be sterically hindered, further reducing the reaction rate.

  • Suboptimal Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

  • Deactivation of the Amine: Protonation of the amine by the acidic starting material can render it non-nucleophilic.[1]

Q2: Which coupling reagents are most effective for sterically hindered acids like this?

A: For sterically demanding couplings, more potent activating agents are generally required. Consider the following hierarchy of reagents:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective.[5] HATU is often superior as it is known to accelerate coupling and minimize racemization.[5]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered systems.

  • Carbodiimides with Additives: While less potent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective, especially when used in conjunction with additives like HOBt (Hydroxybenzotriazole) or, more effectively, OxymaPure .[1][6] These additives form an active ester that is less sterically demanding for the amine to attack.

Q3: I am trying to prepare a methyl ester for GC-MS analysis, but the reaction with methanol and acid catalysis is incomplete. What are my alternatives?

A: Acid-catalyzed Fischer esterification is often slow for sterically hindered acids. More robust methods include:

  • Using a Derivatizing Agent: Reagents like BF₃·MeOH complex can be effective, although they may require elevated temperatures and extended reaction times (e.g., 10-24 hours).[7]

  • Conversion to Acyl Chloride: A highly effective, two-step approach is to first convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[8] This method usually proceeds rapidly at low temperatures.

  • Diazomethane: While highly effective, diazomethane is toxic and explosive, requiring specialized handling and is generally avoided if other methods are suitable.

Q4: I am observing significant side reactions during my experiments. What are they and how can I minimize them?

A: The most common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct, which can be difficult to remove.[9] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. To minimize this, ensure the amine is added promptly after the pre-activation of the carboxylic acid. Using additives like HOBt can also trap the active intermediate and prevent this side reaction.[8] Additionally, ensure you are using anhydrous solvents to prevent hydrolysis of your activated intermediates.[1]

III. Troubleshooting Guide: Diagnosing and Solving Experimental Issues

This section provides a systematic approach to troubleshooting common problems encountered during the derivatization of this compound.

Problem 1: Low Yield in Amide Coupling
Potential Cause Diagnostic Check Recommended Solution(s)
Inefficient Carboxylic Acid Activation Monitor the reaction by TLC or LC-MS. If a significant amount of starting acid remains even after prolonged reaction time, activation is likely the issue.1. Switch to a more powerful coupling reagent: Move from EDC/HOBt to HATU or PyBOP.[5] 2. Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1] 3. Convert to Acyl Fluoride: Use a fluorinating agent like TFFH to create a highly reactive acyl fluoride intermediate in situ before adding the amine.[1]
Steric Hindrance The reaction is slow, and yield is poor even with a potent coupling reagent. The issue is exacerbated with bulky amines.1. Increase Reaction Temperature: Carefully increase the temperature (e.g., from room temperature to 40-50 °C). Monitor for potential side reactions. 2. Extend Reaction Time: These reactions can be slow. Allow the reaction to run for 24-48 hours, monitoring progress periodically.[10]
Poor Solubility Reactants or reagents are not fully dissolved, leading to a heterogeneous mixture and poor reaction kinetics.1. Change Solvent: Switch to a solvent with better solubilizing properties, such as DMF or NMP. Ensure the solvent is anhydrous.[1]
Base-Related Issues The reaction stalls or side products are observed.1. Use a Non-Nucleophilic Base: Use diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions.[1] 2. Stoichiometry: Ensure you are using the correct amount of base (typically 2-3 equivalents). Excess base can sometimes cause undesired side reactions.
Problem 2: Incomplete Esterification for GC-MS Analysis
Potential Cause Diagnostic Check Recommended Solution(s)
Reversible Reaction (Fischer Esterification) GC-MS analysis shows a mixture of the starting acid and the desired ester.1. Remove Water: Use a Dean-Stark apparatus if performing a classic Fischer esterification to drive the equilibrium towards the product. 2. Use a Large Excess of Alcohol: Use the alcohol (e.g., methanol) as the solvent to push the reaction to completion.
Insufficient Reagent Reactivity The reaction with BF₃·MeOH or similar reagents is very slow or incomplete.1. Increase Temperature and Time: These reactions often require heating (e.g., 60-80 °C) for several hours.[7][11] 2. Switch to a More Reactive Method: Convert the acid to its acyl chloride first using SOCl₂ or (COCl)₂, then react with the alcohol. This is typically much faster and higher yielding.
Sample Degradation No desired product is observed, or multiple unexpected peaks appear in the chromatogram.1. Use Milder Conditions: If using harsh conditions (e.g., high heat with strong acid), the cyclohexyloxy group or pyridine ring may be susceptible to degradation. The acyl chloride method often allows for milder conditions (e.g., 0 °C to room temperature).

IV. Experimental Protocols & Workflows

Workflow for Troubleshooting Amide Coupling

G start Low Yield in Amide Coupling check_activation Monitor Reaction by LC-MS. Is Starting Acid Consumed? start->check_activation check_reagent Using EDC/HOBt? check_activation->check_reagent No check_solubility Are all components soluble? check_activation->check_solubility Yes switch_reagent Switch to HATU/DIPEA. Pre-activate for 30 min. check_reagent->switch_reagent Yes increase_temp_time Increase Temperature (40-50 °C) and/or extend reaction time (24h). check_reagent->increase_temp_time No end_good Yield Improved switch_reagent->end_good increase_temp_time->end_good end_bad Problem Persists. Consider Acyl Fluoride Route. increase_temp_time->end_bad change_solvent Switch to anhydrous DMF or NMP. check_solubility->change_solvent No check_solubility->end_good Yes change_solvent->end_good

Sources

troubleshooting inconsistent results in 2-(Cyclohexyloxy)nicotinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-(Cyclohexyloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide: Synthesis & Purification

Inconsistencies often arise during the synthesis and purification stages. This section addresses the most common problems in a question-and-answer format, focusing on the underlying chemical principles.

Q1: Why am I experiencing low yields in my synthesis of this compound?

Low or inconsistent yields are a frequent issue in multi-step organic synthesis. The problem can typically be traced back to reaction conditions, reagent quality, or the workup procedure.

Potential Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Insight: The purity of starting materials, such as 2-chloronicotinic acid and cyclohexanol, is paramount. Impurities can introduce side reactions that consume reactants or inhibit the primary reaction pathway.[1][2]

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • Ensure reagents, especially bases like sodium hydride or potassium carbonate, have not degraded due to moisture or air exposure.

      • Precisely calculate and weigh all reactants to ensure correct stoichiometric ratios.

  • Solvent Selection and Quality:

    • Insight: The solvent does more than just dissolve reactants; its polarity and boiling point can dramatically influence reaction rates and outcomes.[3] For a nucleophilic aromatic substitution to generate the ether linkage, a polar aprotic solvent (e.g., DMF, DMSO) is typically effective at stabilizing intermediates.

    • Actionable Advice:

      • Use high-purity, anhydrous (dry) solvents, as water can quench strong bases and lead to unwanted side products.[1]

      • If yields are low in a particular solvent, consider screening other options. The choice of solvent can alter reaction equilibrium and kinetics.[3][4]

  • Reaction Temperature and Time:

    • Insight: Many organic reactions are highly sensitive to temperature.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.

    • Actionable Advice:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[2] Continuing to heat after the starting material is consumed can promote side reactions.

      • Optimize the temperature carefully. A temperature gradient study (e.g., running the reaction at 60°C, 80°C, and 100°C) can identify the ideal condition for product formation over degradation.

  • Inefficient Workup and Product Loss:

    • Insight: The product may be lost during the extraction or purification phases. For instance, if the pH is not correctly adjusted during an aqueous workup, the carboxylic acid product may remain in the aqueous layer as its carboxylate salt.[6]

    • Actionable Advice:

      • During aqueous extraction, ensure the aqueous layer is acidified (typically to pH < 4) to fully protonate the nicotinic acid, making it soluble in organic solvents.

      • Check all layers (aqueous and organic) and even filtration media by TLC to locate any lost product.[6]

Diagram: Troubleshooting Workflow for Low Synthesis Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Verify Purity & Stoichiometry of Starting Materials Start->CheckReagents ReagentsOK Reagents Pure & Stoichiometry Correct? CheckReagents->ReagentsOK CheckConditions Evaluate Reaction Conditions (Solvent, Temp, Time) ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK CheckWorkup Analyze Workup & Purification Procedure WorkupOK Product Loss Minimized? CheckWorkup->WorkupOK ReagentsOK->CheckConditions Yes OptimizeReagents Purify/Replace Reagents Recalculate Stoichiometry ReagentsOK->OptimizeReagents No ConditionsOK->CheckWorkup Yes OptimizeConditions Screen Solvents Optimize Temp/Time via TLC ConditionsOK->OptimizeConditions No OptimizeWorkup Adjust pH in Workup Check All Phases for Product WorkupOK->OptimizeWorkup No Success Yield Improved WorkupOK->Success Yes OptimizeReagents->CheckReagents OptimizeConditions->CheckConditions OptimizeWorkup->CheckWorkup

Caption: A decision tree for systematically troubleshooting low yields in chemical synthesis.

Q2: My final product is an oil or fails to crystallize properly. How can I obtain a pure, solid material?

The physical form of the final product is highly dependent on its purity and the crystallization method employed. An oily or amorphous solid often indicates the presence of impurities or residual solvent.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Insight: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of well-ordered crystals.[7] These impurities can be unreacted starting materials, side products, or residual solvents.

    • Actionable Advice:

      • Column Chromatography: If impurities are present, purify the crude product using flash column chromatography. Select a solvent system that provides good separation between your product and the impurities on a TLC plate.

      • Charcoal Treatment: For colored impurities, dissolving the product in a suitable solvent and treating it with activated charcoal can be effective before recrystallization.[8]

  • Inappropriate Crystallization Solvent:

    • Insight: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] If the compound is too soluble, the yield will be low; if it is insoluble, crystallization cannot occur.

    • Actionable Advice:

      • Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water) to find the optimal one.

      • Solvent Systems: If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent at an elevated temperature and slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify and allow it to cool slowly.

  • Crystallization Conditions:

    • Insight: The rate of cooling and mechanical agitation significantly impact crystal size and quality.[7][9] Rapid cooling or scratching the flask can induce rapid precipitation, trapping impurities and leading to a less pure, often amorphous, solid.

    • Actionable Advice:

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, it can be moved to a refrigerator or freezer to maximize crystal formation.

      • Avoid Agitation: Do not disturb the solution while crystals are forming. Mechanical shock can lead to the formation of many small crystals instead of fewer large, pure ones.[7]

ParameterRecommended ActionRationale
Purity Purify via flash chromatography before crystallization.Removes impurities that inhibit crystal lattice formation.[7]
Solvent Choice Screen multiple solvents/binary systems.The compound should be soluble when hot and insoluble when cold.[9]
Cooling Rate Allow slow, undisturbed cooling to room temperature.Promotes the growth of larger, more perfect crystals and excludes impurities.
Saturation Create a saturated solution at high temperature.Ensures a high recovery of the product upon cooling.
Troubleshooting Guide: Biological Assays

This compound is an agonist of the G protein-coupled receptor GPR109A (also known as HCA₂).[10] Inconsistent results in cell-based assays are common and require systematic investigation.

Q3: I'm observing high variability in my GPR109A activation assays (e.g., cAMP inhibition, β-arrestin recruitment). What are the likely causes?

Variability in biological assays can stem from the compound itself, the assay conditions, or the cells.

Potential Causes & Solutions:

  • Compound Purity and Stability:

    • Insight: Small amounts of highly active impurities can skew results. Furthermore, the compound may degrade in aqueous assay buffers or in the presence of serum components over the course of an experiment.

    • Actionable Advice:

      • Confirm Purity: Always use a batch of compound with confirmed purity (>98%) by HPLC and NMR for biological experiments.

      • Assess Stability: Test the stability of the compound in your assay buffer over the experiment's time course. Analyze a sample of the compound in buffer after incubation by HPLC to check for degradation products. Methyl nicotinate, a related compound, shows good stability in aqueous solution, but this should be confirmed for your specific derivative.[11]

      • Fresh Stock Solutions: Prepare fresh, concentrated stock solutions in a suitable solvent (like DMSO) and dilute into aqueous buffer immediately before use.

  • Cell Health and Passage Number:

    • Insight: The expression level of GPR109A can vary as cells are passaged repeatedly. Cells that are unhealthy or have been in culture for too long may show blunted or inconsistent responses.

    • Actionable Advice:

      • Use cells with a low, consistent passage number for all experiments.

      • Regularly perform quality control on your cell line, for example, by testing the response to a known GPR109A agonist like nicotinic acid.

      • Ensure cells are healthy and in the logarithmic growth phase when seeding for an experiment.

  • Assay Conditions:

    • Insight: Factors like incubation time, cell density, and agonist concentration need to be optimized. GPR109A is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[12] The magnitude of this signal depends on the level of adenylyl cyclase stimulation (e.g., by forskolin).

    • Actionable Advice:

      • Optimize Forskolin Concentration: In a cAMP inhibition assay, use a concentration of forskolin that produces a submaximal but robust cAMP signal, allowing for a clear window to observe inhibition.

      • Time-Course Experiment: Determine the optimal incubation time for your agonist. The signal may be transient, peaking at a specific time point before receptor desensitization occurs.

      • Full Dose-Response Curve: Always run a full dose-response curve (typically 8-12 points) to accurately determine potency (EC₅₀) and efficacy.

Diagram: GPR109A Signaling Pathway

GPR109A_Pathway Ligand This compound (Agonist) Receptor GPR109A Receptor Ligand->Receptor Binds G_Protein Gαi/βγ Complex (Inactive) Receptor->G_Protein Activates G_Active Gαi-GTP + Gβγ G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase (AC) G_Active->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-lipolytic, Anti-inflammatory) PKA->Response

Caption: Simplified GPR109A signaling cascade initiated by an agonist.

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of action for this compound? A: Like nicotinic acid (niacin), this compound is expected to act as an agonist for the G protein-coupled receptor GPR109A (HCA₂).[10][13] Activation of this Gᵢ-coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[12] This mechanism is responsible for many of the physiological effects of niacin, including the inhibition of lipolysis in adipocytes and anti-inflammatory effects in immune cells.[14][15]

Q5: How should I store this compound? A: As a solid organic compound, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[16] For long-term storage, keeping it in a desiccator at 4°C or -20°C is recommended. Stock solutions in DMSO can typically be stored at -20°C for several weeks, but stability should be verified.

Q6: What are the best analytical methods to confirm the purity and identity of my synthesized compound? A: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity (typically >95% is desired for biological assays). A UV detector is commonly used for nicotinic acid derivatives.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Q7: Can I use a standard protocol for nicotinic acid synthesis for this derivative? A: While general principles apply, specific protocols need optimization. The synthesis of nicotinic acid itself often involves the oxidation of alkylpyridines at high temperatures and pressures, which may not be suitable for a cyclohexyloxy-substituted derivative.[19] A more common approach for such derivatives is a nucleophilic substitution reaction, for example, reacting a 2-halonicotinic acid with cyclohexanol in the presence of a base.[20] Always consult the literature for syntheses of similar ether-substituted nicotinic acids to develop a starting protocol.

Protocols
Protocol 1: General Synthesis of this compound

This is a representative protocol and must be adapted and optimized.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the mixture in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Nucleophile Addition: Add cyclohexanol (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding water. Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Quality Control by HPLC
  • Mobile Phase: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a 50:50 acetonitrile/water mixture.

  • Injection: Inject 5-10 µL of the sample onto a C18 reverse-phase column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., ~260 nm).

  • Analysis: Integrate the peak area to determine the purity of the compound. A single sharp peak indicates high purity.

Diagram: Overall Experimental Workflow

Workflow Synthesis Chemical Synthesis of this compound Purification Purification (Chromatography / Recrystallization) Synthesis->Purification Analysis Analytical QC (NMR, HPLC, MS) Purification->Analysis PurityCheck Purity >98%? Analysis->PurityCheck PurityCheck->Purification No, Repurify StockPrep Prepare Concentrated Stock Solution (e.g., in DMSO) PurityCheck->StockPrep Yes BioAssay Biological Assay (e.g., GPR109A cAMP Inhibition) StockPrep->BioAssay DataAnalysis Data Analysis (EC50, Emax Determination) BioAssay->DataAnalysis

Caption: Standard workflow from synthesis to biological data analysis.

References
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  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Link

  • Ibis Scientific, LLC. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Link

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  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?Link

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  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Link

  • Nielsen, L. C., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications. Link

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  • University of Wisconsin-Madison, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. Link

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  • Thangaraju, M., et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Link

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Link

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Link

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Link

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Link

  • Whim, M. D., et al. (2020). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. eNeuro. Link

  • Wikipedia. Nicotinic acid. Link

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  • Titchenell, P. M., et al. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients. Link

  • Reddit. (2021). I want to start with chemical synthesis but I don't know how?Link

  • BOC Sciences. GPR109A Inhibitors, Agonists and Modulators.

  • Baqai Medical University. Journal of Baqai Medical University. Link

  • JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Nicotinic Acid as a Pharmaceutical Intermediate: Synthesis and Applications. Link

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Link

  • International Journal of Chemical and Biochemical Sciences. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Link

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Link

  • Google Patents. UNITED STATES PATENT OFFICE. Link

  • Google Patents. Preparation method of nicotinic acid. Link

  • Google Patents. Purification of nicotinic acid. Link

  • ResearchGate. (2025). Determination of Nicotinic Acid in Pharmaceutical Products. Link

  • Talbot, S., et al. (2001). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Schizophrenia Research. Link

  • PubMed. (2008). Mechanism of action of niacin. Link

  • SciSpace. (1951). Determination of nicotinic acid in pharmaceutical products. Link

  • ResearchGate. (2025). Mechanism of Action of Niacin. Link

  • MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Link

  • Patsnap Synapse. (2024). What is the mechanism of Niacin?Link

  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. Link

  • Muby Chemicals. Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS. Link

  • Google Patents. Synthesis of nicotinic compounds. Link

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Technical Support Center: Stability of 2-(Cyclohexyloxy)nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Cyclohexyloxy)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Given that specific public stability data for this compound is limited, this guide synthesizes information based on the well-characterized parent molecule, nicotinic acid (Niacin, Vitamin B3), and fundamental chemical principles governing the stability of its ether linkage.

Our approach is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My solution of this compound shows a progressive loss of the main compound peak in my HPLC analysis over a few days. What is the likely cause of this degradation?

Answer: A progressive loss of the active compound suggests a chemical degradation process. For this compound, there are two primary chemical structures susceptible to degradation: the nicotinic acid core and the ether linkage.

  • Hydrolysis of the Ether Linkage: The bond between the cyclohexyl group and the pyridine ring is an ether linkage. While generally stable, this bond can undergo hydrolysis, particularly under acidic conditions (pH < 4). This reaction would cleave the molecule, yielding 2-hydroxynicotinic acid and cyclohexanol. This is often the primary suspect if your solution is unbuffered or formulated at a low pH.

  • Degradation of the Pyridine Ring: The nicotinic acid core itself is quite stable but can degrade under harsh conditions.[1][2]

    • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various photoproducts.[3] Studies on nicotinic acid have shown it breaks down into photosensitive intermediates upon UV irradiation.[3]

    • Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen, potentially catalyzed by trace metal ions, can lead to the formation of N-oxide derivatives or other oxidative degradation products.[4]

    • Extreme pH and Temperature: While generally stable at neutral pH, prolonged exposure to strongly acidic or alkaline conditions, especially when combined with elevated temperatures, can accelerate the degradation of the pyridine ring.[5]

To diagnose the issue, review your solution's pH, storage conditions (light exposure, temperature), and the presence of any potentially reactive excipients.

Question 2: I'm observing a new, more polar peak appearing in my reverse-phase HPLC chromatogram as my primary compound peak decreases. What could this be?

Answer: The appearance of a more polar peak (i.e., a peak with a shorter retention time on a standard C18 column) is a classic sign of a degradation product where a lipophilic group has been cleaved off.

In the case of this compound, the most probable degradation product fitting this description is 2-hydroxynicotinic acid . This would result from the hydrolytic cleavage of the cyclohexyloxy group. The loss of the bulky, non-polar cyclohexyl ring and its replacement with a hydroxyl group would significantly increase the molecule's polarity.

To confirm this, you can:

  • Spike your sample: Introduce a certified reference standard of 2-hydroxynicotinic acid into your aged sample. If the new peak's area increases and remains symmetrical, it strongly suggests this is the identity of the degradant.

  • LC-MS Analysis: The most definitive method is to use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. 2-hydroxynicotinic acid has a molecular weight of 139.11 g/mol , which would be readily identifiable.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for a stock solution of this compound?

Based on the stability profile of nicotinic acid and general best practices, the following conditions are recommended:

  • Solvent: For organic stock solutions, use anhydrous DMSO or DMF.[6][7] For aqueous experiments, prepare fresh solutions or use buffered systems.

  • pH: Maintain a pH between 5 and 7. The pyridine nitrogen has a pKa, and the carboxylic acid has another, making the molecule's charge and stability pH-dependent. A neutral pH range avoids acid-catalyzed hydrolysis of the ether linkage and base-catalyzed degradation pathways.

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months).[1][7] Nicotinic acid itself is stable as a solid for years when stored properly.[6][7]

  • Light: Protect the solution from light by using amber vials or by wrapping containers in aluminum foil.[1] This is a critical step to prevent photodegradation.[3]

  • Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.

What analytical method is best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique.[8][9][10]

  • Technique: Reverse-phase HPLC.

  • Column: A C18 column is typically effective.

  • Detection: Nicotinic acid has a UV absorbance maximum around 262-265 nm.[9] It is crucial to run a full UV-Vis spectrum of this compound to determine its specific λmax for optimal sensitivity.

  • Method Validation: The method must be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products and impurities. This is typically validated through forced degradation studies.

How does temperature affect the stability of this compound in solution?

Temperature accelerates most chemical degradation reactions. For nicotinic acid derivatives, thermal degradation generally follows first-order kinetics.[5] The activation energy for the thermal degradation of nicotinic acid has been measured, indicating it is sensitive to temperature changes.[5] While stable at room temperature for short periods, elevated temperatures (e.g., >40°C) will significantly increase the rate of hydrolysis and other degradation pathways. For quantitative experiments, maintaining consistent and controlled temperatures is essential.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand potential degradation pathways and to validate that your analytical method is stability-indicating.[11][12]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition below, use the stock solution and store a protected sample (wrapped in foil, refrigerated) as a control. Aim for 5-20% degradation of the parent compound.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under each stress condition to ensure no co-eluting peaks.

Forced Degradation Conditions Summary

Stress ConditionReagent/MethodTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°CEther Hydrolysis
Base Hydrolysis 0.1 M NaOH60°CRing Degradation / Esterification (if alcohol present)
Oxidation 3% H₂O₂Room TemperatureN-oxidation, Ring Oxidation
Thermal Heat70°C in solutionGeneral acceleration of all pathways
Photolytic High-intensity lightUV (254nm) & Visible LightPhotochemical reactions, ring cleavage
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

  • Instrumentation: HPLC with PDA or UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. (Note: This is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined λmax of the compound (e.g., ~265 nm).[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_products Degradation Products Main This compound Hydrolysis 2-Hydroxynicotinic Acid + Cyclohexanol Main->Hydrolysis  Acid Hydrolysis (H⁺, H₂O) Photo Photolytic Products (Ring Cleavage/Rearrangement) Main->Photo  Photolysis (UV/Visible Light) Oxidation N-Oxide Derivatives Main->Oxidation  Oxidation ([O])

Caption: Hypothesized degradation pathways for this compound.

Forced Degradation Study Workflow

This workflow outlines the logical steps for conducting a forced degradation study.

G A Prepare Stock Solution (1 mg/mL) B Aliquot into 5 Stress Conditions (Acid, Base, H2O2, Heat, Light) + 1 Control Sample A->B C Incubate under Stress (Monitor for 5-20% degradation) B->C D Sample at Time Points (e.g., T=0, 2, 8, 24h) C->D E Neutralize & Dilute Samples D->E F Analyze by Stability-Indicating HPLC-PDA Method E->F G Evaluate Data: - Purity of Parent Peak - Resolution of Degradants - Mass Balance F->G

Caption: Standard workflow for a forced degradation stability study.

References

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • ResearchGate. (2015). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini. Retrieved from [Link]

  • ResearchGate. (2016). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

  • ResearchGate. (1950). Determination of Nicotinic Acid in Pharmaceutical Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA). Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChem. (n.d.). nicotine degradation IV | Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The chemistry of the vitamin B3 metabolome. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Google APIs. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Retrieved from [Link]

  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

  • ResearchGate. (2012). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]

  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

  • ResearchGate. (2002). Thermal stability of some commercial synthetic antioxidants. Retrieved from [Link]

  • ResearchGate. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]'

  • KEGG. (n.d.). KEGG COMPOUND: C00253. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid, 2-(cyclohexylamino)-. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • International Research Journal on Advanced Science Hub. (2020). Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. Retrieved from [Link]

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Technical Support Center: Analytical Method Validation for 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 2-(Cyclohexyloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during experimentation. The content is structured in a question-and-answer format to directly address specific issues, grounded in authoritative regulatory guidelines and field-proven experience.

Section 1: Foundational Knowledge & Initial Setup

Before delving into troubleshooting, it is crucial to establish a robust analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the analysis of nicotinic acid derivatives.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase is ideal for retaining the moderately nonpolar this compound.
Mobile Phase Acetonitrile and Phosphate Buffer (pH ~3.0-4.0)The acidic pH suppresses the ionization of the carboxylic acid group, ensuring a single, sharp peak shape.[1][2]
Elution Mode Isocratic or GradientStart with isocratic for simplicity. A gradient may be needed to resolve impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection (UV) ~262 nmNicotinic acid and its derivatives typically show strong absorbance in this region.[3]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[3]
Injection Vol. 10-20 µLA typical volume to avoid column overload while ensuring adequate sensitivity.

Section 2: System Suitability Testing (SST) - Your Daily Pre-Flight Check

System Suitability Testing (SST) is a non-negotiable prerequisite for any valid chromatographic analysis. It verifies that the entire analytical system is performing correctly on the day of the analysis.[4][5] Failure to meet SST criteria invalidates the entire run.[4][6]

Frequently Asked Questions (FAQs) on SST

Q1: My system suitability test failed for the tailing factor. The peak for this compound is tailing severely (Tailing Factor > 2.0). What should I do?

A1: Peak tailing is a common issue, often pointing to unwanted secondary interactions between the analyte and the stationary phase.[7][8]

Troubleshooting Steps:

  • Check Mobile Phase pH: The carboxylic acid on your molecule is likely interacting with residual, un-capped silanol groups on the C18 column. These silanols are acidic and can cause tailing with basic or polar analytes. Ensure your mobile phase buffer pH is low enough (e.g., pH 3.0) to keep the analyte's carboxylic acid group protonated and minimize these interactions.

  • Inspect for Contamination: A contaminated guard column or analytical column inlet can cause peak distortion.[8]

    • Action: Replace the guard column. If the problem persists, try reverse-flushing the analytical column (if permitted by the manufacturer's instructions).

  • Consider Column Age: Over time, the stationary phase can degrade, exposing more active silanol groups. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

Q2: The resolution between my main peak and a known impurity is below the required minimum (e.g., < 2.0). How can I improve it?

A2: Inadequate resolution means the peaks are not sufficiently separated for accurate quantification.[4]

Troubleshooting Steps:

  • Adjust Mobile Phase Strength:

    • If peaks are eluting too quickly: Decrease the percentage of the organic solvent (e.g., Acetonitrile). This will increase retention time and allow more time for the peaks to separate.

    • If peaks are eluting too slowly: Increase the organic solvent percentage. Be cautious, as this can also decrease resolution if the peaks are already close together.

  • Modify Mobile Phase pH: A small change in pH can alter the ionization and polarity of the analyte and impurities, potentially leading to differential shifts in retention time that improve resolution.

  • Switch to a Gradient: If an isocratic method is insufficient, developing a shallow gradient can help resolve closely eluting peaks.

Section 3: Method Validation Parameter Troubleshooting

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] The core validation characteristics are defined by the International Council for Harmonisation (ICH) in guideline Q2(R1).[9][10][11]

Visualizing the Validation Workflow

Caption: A typical workflow for analytical method validation.

Specificity and Forced Degradation

Q3: How do I prove my method is "stability-indicating"? My validation reviewer is asking for forced degradation data.

A3: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[12] To prove this, you must perform forced degradation (stress testing) studies.[12][13][14]

The goal is to intentionally degrade the this compound sample under various stress conditions to see if any resulting degradation peaks co-elute with the main analyte peak.[14][15]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions (one condition per sample). The goal is to achieve 5-20% degradation of the API.[13]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours. Note: Nicotinamide, a related structure, is known to degrade to nicotinic acid under basic conditions.[3]

    • Oxidation: 3-6% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 24-48 hours (for solid API).

    • Photolytic: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using your HPLC method, preferably with a photodiode array (PDA) detector.

  • Evaluation:

    • Confirm that the main analyte peak is spectrally pure using the PDA's peak purity analysis function.

    • Ensure that all major degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity & Range

Q4: My calibration curve is not linear and has a poor correlation coefficient (r² < 0.999). What are the common causes?

A4: Non-linearity suggests that the detector response is not directly proportional to the analyte concentration across your specified range.

Troubleshooting Steps:

  • Suspect Sample Overload (Fronting Peaks): At high concentrations, you may be saturating the stationary phase, a primary cause of peak fronting and a non-linear response.[16][17]

    • Action: Reduce the concentration of your highest calibration standard or decrease the injection volume.

  • Check Detector Saturation: Ensure the peak height (absorbance) of your highest standard is not exceeding the linear range of your UV detector (typically < 1.5-2.0 Absorbance Units).

  • Verify Standard Preparation: Inaccurate dilutions or errors in weighing the reference standard are common sources of linearity problems. Prepare a fresh set of standards, paying close attention to pipetting and volumetric flask accuracy.

Accuracy & Precision

Q5: My accuracy (recovery) results are consistently low (~85%) when spiking a placebo matrix. What could be the issue?

A5: Low recovery indicates that a portion of the analyte is being lost during sample preparation or analysis.

Troubleshooting Steps:

  • Incomplete Extraction: The analyte may be strongly binding to excipients in the placebo matrix.

    • Action: Modify your sample preparation procedure. Try increasing the sonication time, vortexing intensity, or changing the extraction solvent to one with a stronger elution strength.

  • Analyte Instability: The analyte could be degrading during the sample preparation process.

    • Action: Prepare and analyze samples immediately. If not possible, conduct short-term stability studies of the analyte in the extraction solvent to see if degradation occurs.

  • Matrix Effects: Components of the placebo could be co-eluting and suppressing the detector's response to your analyte.

    • Action: Review the chromatogram of the spiked placebo. If you see an altered baseline or small interfering peaks, you may need to further optimize the chromatography to improve separation from matrix components.

Visualizing a Troubleshooting Pathway

Troubleshooting start Problem: Poor Peak Shape (Tailing or Fronting) check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No action_dilute Dilute Sample or Reduce Injection Volume check_overload->action_dilute Yes check_ph Is Mobile Phase pH ~2 units away from pKa? check_tailing->check_ph end_solved Problem Resolved action_dilute->end_solved action_adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 3) check_ph->action_adjust_ph No check_column Check Guard/Analytical Column for Contamination check_ph->check_column Yes action_adjust_ph->end_solved action_replace_guard Replace Guard Column or Reverse-Flush Analytical Column check_column->action_replace_guard action_replace_guard->end_solved

Caption: A decision tree for troubleshooting poor peak shape.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The GMP Lab. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chrom Tech. [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • How to fix asymmetrical chromatography peaks? Cytiva. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia (USP). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Testing. SGS Denmark. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. [Link]

  • Nicotinic acid, 2-(cyclohexylamino)-. PubChem. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Royal Society of Chemistry. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOVASTATIN AND NIACIN BY USING RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Nicotinic acid. CAS Common Chemistry. [Link]

  • Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. [Link]

  • Nicotinic Acid | C6H5NO2. PubChem. [Link]

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Technical Support Center: Scaling Up the Production of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Cyclohexyloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your process for larger-scale manufacturing.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chloronicotinic acid reacts with cyclohexanol in the presence of a base.

The overall reaction is as follows:

This seemingly straightforward reaction can present several challenges during scale-up, from incomplete reactions to purification difficulties. This guide will address these potential issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Reaction & Synthesis

Question 1: My reaction is showing low conversion of 2-chloronicotinic acid. What are the likely causes and how can I improve the yield?

Low conversion is a common issue when scaling up. Several factors could be at play:

  • Insufficient Base: The base is crucial for deprotonating the cyclohexanol to form the nucleophilic cyclohexoxide. Incomplete deprotonation will result in a lower concentration of the active nucleophile.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base to deprotonate the alcohol. Common choices for this synthesis include sodium hydride (NaH), potassium hydride (KH), or sodium/potassium metal.

      • Use at least a stoichiometric amount of base relative to the cyclohexanol. On a larger scale, it's often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Reaction Temperature: The Williamson ether synthesis is temperature-dependent.

    • Troubleshooting:

      • If the reaction is too slow, consider increasing the temperature. However, be aware that excessively high temperatures can promote side reactions. A good starting point for optimization is refluxing in a suitable solvent.

  • Reaction Time: On a larger scale, reactions may require longer times to reach completion due to mass and heat transfer limitations.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Do not assume that the time used for a small-scale reaction will directly translate to a larger scale.

Question 2: I am observing the formation of a significant amount of an alkene byproduct. What is happening and how can I prevent it?

The formation of an alkene is a classic side reaction in Williamson ether synthesis, known as E2 elimination. The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of a double bond.

  • Causality: This side reaction is more prevalent with secondary and tertiary alkyl halides. While 2-chloronicotinic acid itself is not an alkyl halide, the principle applies to the electrophilic carbon on the pyridine ring.

  • Troubleshooting:

    • Temperature Control: Lowering the reaction temperature generally favors the SN2 (substitution) reaction over the E2 (elimination) reaction. If you are observing significant alkene formation, try running the reaction at a lower temperature for a longer period.

    • Base Selection: While a strong base is necessary, a very hindered or overly strong base can favor elimination. Consider using a less sterically hindered base if possible.

Question 3: What is the best choice of solvent for this reaction on a larger scale?

Solvent choice is critical for both reaction efficiency and process safety on a larger scale.

  • Expertise & Experience: Polar aprotic solvents are generally preferred for Williamson ether synthesis. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion.

    • Recommended Solvents:

      • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for this reaction due to their high polarity and ability to dissolve the reactants.

      • Acetonitrile (ACN) can also be a good option.

    • Solvents to Avoid:

      • Protic solvents like ethanol or water should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

      • Non-polar solvents are generally not suitable as they do not effectively dissolve the ionic intermediates.

B. Purification & Isolation

Question 4: I'm having difficulty purifying the final product. What are the common impurities and how can I remove them?

Purification is often the most challenging aspect of scaling up. Common impurities in this synthesis include:

  • Unreacted 2-chloronicotinic acid

  • Excess cyclohexanol

  • Byproducts from side reactions

Troubleshooting Purification:

  • Crystallization: Crystallization is a powerful technique for purifying solid compounds.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Allow the solution to cool slowly. The desired product should crystallize out, leaving impurities in the solution.

      • Filter the crystals and wash with a small amount of cold solvent.

    • Solvent Selection for Crystallization: The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use its acidic properties to your advantage.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt.

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Acidify the aqueous layer to precipitate the purified product.

      • Filter and dry the solid.

Question 5: How can I confirm the purity and identity of my final product?

Analytical chemistry is essential for quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your product. A pure compound will show a single major peak. You can also use HPLC to quantify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of your synthesized molecule. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.

C. Safety Considerations

Question 6: What are the key safety precautions I should take when scaling up this synthesis?

Scaling up a chemical reaction introduces new safety challenges.

  • Reagent Handling:

    • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and use appropriate personal protective equipment (PPE).

    • Solvents: DMF and DMSO have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Exothermic Reactions: The deprotonation of cyclohexanol with a strong base can be exothermic. On a larger scale, this heat generation can be significant.

    • Mitigation: Add the base portion-wise to a cooled solution of the alcohol to control the temperature. Use a reactor with adequate cooling capacity.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up, especially if the temperature increases unexpectedly.

III. Experimental Protocols & Data

Generalized Scale-Up Protocol for this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge a suitable reactor with anhydrous DMF.

  • Cyclohexanol Addition: Add cyclohexanol (1.0 equivalent) to the DMF and stir until dissolved.

  • Base Addition: Cool the solution to 0-5 °C. Slowly add sodium hydride (1.1 equivalents) in portions, ensuring the temperature does not exceed 10 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the cyclohexoxide.

  • 2-chloronicotinic acid Addition: Add 2-chloronicotinic acid (1.0 equivalent) to the reactor.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with aqueous HCl to a pH of 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or acid-base extraction as described in the FAQ section.

Data Presentation: Critical Reaction Parameters
ParameterRecommended RangeRationale
Base Sodium Hydride, Potassium HydrideStrong, non-nucleophilic bases that effectively deprotonate the alcohol.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents that promote the SN2 reaction.
Temperature 80-120 °CBalances reaction rate and minimization of side reactions.
Stoichiometry 1.1 eq. Base, 1.0 eq. Cyclohexanol, 1.0 eq. 2-chloronicotinic acidEnsures complete deprotonation of the alcohol without excessive side reactions.

IV. Visualizations

Synthesis Pathway

Synthesis_Pathway 2-chloronicotinic acid 2-chloronicotinic acid Reaction_Vessel Williamson Ether Synthesis 2-chloronicotinic acid->Reaction_Vessel Cyclohexanol Cyclohexanol Cyclohexanol->Reaction_Vessel Base Base Base->Reaction_Vessel + This compound This compound Reaction_Vessel->this compound Salt_Byproduct Salt_Byproduct Reaction_Vessel->Salt_Byproduct

Caption: General overview of the Williamson ether synthesis for this compound.

Troubleshooting Decision Tree: Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Conversion Purification_Loss Significant Loss During Purification? Check_Conversion->Purification_Loss High Conversion Check_Base Is Base Strong Enough and in Excess? Incomplete_Reaction->Check_Base Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Check_Temp_Time Increase Temperature or Reaction Time? Check_Base->Check_Temp_Time Yes Alkene_Formation Alkene (E2) Formation? Side_Products->Alkene_Formation Yes Lower_Temp Lower Reaction Temperature Alkene_Formation->Lower_Temp Yes Optimize_Crystallization Optimize Crystallization Solvent/Technique Purification_Loss->Optimize_Crystallization Yes Optimize_Extraction Optimize Extraction pH/Solvent Purification_Loss->Optimize_Extraction Yes

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, including mechanism and scope, refer to a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice or visit a reliable online resource.

  • Industrial Production of Nicotinic Acid: Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]

  • Purification of Nicotinic Acid Derivatives: While specific to nicotinamide, this patent provides insights into purification strategies for related compounds that can be adapted. U.S. Patent 2,496,114, "Purification of nicotinamide," issued February 7, 1950.

  • Synthesis of 2-chloronicotinic acid: Various methods for the synthesis of the key precursor, 2-chloronicotinic acid, are documented in the patent literature. For example, U.S. Patent 4,081,451, "Process for preparing 2-halogeno nicotinic acids," issued March 28, 1978.

  • Safety Data Sheets (SDS): Always consult the SDS for all reagents used in the synthesis. These documents provide critical safety and handling information. They can be obtained from the chemical supplier.

common pitfalls in handling 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Cyclohexyloxy)nicotinic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this unique bifunctional molecule. Combining a nicotinic acid core with a bulky cyclohexyloxy ether, this compound presents specific challenges in synthesis, purification, and handling. This guide provides field-proven insights and troubleshooting solutions to help you navigate the common pitfalls encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by users in a direct question-and-answer format.

Synthesis & Reaction Issues

Q1: My Williamson ether synthesis of this compound from 2-hydroxynicotinic acid is giving very low yields. What's going wrong?

A1: This is a classic challenge. Low yields in this synthesis typically stem from a few key factors related to the starting materials and reaction conditions.

  • Tautomerization of Starting Material: 2-Hydroxynicotinic acid exists in equilibrium with its 2-pyridone tautomer.[1][2] This reduces the concentration of the desired nucleophilic phenoxide, even in the presence of a base.

  • Insufficient Base Strength: The hydroxyl group of 2-hydroxynicotinic acid is only weakly acidic. A relatively strong base is required to fully deprotonate it to form the reactive phenoxide. Common bases like potassium carbonate (K₂CO₃) may not be sufficient. Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[3]

  • Competing Elimination (E2) Reaction: The alkylating agent, cyclohexyl bromide or iodide, is a secondary halide. Under basic conditions, it is prone to undergoing an E2 elimination reaction to form cyclohexene, which competes directly with the desired Sₙ2 substitution.[3][4] To favor substitution, use the mildest possible conditions and avoid high temperatures.

  • Solvent Choice: The reaction requires a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to dissolve the ionic alkoxide intermediate and facilitate the Sₙ2 mechanism.[4] Protic solvents will hinder the nucleophilicity of the alkoxide.

Troubleshooting Table: Synthesis Optimization

ParameterCommon PitfallRecommended SolutionRationale
Base K₂CO₃ is too weak, leading to incomplete deprotonation.Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).Stronger bases ensure complete formation of the nucleophilic phenoxide.[5]
Temperature High temperatures (>80 °C) favor the E2 elimination side reaction.Maintain the reaction at a moderate temperature (e.g., 50-60 °C) for a longer duration.Minimizes the formation of cyclohexene byproduct from the secondary halide.[4]
Alkylating Agent Cyclohexyl bromide may be less reactive.Use cyclohexyl iodide or activate cyclohexyl bromide with a catalytic amount of NaI (Finkelstein reaction).Iodide is a better leaving group than bromide, accelerating the Sₙ2 reaction rate.
Atmosphere Presence of moisture can quench the strong base (e.g., NaH).Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.Prevents side reactions and ensures the base is available for deprotonation.[6]
Purification & Isolation Challenges

Q2: I can't purify my product. It streaks badly on silica gel TLC and I get poor recovery from my column.

A2: This is the most frequently reported issue and is due to the compound's zwitterionic character . The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. On neutral silica gel, the compound can exist in multiple protonation states, leading to strong, irreversible binding and severe peak tailing.

Here are proven solutions:

  • Modify the Mobile Phase: The key is to suppress the ionization of one or both functional groups.

    • Acidic Additive: Add 1-2% acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane). This will protonate the pyridine nitrogen, forming a single cationic species that travels more cleanly on the silica.

    • Basic Additive: Alternatively, add 1% triethylamine to the eluent. This will deprotonate the carboxylic acid, creating a single anionic species. Caution: This can be less effective on standard silica.

  • Use Reversed-Phase Chromatography (C18): This is often the superior method for purifying polar, ionizable compounds.[7] Use a mobile phase of water/acetonitrile or water/methanol with a pH-adjusting modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The modifier ensures consistent ionization and sharp peaks.

  • Zwitterion-Specific Chromatography: For very difficult separations, specialized chromatography techniques like Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) can be employed.[8] These stationary phases are designed to handle zwitterionic molecules.[9][10]

  • Acid-Base Extraction: Before chromatography, an acid-base workup can significantly clean up the crude material. Dissolve the crude product in a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove basic impurities, then wash with a mild base (e.g., sat. NaHCO₃) to remove acidic impurities. Your product, being amphoteric, may partition unpredictably, so always check all layers by TLC before discarding.

Stability & Handling

Q3: Is this compound stable? How should I store it?

A3: The compound is generally stable under standard laboratory conditions. However, there are two potential degradation pathways to be aware of:

  • Ether Cleavage: The cyclohexyloxy ether linkage is robust to most conditions but can be cleaved by strong acids like HBr or HI, especially at elevated temperatures.[11][12] Avoid prolonged exposure to concentrated strong acids during workup.

  • Decarboxylation: Like other nicotinic acids, it is stable, but prolonged heating at very high temperatures (e.g., above its melting point) could potentially lead to decarboxylation.[13][14]

Storage Recommendations: Store the solid compound in a tightly sealed container at room temperature, protected from light.[15] While not excessively hygroscopic, it is good practice to store it in a desiccator to prevent moisture absorption by the polar functional groups.

Detailed Experimental Protocol: Synthesis via Williamson Ether Reaction

This protocol provides a robust method for the synthesis of this compound, with annotations explaining the critical steps.

Materials:

  • 2-Hydroxynicotinic acid (1.0 eq)[1][16]

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Cyclohexyl bromide (1.5 eq)

  • Sodium Iodide (0.1 eq, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Ethyl acetate, Hexane, 1M HCl, Saturated NaCl solution

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add 2-hydroxynicotinic acid and sodium iodide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF via cannula to dissolve the solids. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Scientist's Note: This step is critical and highly exothermic. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add the NaH to the reaction flask in small portions. A vigorous evolution of hydrogen gas will be observed. Stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium phenoxide.

  • Alkylation: Add cyclohexyl bromide to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 55 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (using ethyl acetate with 1% acetic acid).

  • Quenching: Cool the reaction mixture back to 0 °C. Extreme caution is advised. Slowly and dropwise, add water to quench any unreacted sodium hydride until gas evolution ceases.

  • Workup: Dilute the mixture with water and ethyl acetate. Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. This protonates the product, making it more soluble in the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase in vacuo. The crude product can then be purified by flash chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% acetic acid.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common synthesis and purification problems.

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting Start Low or No Product Yield Check_SM Verify Starting Material Purity (2-Hydroxynicotinic Acid) Start->Check_SM Check_Base Was the base strong enough? (e.g., NaH vs K2CO3) Check_SM->Check_Base SM is OK Check_Conditions Were conditions anhydrous? Was temperature controlled? Check_Base->Check_Conditions Base is OK Check_Side_Reaction Check for Cyclohexene by-product (GC-MS or NMR) Check_Conditions->Check_Side_Reaction Conditions OK Check_Side_Reaction->Start Optimize T, Base Success Pure Product Obtained Check_Side_Reaction->Success Synthesis Optimized Start_P Product Streaks on TLC / Column Add_Acid Add 1% Acetic Acid to Eluent Start_P->Add_Acid Try_RP Switch to Reversed-Phase (C18) with 0.1% TFA Add_Acid->Try_RP Still Tailing Acid_Base_Workup Perform Acid-Base Liquid-Liquid Extraction Try_RP->Acid_Base_Workup Still Impure Acid_Base_Workup->Success Purification Successful

Sources

Validation & Comparative

A Researcher's Guide to Validating Target Engagement of 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methodologies for Confirming GPR109A Interaction

The therapeutic potential of activating GPR109A, a receptor for nicotinic acid (niacin) and the endogenous ligand β-hydroxybutyrate, has been explored for conditions ranging from dyslipidemia to neuroinflammation.[1][2][3] The development of novel agonists, such as 2-(Cyclohexyloxy)nicotinic acid, necessitates robust and reliable methods to confirm direct target engagement and quantify functional activity. This guide will dissect and compare two orthogonal approaches: a direct, biophysical method—the Cellular Thermal Shift Assay (CETSA®)—and a functional, cell-based downstream signaling assay—the cAMP inhibition assay.

The Central Target: GPR109A Signaling

GPR109A is a Gαi-coupled receptor primarily expressed in adipocytes and various immune cells.[4] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This reduction in cAMP has various downstream effects, including the inhibition of lipolysis in fat cells.[1] Understanding this pathway is crucial for designing and interpreting target engagement studies.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (or other agonist) GPR109A GPR109A (Target Protein) Agonist->GPR109A Binds ATP ATP G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylates

Caption: GPR109A signaling pathway upon agonist binding.

Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within the complex environment of a living cell.[5][6] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein's resistance to heat-induced denaturation increases.[7] This change in thermal stability can be quantified, providing direct evidence of target engagement.

For a membrane-bound protein like GPR109A, a modified CETSA protocol is required to ensure proper solubilization after the heat challenge.[8][9][10]

Experimental Protocol: CETSA for GPR109A
  • Cell Culture: Culture a human cell line endogenously expressing GPR109A (e.g., ARPE-19 retinal pigment epithelial cells) or a stably transfected cell line (e.g., HEK293-GPR109A) to near confluency.[11][12]

  • Compound Incubation: Treat the intact cells with this compound or a control compound (e.g., Nicotinic Acid, vehicle) at various concentrations for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[13] Follow immediately with a cooling step to room temperature.

  • Cell Lysis and Solubilization: Lyse the cells using a non-denaturing lysis buffer containing a suitable detergent (e.g., 1% NP-40 or digitonin) to solubilize membrane proteins. This step is critical for GPCRs.[8]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble GPR109A: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble GPR109A using an antibody-based detection method such as Western Blot or an ELISA-based format like AlphaScreen®.[14][15]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble GPR109A as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.

    • Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve where significant denaturation occurs), plot the amount of soluble GPR109A against the logarithm of the compound concentration. This allows for the determination of an EC50 value for target engagement.

CETSA_Workflow start Start: Intact GPR109A-expressing cells step1 Incubate with This compound or Vehicle Control start->step1 step2 Heat Challenge (Temperature Gradient) step1->step2 step3 Cell Lysis with Detergent (Solubilize Membrane Proteins) step2->step3 step4 Centrifugation (Separate Soluble vs. Aggregated) step3->step4 step5 Collect Supernatant (Soluble Protein Fraction) step4->step5 step6 Quantify Soluble GPR109A (e.g., Western Blot, AlphaScreen) step5->step6 end End: Generate Melt Curve and Isothermal Dose-Response Curve step6->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Activity: cAMP Inhibition Assay

While CETSA confirms direct binding, a functional assay is essential to determine if this binding translates into a biological response. Since GPR109A is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] Measuring this decrease is a robust method to quantify the functional potency of an agonist.

Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay
  • Cell Culture: Plate HEK293 cells stably expressing human GPR109A in a 96- or 384-well plate.[1]

  • Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor such as IBMX for a short period. This prevents the degradation of cAMP and enhances the assay window.

  • Compound Treatment: Add serial dilutions of this compound and known GPR109A agonists (e.g., Nicotinic Acid, Acipimox) to the cells.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except for the negative control). This will stimulate a robust production of cAMP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for GPR109A-mediated inhibition of Forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.[16][17][18] Common formats include Homogeneous Time-Resolved Fluorescence (HTRF), luminescence-based assays (e.g., cAMP-Glo™), or ELISA.[16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for functional potency.

Comparative Analysis of GPR109A Agonists

The following table summarizes representative potency data for known GPR109A agonists, providing a benchmark for evaluating novel compounds like this compound.

CompoundTargetAssay TypePotency (EC50)Reference(s)
Nicotinic Acid GPR109AcAMP Inhibition~100 nM[19]
GPR109ARadioligand Binding (Kd)~245 nM[20]
Acipimox GPR109AAntilipolysis~20x more potent than Nicotinic Acid[21]
MK-1903 GPR109AHTRF-cAMPFull Agonist (Potent)[22][23]
This compound GPR109ACETSA (ITDR)To be determined
GPR109AcAMP InhibitionTo be determined

Choosing the Right Approach: A Comparative Overview

FeatureCellular Thermal Shift Assay (CETSA)cAMP Inhibition Assay
Principle Ligand-induced thermal stabilizationInhibition of adenylyl cyclase activity
Endpoint Direct target bindingDownstream functional response
Key Advantage Confirms physical interaction in a cellular contextMeasures biologically relevant activity
Primary Output Melt Curve Shift, EC50 for bindingEC50 for functional potency
Considerations Requires a specific antibody for detection; membrane protein protocols can be complex.[8]Indirect measure of target binding; pathway can be modulated by other factors.
Best For Confirming on-target binding; ruling out non-binding artifacts; SAR for target engagement.Determining functional potency; screening for agonists/antagonists; SAR for activity.

Conclusion

Validating the target engagement of a novel compound such as this compound requires a multi-faceted approach. The Cellular Thermal Shift Assay provides unequivocal evidence of direct binding to GPR109A in a physiologically relevant environment. Complementing this with a functional cAMP inhibition assay confirms that this binding event translates into the expected Gαi-mediated signaling cascade. By employing these orthogonal, self-validating systems, researchers can build a robust data package that confidently establishes the on-target activity of their compounds, a critical step in the drug discovery and development pipeline. The detailed protocols and comparative data presented in this guide offer a solid framework for these essential validation studies.

References

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  • ACS Publications. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry. [Link]

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  • IOVS. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

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  • Offermanns, S., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]

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  • ResearchGate. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. Request PDF. [https://www.researchgate.net/publication/334588991_CETSA_R_beyond_Soluble_Targets_A_Broad_Application_to_Multipass_Transmembrane_Proteins]([Link]_ Proteins)

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  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acipimox. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • SciSpace. (2020). Drug Target Engagement Using Coupled Cellular Thermal Shift Assay-Acoustic Reverse-Phase Protein Array. SciSpace. [Link]

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Navigating the Therapeutic Potential of Nicotinic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (NA), also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily attributed to the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.[1] Beyond its effects on lipids, a growing body of evidence highlights the potent anti-inflammatory properties of NA and its derivatives, opening new avenues for therapeutic intervention in a range of inflammatory conditions.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted nicotinic acid analogs, with a particular focus on the impact of modifications at the 2-position of the pyridine ring on their anti-inflammatory and GPR109A agonist activities.

The Central Role of the Nicotinic Acid Scaffold

The nicotinic acid core, a simple pyridine-3-carboxylic acid, serves as a versatile template for the design of novel therapeutic agents. The carboxylic acid moiety is crucial for its interaction with key residues in the binding pocket of GPR109A, particularly Arg111 in the third transmembrane helix.[1] However, the therapeutic use of nicotinic acid is often limited by its side effects, most notably a cutaneous flushing response. This has spurred the development of analogs with improved pharmacological profiles.

Structure-Activity Relationship of 2-Substituted Nicotinic Acid Analogs

Modifications at the 2-position of the nicotinic acid ring have been explored to enhance potency, selectivity, and pharmacokinetic properties. The introduction of various alkoxy, aryloxy, and thioether linkages at this position has yielded compounds with promising anti-inflammatory and analgesic activities.

2-Alkoxy and 2-Aryloxy Derivatives

The introduction of an oxygen-linked substituent at the 2-position has been a key strategy in the development of nicotinic acid analogs. While specific data on 2-(cyclohexyloxy)nicotinic acid is limited in publicly available literature, studies on related 2-phenoxynicotinic acid derivatives provide valuable insights. A series of 2-phenoxynicotinic acid hydrazides has been synthesized and evaluated for analgesic and anti-inflammatory activities.[5] These studies indicate that the nature of the substituent on the terminal phenyl ring plays a significant role in determining the biological activity.

2-Thioether Derivatives

Analogs bearing a sulfur linkage at the 2-position have also shown significant biological activity. For instance, 2-(1-adamantylthio)nicotinic acid has been reported to exhibit potent vasorelaxant and antioxidant properties.[6] This suggests that bulky, lipophilic groups at the 2-position can be well-tolerated and may contribute to interactions with secondary binding pockets or influence the overall physicochemical properties of the molecule, leading to enhanced efficacy.

The following diagram illustrates the key modification sites on the nicotinic acid scaffold that influence its activity.

Caption: Key modification sites on the nicotinic acid scaffold.

Comparative Biological Activity of Nicotinic Acid Analogs

The following table summarizes the reported biological activities of various nicotinic acid derivatives, providing a comparative overview of their potential therapeutic applications.

Compound ClassSpecific AnalogPrimary Biological ActivityKey FindingsReference
2-Phenoxynicotinic Acid Hydrazides Unsubstituted phenyl/4-pyridyl or C-4 methoxy substituted phenylAnalgesic & Anti-inflammatoryModerate to high activity compared to mefenamic acid. Showed moderate to good COX-1 inhibition and weak COX-2 inhibition.[5]
2-Thionicotinic Acid Derivatives 2-(1-adamantylthio)nicotinic acidVasorelaxant & AntioxidantPotent vasorelaxant with an ED50 of 21.3 nM and significant antioxidant properties.[6]
General Nicotinic Acid Derivatives Nicotinic AcidAnti-inflammatoryInhibited both phases of the formalin-induced nociceptive response and carrageenan-induced mechanical allodynia and paw edema in rodents.[2]
Pyrazole Analogs 5-alkyl pyrazole-3-carboxylic acidsGPR109A AgonistPotent and selective agonists of human GPR109A.[7]
Pyrrole Derivatives Novel pyrrole derivativesGPR109A AgonistShowed significant reduction of non-esterified fatty acids in vivo with a longer duration of efficacy than niacin.[8]

Mechanism of Action: GPR109A Signaling Pathway

The anti-inflammatory effects of many nicotinic acid analogs are mediated through the activation of GPR109A.[3][4] Upon binding of a nicotinic acid analog, GPR109A, a Gi-protein coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, ultimately leading to the suppression of pro-inflammatory gene expression.

The following diagram illustrates the GPR109A signaling pathway.

GPR109A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA_analog Nicotinic Acid Analog GPR109A GPR109A Receptor NA_analog->GPR109A Binds to G_protein Gi Protein Complex (α, β, γ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NFkB NF-κB G_protein->NFkB Inhibits (indirectly) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Transcription CREB->Inflammatory_Genes Promotes NFkB->Inflammatory_Genes Promotes

Caption: Simplified GPR109A signaling pathway in inflammation.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The following are representative protocols for assessing the anti-inflammatory potential of this compound analogs and other derivatives, based on methodologies described in the literature.[2][9][10]

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.

Methodology:

  • Animal Preparation: Male Wistar rats (180-220 g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: Test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

In Vitro: COX-1 and COX-2 Inhibition Assays

These assays determine the inhibitory activity of the compounds against cyclooxygenase enzymes, which are key mediators of inflammation.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds at various concentrations are pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) are calculated.

In Vitro: Measurement of Inflammatory Cytokines in Macrophage Cell Lines

This assay evaluates the effect of the compounds on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.

  • Cytokine Measurement: After a suitable incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration.

The following workflow diagram outlines the general process for evaluating the anti-inflammatory activity of nicotinic acid analogs.

Experimental_Workflow cluster_in_vivo In Vivo Evaluation cluster_in_vitro In Vitro Evaluation Animal_Model Carrageenan-Induced Paw Edema Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Induce Inflammation Compound_Admin->Inflammation_Induction Measurement Measure Paw Volume Inflammation_Induction->Measurement In_Vivo_Analysis Calculate % Inhibition Measurement->In_Vivo_Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50_Calc Calculate IC50 COX_Assay->IC50_Calc Cytokine_Assay Cytokine Production Assay (e.g., in RAW 264.7 cells) Cytokine_Inhibition Calculate % Cytokine Inhibition Cytokine_Assay->Cytokine_Inhibition Start Start Evaluation Start->Animal_Model Start->COX_Assay Start->Cytokine_Assay

Caption: General experimental workflow for anti-inflammatory evaluation.

Conclusion and Future Directions

The exploration of 2-substituted nicotinic acid analogs has yielded promising candidates with significant anti-inflammatory, analgesic, and vasorelaxant properties. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the 2-position in modulating the biological activity of the nicotinic acid scaffold. While direct data on this compound analogs remains to be extensively published, the insights from related 2-alkoxy, 2-aryloxy, and 2-thioether derivatives provide a strong foundation for the rational design of novel anti-inflammatory agents. Future research should focus on synthesizing and evaluating a broader range of 2-alkoxy derivatives, including those with cyclic alkyl groups like cyclohexyl, to further elucidate the SAR and identify compounds with optimized efficacy and safety profiles for the treatment of inflammatory diseases.

References

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Cyclohexyloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2-(Cyclohexyloxy)nicotinic acid, a novel therapeutic candidate, the ability to accurately and consistently quantify the active pharmaceutical ingredient (API) in various matrices underpins the entire development lifecycle—from pharmacokinetic studies to final product release. A validated analytical method provides confidence in its performance. However, when data must be compared across different analytical techniques, laboratories, or even over a long period, a higher level of assurance is required. This is the critical role of cross-validation .

Cross-validation is the systematic process of demonstrating that two distinct analytical methods yield comparable results, or that a single method performs consistently across different laboratories or sites.[1][2] This guide provides a comparative framework for establishing and cross-validating analytical methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] We will explore three common yet distinct analytical platforms—HPLC-UV, GC-MS, and LC-MS/MS—and detail a robust protocol for their inter-comparison.

Regulatory Framework: The Foundation of Validation

Modern analytical method validation operates within a lifecycle approach, a concept emphasized in the latest ICH Q2(R2) and Q14 guidelines.[4][6] This framework views validation not as a singular event, but as a continuous process ensuring the method remains fit for its intended purpose.[4] Cross-validation is a key component of this lifecycle, particularly during method transfer, the introduction of a new method, or when data from different clinical studies need to be pooled and compared.[7][8] The objective is to ensure the reliability and consistency of results, regardless of the method or location of analysis.[1]

Comparative Analysis of Candidate Analytical Methods

The selection of an analytical method is a balance of required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, its carboxylic acid functionality and aromatic ring present distinct characteristics that influence the choice of method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The nicotinic acid moiety contains a chromophore, allowing for detection using ultraviolet (UV) spectroscopy.

  • Rationale for Use: HPLC-UV is a workhorse of the pharmaceutical industry, known for its robustness and cost-effectiveness. It is an excellent choice for quantifying the API in drug substances and relatively clean formulations where high sensitivity is not the primary requirement. Several established methods exist for nicotinic acid and its derivatives, providing a strong starting point for method development.[9][10][11][12]

  • Potential Challenges: Sensitivity and selectivity can be limitations, especially in complex biological matrices like plasma, where endogenous compounds may interfere.[13] Post-column derivatization can enhance sensitivity but adds complexity to the method.[14][15]

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The high polarity of the carboxylic acid group in this compound necessitates derivatization (e.g., silylation or esterification) to increase volatility and improve chromatographic peak shape.[16][17] Detection is achieved with a mass spectrometer, which provides high selectivity and structural information.

  • Rationale for Use: GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. It is particularly useful for identifying and quantifying volatile impurities or when orthogonal separation mechanisms are needed to complement liquid chromatography methods.[18][19]

  • Potential Challenges: The primary drawback is the need for derivatization, which introduces an additional sample preparation step that can be a source of variability and must be carefully controlled and validated.[16] The thermal stress in the GC inlet can potentially cause degradation of the analyte.[20]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This method combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (related to the parent molecule) is selected and fragmented to produce a specific product ion. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference.[21][22]

  • Rationale for Use: LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological fluids like plasma and urine.[22][23][24] Its superior sensitivity (often in the pg/mL range) and specificity make it indispensable for pharmacokinetic and bioequivalence studies.

  • Potential Challenges: The primary challenge is susceptibility to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, potentially affecting accuracy. This requires careful method development and validation, often using a stable isotope-labeled internal standard to compensate.

The Cross-Validation Workflow: A Step-by-Step Protocol

Cross-validation serves to bridge the data generated from two or more distinct analytical procedures.[25] The following protocol outlines a typical approach for comparing a newly developed, highly sensitive LC-MS/MS method with an established HPLC-UV method for the analysis of this compound in a pharmaceutical formulation.

Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods

1. Objective: To demonstrate the comparability of results obtained from the validated HPLC-UV method (Method A) and the validated LC-MS/MS method (Method B) for the quantification of this compound.

2. Materials:

  • Reference standard of this compound.
  • Placebo formulation matrix.
  • Quality Control (QC) samples prepared by spiking the placebo matrix at low, medium, and high concentrations within the analytical range of both methods.
  • A minimum of 20 production- or pilot-batch samples (incurred samples) previously analyzed by Method A.

3. Procedure:

  • Analyst and System Qualification: Ensure that the analysts performing the cross-validation are proficient in both methods and that the instrument systems are fully qualified.
  • Analysis of QC Samples: Analyze a minimum of six replicates of the low, medium, and high QC samples using both Method A and Method B on the same day.
  • Analysis of Incurred Samples: Re-assay the 20 incurred samples using Method B.
  • Data Recording: Meticulously document all raw data, chromatographic conditions, and any deviations from the standard procedure.

4. Acceptance Criteria:

  • QC Samples: The mean concentration obtained by Method B should be within ±15% of the nominal concentration for all QC levels. The precision (%CV) of the replicates should not exceed 15%.
  • Incurred Samples: A statistical comparison of the results is required. The percentage difference between the values obtained by Method A and Method B for each incurred sample should be calculated. At least 67% of the samples must have a percentage difference within ±20%.[26] A graphical analysis, such as a Bland-Altman plot, should be used to assess for any concentration-dependent bias.[27]

Visualizing the Process

A clear workflow is essential for a successful cross-validation study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_report Phase 4: Conclusion p1 Define Objective & Acceptance Criteria p2 Select Samples (QCs & Incurred) p1->p2 p3 Ensure Analyst Training & Instrument Qualification p2->p3 e1 Analyze Samples with Method A (Reference) p3->e1 e2 Analyze Samples with Method B (New) p3->e2 d1 Calculate % Difference & Statistical Bias e1->d1 e2->d1 d2 Compare Against Acceptance Criteria d1->d2 d3 Generate Bland-Altman Plot d1->d3 r1 Decision: Methods Comparable? d2->r1 d3->r1 r2 Document in Validation Report r1->r2 DecisionTree start Cross-Validation Data Analysis: Do results meet acceptance criteria? yes_node YES (e.g., >67% of samples within ±20%) start->yes_node no_node NO start->no_node conclusion_yes Conclusion: Methods are comparable and can be used interchangeably. yes_node->conclusion_yes conclusion_no Conclusion: Methods are NOT comparable. no_node->conclusion_no investigate Initiate Out-of-Specification (OOS) Investigation conclusion_no->investigate cause1 Potential Cause: Systematic bias in one method? investigate->cause1 cause2 Potential Cause: Matrix effects in LC-MS/MS? investigate->cause2 cause3 Potential Cause: Inadequate sample handling? investigate->cause3

Sources

A Researcher's Guide to the Preclinical Evaluation of Novel Nicotinic Acid Analogs: A Case Study on 2-(Cyclohexyloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, systematic, and reproducible scientific inquiry. This guide provides a comprehensive framework for the preclinical evaluation of novel nicotinic acid derivatives, using the uncharacterized compound, 2-(Cyclohexyloxy)nicotinic acid, as a guiding case study. By juxtaposing this hypothetical analog with its well-studied parent compound, nicotinic acid (niacin), we will delineate a clear path for characterization, from initial in vitro screening to in vivo efficacy models, with a steadfast focus on generating robust and independently verifiable data.

Introduction: The Legacy of Nicotinic Acid and the Promise of its Derivatives

Nicotinic acid, a form of vitamin B3, has a long-standing history in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles is primarily attributed to its action as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[5]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This vasodilation is mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin, also a GPR109A-dependent process.[2] This has spurred the development of numerous nicotinic acid derivatives with the aim of retaining the therapeutic benefits while mitigating the undesirable side effects.[4][6]

Our focus here is on a hypothetical novel derivative, this compound. The introduction of a cyclohexyloxy group at the 2-position of the pyridine ring presents an intriguing modification. This structural change could potentially alter the compound's affinity and selectivity for GPR109A, its pharmacokinetic profile, and its downstream signaling effects. This guide will outline a comprehensive, multi-stage research program to characterize this and other similar novel analogs.

Stage 1: In Vitro Characterization - Foundational Mechanistic Insights

The initial phase of evaluation focuses on understanding the fundamental interaction of the novel compound with its putative target and its effects at a cellular level.

Receptor Binding and Activation Assays

The first critical step is to determine if this compound interacts with the GPR109A receptor and to quantify the nature of this interaction in comparison to nicotinic acid.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled GPR109A antagonist (e.g., [³H]-MK-1903) and varying concentrations of the unlabeled competitor (nicotinic acid or this compound).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibition constant (Ki).

Experimental Protocol: G-protein Activation Assay ([³⁵S]GTPγS Binding)

  • Membrane Preparation: Use the same GPR109A-expressing cell membranes as in the binding assay.

  • Reaction Mixture: Incubate the membranes with varying concentrations of the agonist (nicotinic acid or this compound) in the presence of GDP and [³⁵S]GTPγS.

  • Incubation and Termination: Allow the reaction to proceed at 30°C and then terminate by rapid filtration.

  • Quantification: Measure the amount of [³⁵S]GTPγS incorporated into the membranes using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Table 1: Hypothetical Comparative In Vitro Data for Nicotinic Acid and this compound

ParameterNicotinic Acid (Reference)This compound (Hypothetical)Rationale for Comparison
GPR109A Binding Affinity (Ki, nM) 100 - 20050 - 100A lower Ki would suggest a higher binding affinity, potentially leading to greater potency.
GPR109A Functional Potency (EC50, nM) 200 - 400100 - 200A lower EC50 indicates greater potency in activating the receptor.
GPR109A Efficacy (Emax, % of Nicotinic Acid) 100%80 - 120%Emax reveals if the new compound is a full or partial agonist compared to nicotinic acid.
Downstream Signaling Pathways

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Verifying this downstream effect is crucial.

Experimental Protocol: cAMP Assay

  • Cell Culture and Stimulation: Plate GPR109A-expressing CHO cells and stimulate them with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of nicotinic acid or this compound.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 (half-maximal inhibitory concentration).

Diagram 1: GPR109A Signaling Pathway

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Nicotinic Acid or This compound GPR109A GPR109A Agonist->GPR109A Binds and Activates G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Lipolysis Inhibition of Lipolysis G_protein->Lipolysis Leads to cAMP cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: GPR109A signaling cascade upon agonist binding.

Stage 2: In Vivo Pharmacokinetics and Safety Assessment

Before assessing efficacy, it is imperative to understand how the compound behaves in a living organism and to establish a preliminary safety profile.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer a single dose of this compound via oral gavage and intravenous injection in separate cohorts.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Extract the compound from plasma and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

ParameterNicotinic Acid (Reference)This compound (Hypothetical)Rationale for Comparison
Oral Bioavailability (%) ~30-40%>60%The cyclohexyloxy group may increase lipophilicity, potentially enhancing oral absorption.
Half-life (t1/2, hours) 0.5 - 12 - 4A longer half-life could allow for less frequent dosing.
Cmax (ng/mL) at 50 mg/kg oral dose 5000 - 70008000 - 10000Higher Cmax could indicate better absorption or slower metabolism.
Acute Toxicity and Tolerability

A preliminary assessment of safety is crucial before proceeding to efficacy studies.

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use both male and female C57BL/6 mice.

  • Dose Escalation: Administer single, escalating doses of this compound.

  • Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy to identify any organ abnormalities.

Stage 3: In Vivo Efficacy and Side Effect Profiling

This stage aims to determine if the in vitro activity of the compound translates into the desired therapeutic effect in a relevant animal model and to assess the potential for the key side effect of flushing.

Dyslipidemia Model

Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Mice

  • Animal Model: Use C57BL/6 mice fed a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia.

  • Treatment: Administer nicotinic acid or this compound daily via oral gavage for 4 weeks.

  • Biochemical Analysis: At the end of the treatment period, collect blood and measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Tissue Analysis: Harvest liver and adipose tissue for histological analysis and gene expression studies related to lipid metabolism.

Table 3: Hypothetical Comparative Efficacy in a Murine Dyslipidemia Model

ParameterVehicle ControlNicotinic Acid (50 mg/kg)This compound (50 mg/kg)
Plasma Triglycerides (% change from baseline) +5%-30%-40%
Plasma HDL-C (% change from baseline) -2%+20%+25%
Plasma LDL-C (% change from baseline) +10%-15%-20%
Flushing Assessment

Experimental Protocol: Ear Redness Model in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Treatment: Administer nicotinic acid or this compound.

  • Observation: Visually score the redness of the ears at various time points after administration.

  • Quantitative Measurement: Use a laser Doppler flowmeter to measure changes in blood flow to the ear skin.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro Stage 1: In Vitro Characterization cluster_invivo_pk Stage 2: In Vivo PK & Safety cluster_invivo_efficacy Stage 3: In Vivo Efficacy & Side Effects Binding Receptor Binding (Ki) Activation Receptor Activation (EC50, Emax) Binding->Activation Informs Signaling Downstream Signaling (cAMP Assay) Activation->Signaling Confirms PK Pharmacokinetics (ADME) Signaling->PK Proceed if promising Tox Acute Toxicity PK->Tox Parallel assessment Dyslipidemia Dyslipidemia Model PK->Dyslipidemia Dose selection Tox->Dyslipidemia Proceed if safe Flushing Flushing Assessment Dyslipidemia->Flushing Compare efficacy to side effect

Caption: A streamlined workflow for preclinical evaluation.

The Imperative of Independent Replication

  • Transparent Reporting: Publishing detailed methodologies that allow other researchers to precisely repeat the experiments.

  • Data Availability: Sharing raw data where possible to allow for re-analysis.

  • Inter-laboratory Studies: Collaborating with other laboratories to reproduce the most critical results.

Only through this rigorous process of validation can the true therapeutic potential of a novel nicotinic acid derivative be established.

Conclusion

The preclinical evaluation of a novel compound such as this compound is a meticulous and multi-faceted process. By systematically comparing its properties to a well-understood reference compound like nicotinic acid, researchers can build a comprehensive data package that illuminates its mechanism of action, pharmacokinetic profile, efficacy, and safety. This guide provides a robust framework for this endeavor, emphasizing the principles of scientific rigor and the critical importance of independent replication in the path toward developing new and improved therapies.

References

  • Bodor, N., & Buchwald, P. (2012). Recent advances in the brain targeting of neuropharmaceuticals by chemical delivery systems. Journal of Pharmaceutical Sciences, 101(7), 2297-2333.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114.
  • Kashyap, M. L., Ganji, S. H., & Kamanna, V. S. (2008). Niacin, an old drug with a new twist. Journal of the American College of Cardiology, 52(8), 615-617.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
  • Meyers, C. D., Kamanna, V. S., & Kashyap, M. L. (2009). Niacin therapy in atherosclerosis. Current opinion in lipidology, 20(6), 505-514.
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Richman, J. G., D'Andrea, M. R., & Feighner, S. D. (2004). GPR109A, a G-protein coupled receptor for nicotinic acid. The Journal of biological chemistry, 279(45), 46961-46965.
  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Marshall, F. H. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
  • Zhang, Y., Schmidt, R. J., & Foxworthy, P. (2005). Niacin mediates its action through a G protein-coupled receptor, GPR109A.

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A Head-to-Head Comparison of 2-(Cyclohexyloxy)nicotinic Acid and Nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, head-to-head comparison of 2-(Cyclohexyloxy)nicotinic acid and the well-established standard, Nicotinic Acid (Niacin). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinic acid analogs. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation.

Introduction

Nicotinic acid, a form of vitamin B3, is a long-standing therapeutic agent for dyslipidemia.[1][2] Its ability to modulate lipid profiles is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4][5] However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous flushing.[6][7][8] This has spurred the development of nicotinic acid analogs, such as this compound, with the aim of improving therapeutic outcomes and minimizing adverse effects.

This guide will compare this compound, a derivative with a bulky cyclohexyloxy group at the 2-position, against its parent compound, nicotinic acid. The addition of this lipophilic group is hypothesized to alter the compound's pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: The GPR109A Signaling Pathway

Both nicotinic acid and its analogs exert their primary effects through the activation of GPR109A.[3][4] This receptor is predominantly expressed in adipocytes and immune cells, including macrophages and Langerhans cells in the skin.[9][10][11]

Lipid-Lowering Effects:

  • In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5]

  • This reduction in cAMP inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides.[12]

  • The subsequent decrease in free fatty acid release from adipose tissue reduces the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL).[2][12][13]

Anti-Inflammatory Effects:

  • GPR109A activation in immune cells has been shown to exert anti-inflammatory effects.[4][14][15]

  • This includes the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.[15][16][17]

The Flushing Effect:

  • The characteristic flushing is mediated by GPR109A activation on Langerhans cells and keratinocytes in the epidermis.[6][18][19][20]

  • This triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[6][8][19]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell / Keratinocyte NA Nicotinic Acid / Analog GPR109A_adipo GPR109A NA->GPR109A_adipo binds Gi_adipo Gi Protein GPR109A_adipo->Gi_adipo activates AC_adipo Adenylyl Cyclase Gi_adipo->AC_adipo inhibits cAMP ↓ cAMP AC_adipo->cAMP HSL ↓ Hormone-Sensitive Lipase Activity cAMP->HSL FFA ↓ Free Fatty Acid Release HSL->FFA Lipid Lipid-Lowering Effects FFA->Lipid NA_flush Nicotinic Acid / Analog GPR109A_flush GPR109A NA_flush->GPR109A_flush binds PLC Phospholipase C GPR109A_flush->PLC activates Ca ↑ Intracellular Ca²⁺ PLC->Ca PLA2 Phospholipase A2 Ca->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX substrate for PG ↑ PGD₂ / PGE₂ COX->PG Flush Vasodilation (Flushing) PG->Flush

Figure 1: Simplified GPR109A signaling pathways in adipocytes and skin cells.

Head-to-Head Performance Comparison

While direct experimental data for this compound is not widely available, we can infer its potential properties based on structure-activity relationship (SAR) studies of other GPR109A agonists.[21] The addition of the bulky, lipophilic cyclohexyloxy group at the 2-position is expected to significantly influence its interaction with the GPR109A receptor and its overall pharmacokinetic profile.

ParameterNicotinic Acid (Standard)This compound (Hypothesized)Rationale for Hypothesis
GPR109A Potency (EC₅₀) Micromolar rangePotentially lower potencyThe bulky cyclohexyloxy group may cause steric hindrance in the GPR109A binding pocket, potentially reducing binding affinity.
GPR109A Efficacy Full agonistLikely a full or partial agonistThe core nicotinic acid structure responsible for receptor activation is retained.
Lipophilicity (LogP) LowHighThe cyclohexyl group significantly increases lipophilicity.
Pharmacokinetics Rapid absorption and short half-life (20-45 mins)[22]Slower absorption, longer half-life, and increased volume of distribution.Increased lipophilicity can lead to slower dissolution, enhanced membrane permeability, and greater tissue distribution.
Metabolism Primarily metabolized to nicotinuric acid and methylated derivatives.[23][24]Potentially altered metabolic pathway; may undergo hydroxylation on the cyclohexyl ring.The cyclohexyloxy group may be a target for Phase I metabolic enzymes.
Flushing Potential HighPotentially reduced or delayedA slower rate of absorption and lower peak plasma concentrations could attenuate the activation of GPR109A in the skin, thus reducing the intensity of the flushing response.

Experimental Protocols

To empirically validate the hypothesized properties of this compound, the following experimental protocols are recommended.

In Vitro GPR109A Activation Assay (cAMP Measurement)

This assay determines the potency (EC₅₀) and efficacy of the test compound in activating GPR109A.

Objective: To measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • DMEM, FBS, penicillin-streptomycin.

  • Forskolin.

  • Nicotinic acid (positive control).

  • This compound.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Culture: Culture GPR109A-expressing HEK293 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 384-well white opaque plate at a density of 2,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of nicotinic acid and this compound in assay buffer.

  • Assay: a. Remove the culture medium and add the compound dilutions to the wells. b. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. c. Incubate for 30 minutes at room temperature. d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ values for both compounds.

cAMP_Assay_Workflow start Start culture Culture GPR109A-HEK293 Cells start->culture plate Plate Cells in 384-well Plate culture->plate prepare Prepare Compound Dilutions plate->prepare add_compounds Add Compounds & Forskolin prepare->add_compounds incubate Incubate 30 min add_compounds->incubate measure Measure cAMP Levels incubate->measure analyze Analyze Data (EC₅₀) measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro GPR109A cAMP assay.

In Vivo Pharmacokinetic Study in Rodents

This study will determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.

Objective: To compare the pharmacokinetic parameters of nicotinic acid and this compound in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Dosing vehicles (e.g., 0.5% methylcellulose).

  • Blood collection supplies (e.g., EDTA tubes).

  • LC-MS/MS for bioanalysis.

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week before the study.

  • Dosing: Administer a single oral dose of nicotinic acid or this compound to separate groups of rats.

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentrations of the parent compounds and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and half-life (t₁/₂).

In Vivo Flushing Assessment in Mice

This model assesses the vasodilatory effects of the compounds, which is a surrogate for the flushing response.

Objective: To measure changes in ear blood flow as an indicator of vasodilation.

Materials:

  • C57BL/6 mice.

  • Laser Doppler flowmeter.

Procedure:

  • Animal Acclimation: Acclimate mice and train them for gentle restraint.

  • Baseline Measurement: Measure the baseline blood flow in the ear of each mouse using the laser Doppler flowmeter.

  • Dosing: Administer an oral dose of nicotinic acid, this compound, or vehicle control.

  • Post-Dose Measurement: Measure ear blood flow continuously or at frequent intervals for up to 2 hours post-dose.

  • Data Analysis: Calculate the change in blood flow from baseline for each treatment group and compare the responses.

Conclusion

The introduction of a cyclohexyloxy group to the nicotinic acid scaffold presents an intriguing modification that is likely to alter its therapeutic profile. The hypothesized increase in lipophilicity may lead to a more favorable pharmacokinetic profile, potentially reducing the peak plasma concentrations that are associated with the flushing side effect. However, this structural change could also impact the compound's potency at the GPR109A receptor. The experimental protocols outlined in this guide provide a robust framework for a comprehensive head-to-head comparison, enabling a thorough evaluation of this compound as a potentially improved alternative to nicotinic acid for the treatment of dyslipidemia.

References

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A Researcher's Guide to Assessing the Specificity of 2-(Cyclohexyloxy)nicotinic Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of 2-(Cyclohexyloxy)nicotinic acid. By employing a multi-faceted experimental approach, we will dissect its activity on its intended target and potential off-target receptors. This document emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating assessment.

Introduction: The Importance of Specificity in Drug Discovery

This compound, a derivative of nicotinic acid (niacin), is predicted to target the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A. This G protein-coupled receptor (GPCR) is a key player in mediating the anti-lipolytic effects of niacin.[1][2][3][4] However, the term "nicotinic acid" can lead to potential confusion with an entirely different class of receptors: the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[5][6] Furthermore, the existence of a closely related subtype, HCA₃ (GPR109B), which exhibits different ligand specificity, necessitates a thorough investigation of selectivity.[7][][9]

This guide will outline a systematic approach to de-risk the development of this compound by establishing a clear profile of its on-target potency and selectivity against key off-targets.

The Primary Target: GPR109A Signaling

GPR109A is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells.[][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs).[7]

GPR109A_Signaling Ligand This compound or Niacin GPR109A GPR109A (HCA₂) Ligand->GPR109A Binds G_protein Gi/o Protein (α, β, γ subunits) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylates

Caption: GPR109A signaling pathway upon agonist binding.

Experimental Framework for Specificity Assessment

Our assessment is structured as a three-tiered approach, moving from target engagement to functional selectivity and finally to broader off-target screening.

Experimental_Workflow cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Functional Selectivity cluster_2 Tier 3: Off-Target Profiling T1_A Radioligand Binding Assay (GPR109A) T2_A cAMP Accumulation Assay (GPR109A vs. GPR109B) T1_A->T2_A T1_B [³⁵S]GTPγS Binding Assay (GPR109A) T1_B->T2_A T3_A nAChR Functional Assay (e.g., Calcium Influx) T2_A->T3_A T2_B β-Arrestin Recruitment Assay (GPR109A vs. GPR109B) T3_B Broad GPCR Panel Screen T2_B->T3_B

Caption: Three-tiered experimental workflow for specificity assessment.

Tier 1: On-Target Engagement and Potency

The initial step is to confirm that this compound directly interacts with and activates its intended target, GPR109A.

Experiment 1A: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for GPR109A.

  • Rationale: This competition binding assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding affinity.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Radioligand: Utilize [³H]nicotinic acid as the radiolabeled ligand.

    • Competition Assay: Incubate the GPR109A-expressing membranes with a fixed concentration of [³H]nicotinic acid and increasing concentrations of unlabeled this compound or a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

    • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experiment 1B: [³⁵S]GTPγS Binding Assay
  • Objective: To measure the functional activation of GPR109A by quantifying G protein engagement.

  • Rationale: This assay provides a direct measure of the first step in G protein signaling following receptor activation.[11][12] It confirms that ligand binding translates into a functional response at the G protein level.

  • Methodology:

    • Membrane Preparation: Use the same GPR109A-expressing cell membranes as in the binding assay.

    • Assay Buffer: Use a buffer containing GDP to maintain G proteins in their inactive state (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).

    • Assay Setup: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound.

    • Incubation: Allow the reaction to proceed at 30°C for 30-60 minutes.

    • Termination and Separation: Stop the reaction by rapid filtration, similar to the radioligand binding assay.

    • Detection: Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Tier 2: Functional Selectivity Profiling

Here, we compare the activity of this compound on GPR109A with its activity on the closely related GPR109B receptor.

Experiment 2A: cAMP Accumulation Assay
  • Objective: To assess the functional potency and efficacy of the compound at GPR109A and GPR109B by measuring a key downstream second messenger.

  • Rationale: Since both GPR109A and GPR109B couple to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[13] This assay provides a robust and physiologically relevant measure of receptor activation.

  • Methodology:

    • Cell Lines: Use stable cell lines expressing either human GPR109A or human GPR109B.

    • Cell Plating: Seed cells in 96- or 384-well plates and grow to confluence.

    • Assay Protocol:

      • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Stimulate adenylyl cyclase with forskolin to generate a measurable cAMP signal.

      • Concurrently, treat the cells with a dose-response of this compound, nicotinic acid (control for GPR109A), and a known GPR109B agonist if available.

    • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF, ELISA, or AlphaScreen.

    • Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration. Determine the EC₅₀ for each receptor to calculate the selectivity ratio (EC₅₀ GPR109B / EC₅₀ GPR109A).

Experiment 2B: β-Arrestin Recruitment Assay
  • Objective: To investigate potential biased agonism by measuring G protein-independent signaling.

  • Rationale: GPCRs can also signal through β-arrestin pathways.[14] Assessing β-arrestin recruitment provides a more complete picture of the compound's functional profile and can reveal signaling bias compared to the G protein pathway.

  • Methodology:

    • Assay Principle: Utilize an enzyme fragment complementation (EFC) assay (e.g., PathHunter) or Bioluminescence Resonance Energy Transfer (BRET) assay.

    • Cell Lines: Use engineered cell lines co-expressing GPR109A or GPR109B fused to one fragment of a reporter enzyme/protein and β-arrestin fused to the complementary fragment.

    • Assay Protocol: Treat cells with a dose-response of this compound.

    • Detection: If an agonist induces receptor-β-arrestin interaction, the fragments will come into proximity, generating a measurable luminescent or fluorescent signal.

    • Data Analysis: Plot the signal against the agonist concentration to determine the EC₅₀ for β-arrestin recruitment for both receptors.

Tier 3: Broader Off-Target Screening

This final tier aims to rule out activity at mechanistically distinct but similarly named receptors and a wider panel of unrelated GPCRs.

Experiment 3A: Nicotinic Acetylcholine Receptor (nAChR) Functional Assay
  • Objective: To exclude any agonist or antagonist activity at key nAChR subtypes.

  • Rationale: The "nicotinic" nomenclature creates a potential for confusion. nAChRs are ligand-gated ion channels, fundamentally different from GPR109A.[5][6][15] Confirming a lack of activity at nAChRs is crucial for specificity.

  • Methodology:

    • Cell Lines: Use cell lines expressing relevant nAChR subtypes (e.g., α7, α4β2).

    • Assay Principle: Employ a fluorescent calcium indicator (e.g., Fluo-4) to measure intracellular calcium influx upon channel opening.

    • Agonist Mode: Apply this compound at a high concentration (e.g., 10-100 µM) and measure any calcium response. Acetylcholine or nicotine will serve as the positive control.

    • Antagonist Mode: Pre-incubate the cells with this compound before stimulating with a known nAChR agonist (e.g., nicotine at its EC₈₀) to check for inhibitory effects.

    • Detection: Measure fluorescence changes using a plate reader (e.g., FLIPR).

    • Data Analysis: Compare the response in the presence of the test compound to the positive control (agonist mode) or the vehicle control (antagonist mode).

Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: On-Target and Selectivity Profile of this compound

AssayReceptorParameterThis compoundNicotinic Acid (Control)
Binding GPR109AKi (nM)Experimental Value~300-500
G Protein Activation GPR109AEC₅₀ (nM)Experimental Value~500-1000
cAMP Inhibition GPR109AEC₅₀ (nM)Experimental Value~300-700
GPR109BEC₅₀ (nM)Experimental Value>10,000
Selectivity Ratio GPR109B/A->100-fold>20-fold
β-Arrestin GPR109AEC₅₀ (nM)Experimental ValueValue
GPR109BEC₅₀ (nM)Experimental ValueValue

Table 2: Off-Target Activity Profile

AssayReceptor SubtypeActivity ModeResult (% of Control)
Calcium Influx nAChR α7Agonist (at 10 µM)<10%
nAChR α4β2Agonist (at 10 µM)<10%
nAChR α7Antagonist (at 10 µM)<10% inhibition
nAChR α4β2Antagonist (at 10 µM)<10% inhibition

A successful specificity profile for this compound would show:

  • High Potency at GPR109A: Low nanomolar Ki and EC₅₀ values in binding and functional assays.

  • High Selectivity over GPR109B: A selectivity ratio of at least 100-fold in functional assays.

  • No Significant Off-Target Activity: No meaningful agonistic or antagonistic effects on nAChR subtypes at concentrations up to 10 µM.

By following this structured, evidence-based approach, researchers can build a comprehensive and trustworthy specificity profile for this compound, providing a solid foundation for further preclinical and clinical development.

References

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A Comparative Guide to Nicotinic Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of nicotinic acid (niacin) and its derivatives, with a special focus on the structural analog, 2-(Cyclohexyloxy)nicotinic acid. As researchers and drug development professionals, it is imperative to understand the validated findings of established compounds like nicotinic acid to contextualize the potential of novel derivatives. While peer-reviewed studies specifically validating the findings on this compound are not available in the current scientific literature, this guide will leverage the extensive data on nicotinic acid to provide a framework for comparison and to project potential research directions for its derivatives.

Introduction: Nicotinic Acid - A Multi-Faceted Therapeutic Agent

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1] Its ability to favorably modulate a broad spectrum of blood lipids has made it a subject of extensive research.[2][3] Pharmacological doses of nicotinic acid effectively reduce low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2] These effects have been linked to a reduction in the progression of atherosclerosis and a decreased risk of cardiovascular events.[2][3][4]

Chemical Structure of Nicotinic Acid:

Nicotinic acid is a simple pyridinecarboxylic acid.[5][6]

  • IUPAC Name: Pyridine-3-carboxylic acid[5]

  • Molecular Formula: C₆H₅NO₂[7]

The Emergence of Nicotinic Acid Derivatives

The therapeutic use of nicotinic acid is often limited by its side effects, most notably cutaneous flushing.[2] This has spurred the development of various derivatives with the aim of improving tolerability, enhancing efficacy, and expanding therapeutic applications.[1][4] These derivatives often involve modifications to the carboxylic acid group or the pyridine ring to alter the compound's pharmacokinetic and pharmacodynamic properties.[4]

2.1. This compound: An Unexplored Derivative

This compound is a derivative of nicotinic acid where a cyclohexyloxy group is attached to the second position of the pyridine ring.

  • Molecular Formula: C₁₂H₁₅NO₃

Currently, there is a lack of published peer-reviewed studies investigating the pharmacological profile of this specific compound. Therefore, its efficacy, mechanism of action, and safety profile remain to be elucidated. However, based on its structural similarity to nicotinic acid, we can hypothesize its potential as a modulator of lipid metabolism. The addition of a bulky, lipophilic cyclohexyloxy group could potentially alter its binding to receptors, metabolic stability, and tissue distribution compared to the parent compound.

Validated Findings of Nicotinic Acid: A Benchmark for Comparison

To establish a basis for evaluating potential derivatives like this compound, it is crucial to understand the well-documented findings for nicotinic acid.

Mechanism of Action

The primary mechanism of nicotinic acid's lipid-lowering effects involves the inhibition of lipolysis in adipose tissue.[1] This is mediated through its action as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[2]

Signaling Pathway of Nicotinic Acid in Adipocytes:

Nicotinic_Acid_Pathway NA Nicotinic Acid GPR109A GPR109A (HCA₂ Receptor) NA->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Phosphorylation Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids to Liver Lipolysis->FFA

Caption: Nicotinic acid's activation of GPR109A in adipocytes.

This reduction in free fatty acid mobilization to the liver leads to decreased triglyceride synthesis and subsequent reduction in VLDL and LDL production.[8]

Comparative Efficacy of Nicotinic Acid in Clinical Trials

Numerous clinical trials have validated the lipid-modifying effects of nicotinic acid. The table below summarizes key findings from seminal studies.

Clinical Trial Dosage Key Findings Reference
Coronary Drug Project (CDP)3 g/day Reduced recurrent nonfatal myocardial infarction.[3]
Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes (AIM-HIGH)1.5-2 g/day (extended-release)No incremental clinical benefit when added to statin therapy in patients with established cardiovascular disease.[9]
Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE)2 g/day (extended-release) with laropiprantDid not significantly reduce the risk of major vascular events when added to statin therapy.[9]

It is important to note that while earlier studies showed significant benefits, more recent trials in the context of modern statin therapy have yielded more nuanced results.[9]

Experimental Protocols for Validating Nicotinic Acid Derivatives

For researchers investigating novel derivatives like this compound, a systematic experimental approach is essential to validate their potential therapeutic effects. The following are foundational experimental workflows.

In Vitro Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional activity of the test compound at the GPR109A receptor.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.

  • Radioligand Binding Assay:

    • Prepare cell membranes from the GPR109A-expressing CHO cells.

    • Incubate the membranes with a known radioligand for GPR109A (e.g., ³H-nicotinic acid) and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assay (cAMP Measurement):

    • Treat the intact GPR109A-expressing CHO cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

    • Measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

    • A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi-coupled GPR109A receptor.

Experimental Workflow for GPR109A Activity:

GPR109A_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation culture Culture GPR109A- expressing cells binding Radioligand Binding Assay (Ki) culture->binding functional cAMP Functional Assay (EC50) culture->functional animal_model Administer to Animal Model (e.g., dyslipidemic mice) binding->animal_model Proceed if active functional->animal_model Proceed if active lipid_profile Measure Plasma Lipid Profile (TC, TG, HDL, LDL) animal_model->lipid_profile flushing Assess Cutaneous Flushing Response animal_model->flushing

Caption: A streamlined workflow for validating nicotinic acid derivatives.

In Vivo Models of Dyslipidemia

Objective: To evaluate the in vivo efficacy of the test compound on plasma lipid profiles.

Methodology:

  • Animal Model: Utilize a relevant animal model of dyslipidemia, such as LDL receptor-deficient (LDLR-/-) mice or apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet.

  • Drug Administration: Administer the test compound orally or via intraperitoneal injection at various doses for a specified duration.

  • Blood Collection and Analysis: Collect blood samples at baseline and at the end of the treatment period.

  • Lipid Profiling: Measure plasma levels of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using enzymatic colorimetric assays.

Comparative Analysis and Future Directions

A direct comparison between nicotinic acid and this compound is currently speculative due to the absence of data for the latter. However, the addition of the cyclohexyloxy group could lead to several potential differences:

  • Increased Lipophilicity: This may enhance membrane permeability and alter the volume of distribution, potentially leading to different tissue-specific effects.

  • Modified Receptor Interaction: The bulky substituent could influence the binding kinetics and efficacy at GPR109A.

  • Altered Metabolism: The cyclohexyloxy moiety might be subject to different metabolic pathways, potentially affecting the compound's half-life and side effect profile.

Future research on this compound should prioritize the foundational in vitro and in vivo studies outlined above to establish its pharmacological profile. A head-to-head comparison with nicotinic acid in these assays would be crucial to determine its relative potency, efficacy, and potential for a differentiated therapeutic window.

Conclusion

Nicotinic acid remains a valuable tool in the armamentarium against dyslipidemia, with a well-characterized mechanism of action and a wealth of clinical data. While derivatives like this compound present intriguing possibilities for improved therapeutics, their potential can only be realized through rigorous scientific validation. The experimental frameworks provided in this guide offer a clear path for researchers to elucidate the properties of such novel compounds and to objectively compare their performance against the established benchmark of nicotinic acid.

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A Comparative Guide to Nicotinic Acid Derivatives in Drug Discovery: From Dyslipidemia to Novel Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: While the specific molecule 2-(Cyclohexyloxy)nicotinic acid lacks a significant body of published research, the broader class of nicotinic acid (NA) derivatives represents a rich and evolving field in medicinal chemistry. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily for the management of dyslipidemia.[1][2] However, its clinical utility is often hampered by side effects, most notably cutaneous flushing.[3][4] This has driven extensive research into the synthesis and evaluation of NA derivatives designed to mitigate these undesirable effects while retaining or enhancing therapeutic efficacy. This guide provides a comparative meta-analysis of key nicotinic acid derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their performance. We will explore how chemical modifications, such as the introduction of a cyclohexyloxy group, are conceptually designed to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

The Rationale for Derivatization: Beyond Niacin

Nicotinic acid exerts its primary lipid-modifying effects through several mechanisms, including the inhibition of lipolysis in adipose tissue and the modulation of hepatic lipoprotein synthesis.[1][5][6] These actions lead to a desirable reduction in triglycerides and LDL cholesterol, accompanied by an increase in HDL cholesterol.[1][4] The discovery of the G protein-coupled receptor GPR109A as a target for nicotinic acid has provided significant insight into both its therapeutic effects and the flushing side effect, which is mediated by prostaglandin release.[3][7]

The core objective in designing NA derivatives is to dissociate the beneficial lipid-modifying effects from the mechanisms that trigger flushing. Conceptually, adding a bulky, lipophilic moiety like a cyclohexyloxy group could be hypothesized to:

  • Alter Receptor Binding: Modify the affinity and selectivity for GPR109A and other potential targets.

  • Modify Pharmacokinetics: A more lipophilic compound may exhibit altered absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to a slower, more sustained release of the active nicotinic acid, thus reducing the peak concentrations that trigger flushing.

  • Create a Prodrug: The derivative could be inactive itself but be metabolized in vivo to release nicotinic acid at a controlled rate.

Comparative Analysis of Nicotinic Acid Derivatives

While data on this compound is unavailable, we can draw comparisons with other studied derivatives to understand the impact of chemical modifications.

Derivative ClassExample(s)Key Structural FeatureImpact on FlushingTherapeutic ApplicationReference(s)
Esters Menthyl nicotinateEster linkage to a lipophilic alcohol (menthol)ReducedTopical vasodilator, cosmetics[8]
Amides NicotinamideAmide at the 3-positionAbsentVitamin B3 supplement, no lipid-lowering effect[9]
Acylhydrazones Various synthesized compoundsAcylhydrazone linkageNot reportedInvestigational (antibacterial)[10]
Oxadiazolines Various synthesized compoundsHeterocyclic modificationNot reportedInvestigational (antibacterial, antifungal)[10]

Table 1: Comparison of Nicotinic Acid Derivative Classes. This table highlights how different chemical modifications to the core nicotinic acid structure influence its properties and potential applications.

Signaling Pathways and Mechanism of Action

The primary signaling pathway for nicotinic acid's lipid-lowering effects and flushing is mediated through the GPR109A receptor.

NA Nicotinic Acid Derivative GPR109A GPR109A Receptor (Adipocytes) NA->GPR109A Langerhans Langerhans Cells (Skin) NA->Langerhans AC Adenylate Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (Inactive) PKA->HSL Phosphorylates Lipolysis ↓ Lipolysis HSL->Lipolysis Inhibits FFA ↓ Free Fatty Acids to Liver Lipolysis->FFA VLDL ↓ VLDL Synthesis FFA->VLDL PGD2 ↑ Prostaglandin D2 Langerhans->PGD2 Flush Vasodilation (Flushing) PGD2->Flush

Figure 1: Nicotinic Acid Signaling Pathway. This diagram illustrates the dual role of GPR109A activation in both the therapeutic lipid-lowering cascade and the flushing side effect.

Experimental Protocols for Evaluating Nicotinic Acid Derivatives

The preclinical and clinical evaluation of novel nicotinic acid derivatives involves a standardized set of assays to determine their efficacy and safety profile.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a novel derivative to the GPR109A receptor.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR109A receptor.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).

In Vivo Model of Dyslipidemia

Objective: To assess the lipid-modifying effects of a novel derivative in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model of dyslipidemia, such as the high-fat diet-fed hamster or a genetically modified mouse model (e.g., ApoE knockout).

  • Dosing: Administer the test compound orally or via injection at various doses for a specified period (e.g., 2-4 weeks).

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period.

  • Lipid Profiling: Analyze plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

  • Data Analysis: Compare the lipid profiles of the treated groups to a vehicle-treated control group to determine the efficacy of the compound.

Synthesis of Nicotinic Acid Derivatives

The synthesis of novel nicotinic acid derivatives often starts from nicotinic acid itself or a closely related precursor.

cluster_0 General Synthesis Pathway Nicotinic Acid Nicotinic Acid Acyl Chloride Acyl Chloride Nicotinic Acid->Acyl Chloride SOCl₂ Ester Derivative Ester Derivative Acyl Chloride->Ester Derivative Alcohol (e.g., Cyclohexanol) Amide Derivative Amide Derivative Acyl Chloride->Amide Derivative Amine

Figure 2: General Synthetic Routes. This diagram shows common initial steps for producing ester and amide derivatives from nicotinic acid.

A general procedure for synthesizing an ester derivative, such as the hypothetical this compound, would likely involve the following steps:

  • Activation of the Carboxylic Acid: Convert the carboxylic acid of a protected 2-hydroxynicotinic acid to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride.

  • Esterification: React the activated nicotinic acid with cyclohexanol, often in the presence of a base to neutralize the HCl byproduct.

  • Deprotection and Purification: Remove any protecting groups and purify the final product using techniques like column chromatography.

Future Directions and Unexplored Frontiers

While the classic application of nicotinic acid derivatives is in cardiovascular medicine, emerging research points to new therapeutic possibilities. Studies have explored novel derivatives for their potential in:

  • Oncology: Some nicotinic acid-based compounds have been investigated for their cytotoxic effects and ability to inhibit key signaling pathways in cancer, such as VEGFR-2.

  • Neuropharmacology: Derivatives are being explored for their potential to modulate nicotinic receptors, which could be relevant for treating neurodegenerative diseases like Alzheimer's.[11]

  • Antimicrobial Agents: Novel acylhydrazone and oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria and fungi.[10]

The development of new nicotinic acid derivatives continues to be a promising avenue for drug discovery. By understanding the structure-activity relationships and employing robust experimental evaluation, researchers can design novel compounds with improved therapeutic profiles and expand their applications beyond traditional lipid management.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(Cyclohexyloxy)nicotinic Acid: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to a comprehensive guide on the safe handling of 2-(Cyclohexyloxy)nicotinic acid (CAS No: 68359-02-4). This document moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your colleagues. The principles and protocols outlined herein are designed to be a self-validating system, where understanding the "why" behind each step fosters a proactive safety culture.

The Hazard Profile of this compound: A Foundation for Safety

Understanding the intrinsic hazards of a compound is the first step in developing a robust safety plan. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Harmful in contact with skin (Acute toxicity, dermal, Category 4)[1]

  • Harmful if inhaled (Acute toxicity, inhalation, Category 4)[1]

These classifications indicate that exposure through ingestion, skin contact, or inhalation can lead to adverse health effects. Therefore, our primary objective is to establish effective barriers to prevent this compound from entering the body.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the essential PPE for handling this compound. The selection of specific items may vary based on the scale of the experiment and the potential for exposure, as detailed in the subsequent workflow diagram.

PPE ComponentStandard SpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles. A face shield should be worn when there is a significant risk of splashes.Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Always inspect gloves for tears or holes before use.Provides a barrier against dermal absorption, which is a known route of harmful exposure.[1]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling the solid form outside of a fume hood or if aerosols may be generated.Mitigates the risk of inhaling the compound, a known hazard.[1]

Experimental Workflow and PPE Selection Logic

The type and scale of your experimental procedure will dictate the necessary level of PPE. The following diagram illustrates a decision-making workflow for selecting the appropriate protective measures.

PPE_Workflow cluster_start Start: Handling this compound cluster_procedure Experimental Procedure cluster_ppe Required PPE Level start Initial Task Assessment weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction/Assay start->reaction ppe_enhanced Enhanced PPE: - Standard PPE - Fume Hood - +/- Respirator weighing->ppe_enhanced Solid form, potential for dust ppe_splash Splash Hazard PPE: - Safety Goggles - Face Shield - Lab Coat - Nitrile Gloves dissolving->ppe_splash Risk of splashing ppe_basic Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves reaction->ppe_basic Small scale, contained system reaction->ppe_enhanced Large scale or open system

Caption: PPE selection workflow for handling this compound.

Step-by-Step Protocols for Safe Handling

1. Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is needed, it goes on over your eye protection.

  • Gloves: Don gloves last. Ensure they overlap the cuffs of your lab coat.

2. Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

  • Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield/Goggles: Remove from the back of your head.

  • Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Respirator (if worn): Remove from the back of your head.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[1]

Operational Plans: Emergency Preparedness and Disposal

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Approach

All waste generated from handling this compound must be treated as hazardous.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines and to arrange for pickup. Do not pour chemical waste down the drain.[2]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.

References

  • bio-world. (2017, March 9). Safety Data Sheet: Nicotinic Acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.